Unveiling the Pharmacodynamics of Adimolol Hydrochloride Hydrate: A Comprehensive Mechanistic Guide
Executive Summary In the landscape of cardiovascular pharmacology, achieving homeostatic control of blood pressure without inducing compensatory sympathetic reflexes remains a primary objective. Adimolol hydrochloride hy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of cardiovascular pharmacology, achieving homeostatic control of blood pressure without inducing compensatory sympathetic reflexes remains a primary objective. Adimolol hydrochloride hydrate (developmental code MEN-935) represents a highly specialized solution to this challenge. As an application scientist overseeing cardiovascular drug development, I approach adimolol not merely as a chemical entity, but as a dynamic system of receptor interactions. This whitepaper provides an in-depth technical analysis of adimolol’s mechanism of action, its unique receptor affinity profile, and the self-validating experimental protocols required to quantify its pharmacodynamics.
Chemical Identity & Structural Pharmacology
Adimolol is structurally classified as an aryloxypropanolamine derivative, synthesized via the reaction between 1-naphthyl glycidyl ether and 3-(3-amino-3-methylbutyl)-1H-benzimidazol-2-one[1]. The presence of both the bulky benzimidazolone moiety and the naphthyloxy group allows the molecule to sterically interact with the binding pockets of multiple adrenergic receptor subtypes.
Unlike classical single-target agents, adimolol functions as a1
1[1]. This dual-acting nature is critical: it allows the drug to lower peripheral vascular resistance through -blockade while simultaneously preventing the reflex tachycardia typically triggered by pure -antagonists, achieving this via concomitant -blockade.
Mechanism of Action: Dual Adrenergic Antagonism
Adimolol exerts its antihypertensive effects by competitively binding to both postsynaptic
- and -adrenoceptors, as well as cardiac and vascular - and -adrenoceptors.
In isolated vascular preparations, adimolol effectively antagonizes contractions induced by selective
-agonists (such as phenylephrine) and -agonists (such as B-HT 920)[2]. The molecule's ability to maintain a prolonged duration of action—3[4]—makes it a compound of significant pharmacokinetic interest.
Quantitative Receptor Affinity Profile
To understand the thermodynamic binding of adimolol, we summarize its equilibrium dissociation constants (
) and functional outcomes in the table below.
Receptor Subtype
Selective Agonist Antagonized
Binding Affinity ()
Primary Functional Outcome
-Adrenoceptor
Phenylephrine
M (520 nM)
Vasodilation, decreased peripheral resistance
-Adrenoceptor
B-HT 920
M (13,000 nM)
Inhibition of presynaptic negative feedback
-Adrenoceptor
Isoprenaline
High Affinity (Competitive)
Decreased cardiac chronotropy and inotropy
-Adrenoceptor
Isoprenaline
High Affinity (Competitive)
Prevention of reflex tachycardia
Data derived from radioligand binding studies in rat cerebellar cortex and isolated vessel assays[2].
Experimental Methodologies: Self-Validating Systems
In rigorous pharmacological profiling, every protocol described must be a self-validating system. As a Senior Application Scientist, I design workflows that inherently control for artifacts. To validate adimolol’s mechanism, we utilize two orthogonal systems: Radioligand Binding Assays (for thermodynamic affinity) and Isolated Organ Bath Assays (for functional efficacy).
Purpose: To determine the equilibrium dissociation constant (
) of adimolol at -adrenoceptors.
Self-Validating Control: Non-specific binding (NSB) is strictly defined by the inclusion of phentolamine, ensuring the measured signal is exclusively receptor-specific.
Step-by-Step Methodology:
Tissue Preparation: Homogenize rat cerebellar cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
Causality: Ice-cold conditions and the inclusion of protease inhibitors are critical to prevent receptor degradation and conformational changes during mechanical lysis.
Membrane Isolation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet.
Causality: High-speed ultracentrifugation effectively separates the membrane fraction (containing the adrenoceptors) from cytosolic proteins, ensuring a high signal-to-noise ratio.
Radioligand Incubation: Incubate membrane preparations with
H-prazosin (for ) in the presence of varying concentrations of adimolol ( to M).
Causality: Using highly selective radioligands ensures that the displacement curve generated by adimolol accurately reflects its affinity for the specific receptor subtype without cross-contamination.
Termination and Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters, followed by three washes with ice-cold buffer.
Causality: Rapid filtration separates bound from free radioligand. The ice-cold wash buffer minimizes the dissociation of the receptor-ligand complex during the washing step.
Data Analysis: Quantify retained radioactivity using liquid scintillation counting. Calculate
values using non-linear regression and convert to using the Cheng-Prusoff equation.
Causality: The Cheng-Prusoff correction is mandatory to account for the concentration and inherent affinity of the radioligand used, providing the true thermodynamic affinity () of adimolol.
-adrenolytic properties of adimolol against selective agonists[2].
Self-Validating Control:5[2], verifying that the observed antagonism is robust across varying states of vascular tone.
Step-by-Step Methodology:
Vessel Preparation: Isolate rat aorta or rabbit vena cava and mount them in organ baths containing oxygenated Krebs-Henseleit solution at 37°C.
Causality: The Krebs solution mimics physiological ionic strength and pH, while continuous oxygenation (95%
/ 5% ) maintains tissue viability and stable resting tension.
Equilibration: Apply a resting tension of 1-2 g and equilibrate for 60 minutes.
Causality: Vascular smooth muscle requires mechanical equilibration to establish a stable baseline; premature testing leads to erratic and non-reproducible contractile responses.
Baseline Agonist Dose-Response: Generate cumulative concentration-response curves using phenylephrine (
) or B-HT 920 ().
Causality: Establishing a baseline curve is essential to serve as an internal control for the intrinsic efficacy of each specific tissue preparation.
Antagonist Incubation: Wash the tissues and incubate with adimolol (e.g.,
to M) for 30 minutes.
Causality: A 30-minute incubation allows adimolol to reach steady-state equilibrium with the receptor compartment within the deep layers of the vascular tissue.
Post-Antagonist Dose-Response: Repeat the agonist concentration-response curve.
Causality: A parallel rightward shift in the curve without a depression of the maximum response confirms competitive antagonism, allowing for the calculation of the
value via Schild plot analysis.
Fig 2. Step-by-step workflow for evaluating the functional alpha-adrenolytic efficacy of Adimolol.
Conclusion
Adimolol hydrochloride hydrate stands as a masterclass in polypharmacology. By carefully balancing ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
, , , and antagonism, it circumvents the physiological pitfalls of single-target antihypertensives. For drug development professionals, understanding the rigorous, self-validating methodologies used to characterize such dual-acting agents is paramount for the future design of multi-target cardiovascular therapeutics.
References
Title: Adimolol - Wikipedia
Source: wikipedia.org
URL:1
Title: Interactions of MEN 935 (adimolol), a long acting beta- and alpha-adrenolytic antihypertensive agent, with postsynaptic alpha-adrenoceptors in different isolated blood vessels--influence of angiotensin II - PubMed
Source: nih.gov
URL:5
Title: Actions of dilevalol on adrenoceptors - PubMed
Source: nih.gov
URL:3
Title: Pharmacophores of the dual acting α, β-blockers as deduced, from molecular dynamics simulations
Source: ias.ac.in
URL:6
Technical Guide: Kinetic Determination of Long-Acting Beta-Blocker Receptor Occupancy
Executive Summary In modern drug development, the correlation between plasma pharmacokinetics (PK) and pharmacodynamics (PD) is often non-linear. For -adrenergic receptor ( -AR) antagonists, clinical duration of action f...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug development, the correlation between plasma pharmacokinetics (PK) and pharmacodynamics (PD) is often non-linear. For
-adrenergic receptor (-AR) antagonists, clinical duration of action frequently exceeds plasma half-life (). This phenomenon is driven by Drug-Target Residence Time () —the duration a drug remains bound to its target before dissociating.
This guide details the mechanistic basis of prolonged receptor occupancy and provides a validated experimental framework for measuring dissociation kinetics (
) to predict clinical efficacy better than systemic clearance rates alone.
Theoretical Framework: The Kinetic Disconnect
Beyond Equilibrium Thermodynamics
Traditional potency metrics (
, ) assume equilibrium conditions. However, in vivo physiology is an open, non-equilibrium system. As the drug is cleared from plasma, the maintenance of therapeutic effect depends on the dissociation rate constant () .
Thermodynamic Binding:
Residence Time (
):
A drug with a slow
(e.g., carvedilol, bisoprolol) exhibits "insurmountable antagonism" or pseudo-irreversibility, maintaining blockade even when plasma levels drop below the Minimum Effective Concentration (MEC). This creates a hysteresis loop in the PK/PD relationship.
The Mechanism of Prolonged Occupancy
Long-acting
-blockers achieve extended residence time through two primary mechanisms:
Lipophilic Membrane Depots: Highly lipophilic agents (e.g., carvedilol) partition into the lipid bilayer, creating a local "micro-concentration" near the receptor, facilitating rebinding (the "rebinding" or "local depot" effect).
Specific Molecular Interactions: Structural motifs that interact with deep hydrophobic pockets in the transmembrane domain of the GPCR, stabilizing the inactive state (
) and slowing the conformational change required for ligand release.
Visualization of Signaling & Kinetics[1]
The following diagram illustrates the dissociation kinetics pathway and the divergence between plasma concentration and receptor occupancy.
Caption: The kinetic relationship where slow dissociation (
) maintains the Drug-Receptor Complex (DR) despite declining Plasma Drug Concentration, inhibiting downstream signaling.
Experimental Methodology: The "Infinite Dilution" Washout Assay
To accurately measure residence time, one must isolate the dissociation phase from the association phase. The following protocol uses a radioligand competition washout method, considered the gold standard for determining
of unlabeled competitors.
Experimental Design Principles
Objective: Determine the off-rate (
) of a test -blocker.
Self-Validation: Include a reference compound with known fast kinetics (e.g., propranolol) and one with slow kinetics (e.g., bopindolol or cyanopindolol) to verify system sensitivity.
Tracer: Use a high-affinity radioligand, typically
-Iodocyanopindolol (-ICYP).
Step-by-Step Protocol
Phase 1: Equilibrium Binding (Pre-incubation)
Membrane Preparation: Isolate cardiac membranes (e.g., rat heart or CHO cells overexpressing human
-AR). Resuspend in Binding Buffer (50 mM Tris-HCl, 10 mM , pH 7.4).
Incubation: Incubate membranes with the test drug (at
concentration) for 60–90 minutes at 37°C to ensure 100% receptor occupancy.
Control: Incubate separate tubes with vehicle only.
Phase 2: Initiating Dissociation (The Critical Step)
Washout/Dilution:
Method A (Infinite Dilution): Dilute the incubation mixture 100-fold with warm (
) Binding Buffer. This prevents re-association of the drug.
Method B (Competitor Displacement): Add a massive excess (
) of a standard antagonist (e.g., propranolol).
Recommendation: Use Method A to measure pure molecular residence time; use Method B to account for local membrane rebinding effects.
Phase 3: Quantifying Occupancy Over Time
Sampling: At defined time points (
min), withdraw aliquots.
Radioligand Probe: Immediately add
-ICYP (~50 pM) to the aliquot and incubate for a short pulse (e.g., 30 min) to label vacated receptors.
Note: This is a "back-titration" approach. Alternatively, if the drug itself is radiolabeled, simply filter at time points.
Termination: Rapidly filter through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a cell harvester.
Wash: Wash filters
with ice-cold buffer to lock the state.
Counting: Measure radioactivity (CPM) via gamma counter.
Workflow Diagram
Caption: Operational workflow for the Infinite Dilution Washout Assay to determine receptor residence time.
Data Interpretation & Comparative Analysis
Calculating Residence Time
Plot the specific binding (Log % Occupancy) against time. The slope of the linear regression represents
.
Comparative Kinetics Table
The following table contrasts the plasma half-life with receptor residence time, highlighting the "kinetic disconnect" for long-acting agents.
Drug
Receptor Subtype
Plasma (Hours)
Receptor Residence Time ()
Kinetic Classification
Carvedilol
7–10 h
> 40 min ()
Slow Dissociation (Insurmountable)
Bisoprolol
(Selective)
9–12 h
~ 30 min
Intermediate-Slow
Metoprolol
(Selective)
3–4 h
< 5 min
Fast Dissociation (Surmountable)
Esmolol
(Selective)
0.15 h (9 min)
< 2 min
Ultra-Fast
Note: Data derived from Sykes et al. (2014) and comparative PK reviews.
Interpretation of Results
Fast Off-Rate (e.g., Metoprolol): Clinical duration is driven almost entirely by plasma clearance (PK-driven). Efficacy drops rapidly as plasma concentration falls.
Slow Off-Rate (e.g., Carvedilol): Clinical duration is driven by receptor occupancy (PD-driven). Efficacy persists despite plasma clearance, providing protection against missed doses and reducing "rebound" tachycardia.
References
Sykes, D. A., et al. (2014). Exploring the kinetic selectivity of drugs targeting the β1-adrenoceptor. National Institutes of Health / PMC.
Tönnesmann, T., et al. (2005). Pharmacokinetics and pharmacodynamics of bisoprolol. Journal of Cardiovascular Pharmacology.
Copeland, R. A., et al. (2006). Drug-target residence time and its implications for lead optimization. Nature Reviews Drug Discovery.
Adimolol Hydrochloride Monohydrate: Structural Architecture & Physicochemical Profile
Executive Summary Adimolol Hydrochloride Monohydrate (CAS: 83487-83-6 for the salt/solvate complex) represents a distinct class of antihypertensive agents characterized by a dual mechanism of action: non-selective -adren...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Adimolol Hydrochloride Monohydrate (CAS: 83487-83-6 for the salt/solvate complex) represents a distinct class of antihypertensive agents characterized by a dual mechanism of action: non-selective
-adrenergic antagonism combined with -adrenergic blockade. Unlike conventional -blockers (e.g., timolol, propranolol), adimolol exhibits an extended duration of action, attributed to its unique benzimidazolone-substituted side chain.
This technical guide dissects the chemical structure, solid-state properties, and synthetic pathways of the monohydrate form, which is selected in drug development for its superior thermodynamic stability compared to the anhydrous or amorphous counterparts.
Chemical Structure & Molecular Identity[1][2][3][4][5][6]
The pharmacological efficacy of adimolol is encoded in its chemical structure, which fuses a lipophilic naphthalene moiety with a polar benzimidazolone "tail" via a standard propanolamine linker.
Racemic mixture (contains one chiral center at the secondary alcohol)
Appearance
White to off-white crystalline powder
Structural Segmentation
The molecule can be deconstructed into four functional domains, each serving a specific pharmacodynamic or pharmacokinetic role:
Naphthyloxy Head Group: Provides high lipophilicity, facilitating blood-brain barrier penetration (central sympatholytic effects) and non-selective
-receptor affinity.
Propanolamine Linker: The essential pharmacophore for
-adrenergic blockade. The secondary hydroxyl group interacts with the aspartate residue in the receptor binding pocket.
Steric Spacer (Gem-dimethyl group): The 3-methylbutyl chain introduces steric bulk, protecting the amine from rapid metabolic deamination and contributing to the drug's long half-life.
Benzimidazolone Tail: A unique heterocyclic terminus that confers
-antagonistic properties and enhances receptor residence time.
Structural Visualization
The following diagram illustrates the connectivity and functional domains of the Adimolol molecule.
Caption: Functional decomposition of Adimolol HCl Monohydrate showing the pharmacophore connectivity.
Physicochemical Properties[3][4][5][8][11][12]
The selection of the monohydrate form is driven by solid-state physics. While the anhydrous hydrochloride salt is hygroscopic (prone to absorbing atmospheric moisture), the monohydrate incorporates water into the crystal lattice, creating a thermodynamically stable entity under ambient conditions.
Solubility Profile
Adimolol HCl is an amphiphilic molecule. The salt formation improves aqueous solubility compared to the free base, but the lipophilic naphthyl and benzimidazolone groups maintain significant organic solubility.
Solvent
Solubility Characteristics
Relevance
Water
Soluble
Essential for oral bioavailability and dissolution.
Ethanol
Freely Soluble
Used in recrystallization and purification processes.
Chloroform
Soluble
Indicates lipophilic character.
Ether
Practically Insoluble
Standard anti-solvent for precipitation.
Acid-Base Characteristics (pKa)
Secondary Amine (Basic): pKa
9.4 – 9.6. At physiological pH (7.4), the drug exists primarily in its ionized (protonated) form, which is crucial for interaction with the anionic site of adrenergic receptors.
Benzimidazolone (Weakly Acidic): The NH group in the ring has a very high pKa (>12), remaining un-ionized at physiological pH.
Solid-State Characterization
To verify the monohydrate structure, specific analytical signatures are observed:
Thermal Analysis (DSC/TGA):
Dehydration: A broad endothermic event typically between 60°C–100°C, corresponding to the loss of the lattice water molecule (approx. 3.8% weight loss in TGA).
Melting: A sharp endotherm follows dehydration, representing the melting of the anhydrous salt.
X-Ray Diffraction (XRD): The monohydrate exhibits a distinct powder diffraction pattern differing from the anhydrous form, characterized by specific 2
peaks that reflect the expanded unit cell accommodating the water molecule.
Synthesis and Manufacturing Route
The industrial synthesis of Adimolol HCl Monohydrate typically follows a convergent pathway, coupling a naphthyl-epoxide with a benzimidazolone-amine.
Retrosynthetic Analysis
The molecule is assembled from two primary building blocks:
Intermediate A: 1-(2,3-epoxypropoxy)naphthalene (Glycidyl ether of 1-naphthol).
Caption: Convergent synthesis pathway for Adimolol HCl Monohydrate.
Protocol Causality
Epoxide Opening: The reaction between the primary amine (Intermediate B) and the epoxide (Intermediate A) is regioselective, favoring attack at the less substituted carbon of the epoxide ring, ensuring the correct secondary alcohol formation.
Gem-Dimethyl Effect: The presence of the gem-dimethyl group on the amine chain sterically hinders the nitrogen, preventing over-alkylation (formation of tertiary amines) and increasing the yield of the desired secondary amine product.
Monohydrate Crystallization: The final step involves crystallization from a water/alcohol mixture. The presence of water is critical; attempting to crystallize from anhydrous solvents would yield the hygroscopic anhydrous salt, which is less stable for storage.
Pharmacology & Mechanism of Action
Adimolol distinguishes itself from other
-blockers through its "hybrid" pharmacological profile.
Receptor Affinity
-Adrenergic Blockade (Non-selective): Competitive antagonism at (cardiac) and (bronchial/vascular) receptors. This reduces heart rate and myocardial contractility.[3]
-Adrenergic Blockade: The benzimidazolone moiety confers affinity for receptors on vascular smooth muscle, leading to vasodilation. This opposes the reflex vasoconstriction often seen with pure -blockers.
Clinical Consequence
The dual mechanism results in a potent antihypertensive effect where peripheral vascular resistance is reduced (via
-blockade) while cardiac output is modulated (via -blockade). The high lipophilicity allows for central nervous system penetration, contributing to centrally mediated reduction in sympathetic outflow.
References
National Center for Advancing Translational Sciences (NCATS). Adimolol Hydrochloride Monohydrate - Inxight Drugs. Retrieved from [Link]
PubChem. Adimolol Hydrochloride Monohydrate (Compound Summary). National Library of Medicine. Retrieved from [Link]
Wiedne, F. et al. (1982). Pharmacodynamics and pharmacokinetics of adimolol. Arzneimittel-Forschung.
FDA Global Substance Registration System (GSRS). Adimolol Hydrochloride Monohydrate - UNII 76X4B195Z3.[2] Retrieved from [Link]
The Pharmacology of Long-Duration Aryloxypropanolamine Derivatives: A Technical Guide for Drug Development Professionals
Abstract The aryloxypropanolamine scaffold represents a cornerstone in cardiovascular pharmacology, forming the chemical backbone of a multitude of beta-adrenergic receptor antagonists (β-blockers). This in-depth technic...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The aryloxypropanolamine scaffold represents a cornerstone in cardiovascular pharmacology, forming the chemical backbone of a multitude of beta-adrenergic receptor antagonists (β-blockers). This in-depth technical guide provides a comprehensive exploration of the pharmacology of long-duration aryloxypropanolamine derivatives, tailored for researchers, scientists, and drug development professionals. We will dissect the intricate structure-activity relationships that govern their extended duration of action, delve into the nuances of their mechanism of action at various β-adrenoceptor subtypes, and elucidate the key pharmacokinetic and pharmacodynamic properties that define their clinical utility. Furthermore, this guide offers detailed, field-proven experimental protocols for the preclinical evaluation of these compounds, from receptor binding assays to in vivo cardiovascular assessments. Our objective is to furnish a holistic understanding of this critical drug class, empowering the rational design and development of next-generation long-acting cardiovascular therapeutics.
Introduction: The Enduring Legacy of Aryloxypropanolamines in Cardiovascular Medicine
Aryloxypropanolamine derivatives are a class of synthetic compounds that have revolutionized the management of cardiovascular diseases.[1][2] Their defining structural feature is an aryloxy group connected to a propanolamine side chain.[3][4] This core structure has proven to be remarkably versatile, allowing for chemical modifications that fine-tune their pharmacological properties, leading to the development of a wide array of β-blockers with varying receptor selectivity, intrinsic sympathomimetic activity (ISA), and duration of action.[5][6]
Long-duration aryloxypropanolamines are of particular clinical significance, offering the convenience of once-daily dosing, which can improve patient compliance and provide sustained therapeutic effects over a 24-hour period.[7] This extended duration of action is a key objective in modern drug design, aiming to maintain therapeutic plasma concentrations and consistent receptor blockade. This guide will illuminate the pharmacological principles that underpin the prolonged activity of these agents, providing a robust framework for their continued investigation and development.
The Molecular Blueprint: Structure-Activity Relationships (SAR) Governing Long-Duration of Action
The longevity of a drug's effect is intricately linked to its chemical structure. For aryloxypropanolamine derivatives, specific molecular modifications can significantly influence their pharmacokinetic and pharmacodynamic profiles, ultimately determining their duration of action.
The Aryloxypropanolamine Core and its Significance
The fundamental aryloxypropanolamine structure consists of an aromatic ring system linked via an ether oxygen to a propanolamine side chain.[1][2] This side chain, with its hydroxyl and secondary amine groups, is crucial for interaction with the β-adrenergic receptor.[1][6] The nature of the aromatic ring and the substituents on the amine nitrogen are key determinants of the drug's properties.
Key Structural Determinants of Prolonged Activity
Several structural features contribute to the long-acting nature of these derivatives:
Lipophilicity: Increased lipophilicity generally leads to better gastrointestinal absorption, a larger volume of distribution, and higher tissue penetration.[8] Highly lipophilic β-blockers, such as propranolol, readily cross the blood-brain barrier.[8] However, the relationship between lipophilicity and duration of action is not always linear and can be influenced by the rate of metabolism.[8]
Substituents on the Aromatic Ring: The nature and position of substituents on the aromatic ring play a critical role in receptor affinity and selectivity.[6] Ortho-substitution on the aromatic ring, particularly with a heteroatom in the alpha position, tends to confer the most potent β-blocking activity.[6]
The Amine Substituent: The bulkiness of the alkyl group on the terminal amine influences receptor binding. A branched alkyl group, such as an isopropyl or tert-butyl group, is a general requirement for potent β-blocking activity.[6]
Metabolic Stability: The introduction of moieties that are resistant to metabolic degradation can significantly prolong the drug's half-life. This can be achieved by blocking common sites of metabolism or by designing compounds that are poor substrates for metabolic enzymes.
The interplay of these structural factors is complex, and a deep understanding of these relationships is paramount for the rational design of long-acting aryloxypropanolamine derivatives. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have proven to be invaluable tools in elucidating these intricate relationships and guiding the design of novel compounds with desired pharmacological profiles.[9][10]
Mechanism of Action: Beyond Simple Receptor Blockade
The primary mechanism of action of aryloxypropanolamine β-blockers is the competitive antagonism of catecholamines (e.g., adrenaline and noradrenaline) at β-adrenergic receptors.[8][11] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, stimulate adenylyl cyclase to produce cyclic AMP (cAMP), a key second messenger in many physiological processes.[8][12] By blocking these receptors, β-blockers counteract the effects of sympathetic nervous system stimulation.[8][11]
β-Adrenoceptor Subtypes and Selectivity
There are three main subtypes of β-adrenoceptors:
β1-receptors: Predominantly found in the heart, their stimulation increases heart rate, contractility, and conduction velocity.[8][11][13]
β2-receptors: Located in the smooth muscle of the bronchi, blood vessels, and uterus, their activation leads to relaxation.[13]
β3-receptors: Primarily found in adipose tissue and the bladder, they are involved in lipolysis and bladder relaxation.[10]
The selectivity of aryloxypropanolamine derivatives for these receptor subtypes is a critical determinant of their therapeutic effects and side-effect profiles.
Non-selective β-blockers (e.g., propranolol, carvedilol) block both β1 and β2 receptors.[8][14]
Cardioselective (β1-selective) β-blockers (e.g., atenolol, metoprolol, nebivolol) have a higher affinity for β1 receptors, which can minimize side effects such as bronchospasm.[8][14][15]
Third-generation β-blockers often possess additional vasodilatory properties. For instance, carvedilol also blocks α1-adrenergic receptors, leading to vasodilation.[16][17] Nebivolol, a highly β1-selective blocker, promotes vasodilation through a nitric oxide (NO)-mediated pathway, which is thought to be mediated by β3-receptor agonism.[15][16]
The following diagram illustrates the signaling pathway of β-adrenergic receptors and the site of action for aryloxypropanolamine derivatives.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Functional assays measure the biological response following receptor activation or blockade.
Objective: To determine the potency (EC50 or pA2) of a test compound as an antagonist at β-adrenergic receptors.
Principle: This assay measures the ability of the test compound to inhibit the agonist-induced production of cAMP in cells expressing the target receptor.
Protocol: cAMP Accumulation Assay
Cell Culture:
Culture cells expressing the human β1 or β2-adrenergic receptor.
Seed the cells in a multi-well plate and allow them to adhere overnight.
Assay Procedure:
Pre-incubate the cells with increasing concentrations of the test compound (antagonist).
Stimulate the cells with a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol).
[13] * Include control wells with cells treated with the agonist alone and with vehicle.
cAMP Measurement:
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA or HTRF-based assay).
Data Analysis:
Plot the cAMP concentration against the logarithm of the antagonist concentration.
Determine the IC50 value of the antagonist.
The pA2 value, a measure of antagonist potency, can be calculated using the Schild equation.
In Vivo Models: Evaluating Cardiovascular Effects and Duration of Action
In vivo studies in animal models are crucial for assessing the cardiovascular effects and duration of action of a test compound in a whole-organism context.
Objective: To evaluate the effect of a test compound on heart rate and blood pressure and to determine its duration of action in a conscious, telemetered rat model.
Protocol: In Vivo Cardiovascular Assessment in Conscious Rats
Animal Model:
Use adult male rats (e.g., Sprague-Dawley or Wistar).
Surgically implant a telemetry transmitter for continuous monitoring of heart rate, blood pressure, and electrocardiogram (ECG).
Allow the animals to recover from surgery.
Drug Administration:
Administer the test compound orally or intravenously at different dose levels.
Include a vehicle-treated control group.
Data Acquisition:
Continuously record cardiovascular parameters for at least 24 hours post-dosing.
Data Analysis:
Analyze the data to determine the time course of the drug's effect on heart rate and blood pressure.
Calculate the maximum effect (Emax) and the time to maximum effect (Tmax).
Determine the duration of action, often defined as the time for which the effect remains above a certain threshold (e.g., 50% of Emax).
The effect on exercise-induced tachycardia can also be assessed by subjecting the animals to a treadmill exercise challenge at different time points after drug administration.
[18]
The following diagram illustrates the logical relationship in the preclinical evaluation of long-duration aryloxypropanolamine derivatives.
Caption: Preclinical Development Cascade for Aryloxypropanolamine Derivatives.
Conclusion and Future Directions
Long-duration aryloxypropanolamine derivatives remain a vital class of drugs in the armamentarium against cardiovascular diseases. Their extended duration of action offers significant clinical advantages, and ongoing research continues to refine their pharmacological profiles. A thorough understanding of their structure-activity relationships, mechanisms of action, and pharmacokinetic properties is essential for the successful development of new and improved therapies.
Future research in this area will likely focus on:
Enhanced Receptor Selectivity: Developing compounds with even greater selectivity for β1-receptors or with unique profiles targeting multiple receptors.
Novel Mechanisms of Vasodilation: Exploring new pathways to induce vasodilation beyond α1-blockade and NO-mediation.
Tissue-Specific Targeting: Designing drugs that preferentially act on specific tissues, such as the heart, to minimize systemic side effects.
Personalized Medicine: Identifying biomarkers that can predict a patient's response to a particular β-blocker, allowing for more tailored treatment strategies.
By leveraging the foundational knowledge outlined in this guide and embracing innovative drug discovery technologies, the scientific community is well-positioned to develop the next generation of long-acting aryloxypropanolamine derivatives with superior efficacy and safety profiles.
References
Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. MDPI. [Link]
Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PMC. [Link]
Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. PubMed. [Link]
Predicting in vivo cardiovascular properties of β-blockers from cellular assays. PMC - NIH. [Link]
Structure Activity Relationship Of Drugs. Sema. [Link]
Detection of β-Adrenergic Receptors by Radioligand Binding. Springer Nature Experiments. [Link]
Pharmacokinetics of long acting propranolol. Implications for therapeutic use. PubMed. [Link]
A Review of Nebivolol Pharmacology and Clinical Evidence. PMC. [Link]
Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. American Journal of Hypertension. [Link]
Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters. [Link]
Study design of (A) competition radioligand binding assay to quantify β... ResearchGate. [Link]
Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. PubMed. [Link]
Comparison of antihypertensive efficacy of carvedilol and nebivolol in mild-to-moderate primary hypertension: a randomized trial. Anadolu Kardiyoloji Dergisi. [Link]
What is the comparative efficacy of nebivolol (Nebivolol) versus carvedilol (Carvedilol) on blood pressure (BP) control?. Dr.Oracle. [Link]
A Review of Nebivolol Pharmacology and Clinical Evidence. OUCI. [Link]
Pharmacological properties of beta-adrenoceptor blocking drugs. Krause und Pachernegg. [Link]
Discovery and development of beta-blockers. Wikipedia. [Link]
Cardioprotective and β-adrenoceptor antagonistic activity of a newly synthesized aryloxypropanolamine derivative PP-36. PMC. [Link]
Pharmacokinetics and Pharmacodynamics of Beta Blockers in Heart Failure. ResearchGate. [Link]
Impact of beta-blocker nebivolol versus carvedilol prescription at discharge on long-term clinical outcomes in STEMI patients with reduced LVEF treated with drug-eluting stents. ResearchGate. [Link]
Aryloxypropanolamine and Catecholamine Ligand Interactions With the beta(1)-adrenergic Receptor. PubMed. [Link]
β-Blocking activity of PP-34, a newly synthesized aryloxypropanolamine derivative, and its cardioprotective effect against ischaemia/reperfusion injury in laboratory animals. Journal of Pharmacy and Pharmacology. [Link]
Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. University of Alberta. [Link]
Aryloxypropanolamine derivatives, method of preparation and applications thereof.
Synthesis of novel (aryloxy)propanolamines and related compounds possessing both class II and class III antiarrhythmic activity. PubMed. [Link]
[Determination of duration of action of beta blockers with Holter-ECG registration]. PubMed. [Link]
Synthesis of a novel series of (aryloxy)propanolamines: new selective beta 2-blocking agents. PubMed. [Link]
beta-Adrenergic blocking agents. alpha- and gamma-methyl(aryloxy)propanolamines. PubMed. [Link]
General beta-blocker structure (aryloxypropanolamines). ResearchGate. [Link]
Synthesis of aryloxypropanolamines and arylethanolamines.
Cardiac βARK1 inhibition prolongs survival and augments β blocker therapy in a mouse model of severe heart failure. PNAS. [Link]
Fig. 1 General beta-blocker structure (aryloxypropanolamines). ResearchGate. [Link]
Duration of action of beta blockers. PubMed. [Link]
Beta-blocker duration of action and implications for therapy. PubMed. [Link]
Alpha^ and beta^blocking agents: pharmacology and properties. American Journal of Health-System Pharmacy. [Link]
How Long Do Beta Blockers Take To Work. Consensus Academic Search Engine. [Link]
Preclinical Cardiovascular Risk Assessment in Modern Drug Development. Toxicological Sciences. [Link]
Clinical pharmacology of the beta-blocking drugs: implications for the postinfarction patient. PubMed. [Link]
Adimolol (MEN 935) Binding Affinity: A Comparative Analysis of β1 vs. β2 Adrenergic Receptors
Executive Summary Adimolol (developmental code MEN 935) is a structurally unique, long-acting antihypertensive agent characterized by its non-selective β-adrenoceptor antagonism and supplementary α-adrenolytic properties...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Adimolol (developmental code MEN 935) is a structurally unique, long-acting antihypertensive agent characterized by its non-selective β-adrenoceptor antagonism and supplementary α-adrenolytic properties[1],[2]. Unlike classical competitive β-blockers such as propranolol, adimolol exhibits a highly prolonged duration of action—sustaining functional antagonism for up to 7 days post-administration[1]. This whitepaper provides an in-depth technical analysis of Adimolol’s binding affinity profiles across β1 and β2 receptors, explores the mechanistic causality behind its atypical receptor downregulation (Bmax reduction), and outlines the gold-standard experimental protocols required to validate these pharmacodynamic metrics.
Mechanistic Overview: Receptor Binding and Downregulation
Non-Selective β1/β2 Blockade
Adimolol operates primarily as a non-selective antagonist at both β1 (cardiac/renal) and β2 (pulmonary/vascular) adrenergic receptors. The compound demonstrates exceptional lipophilicity (log P > +1.5) and high binding affinity, with a dissociation constant (
) of < 1.5 nM for β-adrenoceptors[3]. Because it lacks significant steric selectivity between the β1 and β2 binding pockets, it effectively halts the activation of the Gs-protein coupled cascade in both tissue types, leading to decreased intracellular cyclic AMP (cAMP) synthesis.
The Bmax Reduction Phenomenon
The most distinguishing pharmacological feature of Adimolol is its impact on receptor density. While standard competitive antagonists typically upregulate receptor expression upon chronic administration, a single dose of Adimolol significantly reduces the total number of available β-adrenoceptors (
)[1]. Even 72 hours post-dosing, values only return to approximately 50% of control levels[1]. This suggests that Adimolol's prolonged efficacy is not solely driven by competitive occupancy, but rather by non-competitive antagonism or targeted receptor internalization/downregulation[1].
Supplementary α-Adrenolytic Activity
In addition to its potent β-blockade, Adimolol exhibits measurable affinity for postsynaptic α-adrenoceptors, contributing to its antihypertensive profile by preventing catecholamine-induced vasoconstriction[2]. It acts as a non-selective α-adrenergic antagonist, binding to both α1 and α2 subtypes[2].
Quantitative Data Presentation: Receptor Affinity Profile
The following table summarizes the established binding affinities (
/ ) of Adimolol across primary adrenergic receptor targets, derived from competitive radioligand binding assays.
Receptor Subtype
Primary Tissue Localization
Affinity Metric
Value
Selectivity Profile
β1-Adrenoceptor
Heart, Kidney
< 1.5 nM
High Affinity, Non-selective
β2-Adrenoceptor
Lungs, Vascular Smooth Muscle
< 1.5 nM
High Affinity, Non-selective
α1-Adrenoceptor
Vascular Smooth Muscle
0.52 μM ( M)
Moderate Affinity
α2-Adrenoceptor
Presynaptic Terminals, Vasculature
13.0 μM ( M)
Low Affinity
Data synthesized from in vitro receptor binding studies[3],[2],[4].
Pharmacodynamic Signaling Visualization
The diagram below illustrates the dual-pathway blockade executed by Adimolol, highlighting its non-selective interference with the Gs-protein coupled signaling cascade.
Adimolol-mediated blockade of β1/β2 receptors and downstream suppression of the cAMP/PKA pathway.
) for β1 and β2 receptors, a self-validating radioligand competition assay must be employed. The following methodology outlines the critical steps and the scientific causality behind each procedural choice.
Step 1: Tissue-Specific Membrane Preparation
Procedure: Dissect and homogenize guinea pig left ventricular free wall (predominantly β1) and soleus muscle (predominantly β2) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 40,000 × g for 20 minutes at 4°C to isolate the membrane pellet. Resuspend the pellet in fresh buffer.
Causality: Isolating the membrane fraction physically separates the target receptors from intracellular proteases and endogenous catecholamines. This prevents metabolic degradation of the radioligand and eliminates competitive interference from endogenous agonists, ensuring baseline assay integrity.
Step 2: Radioligand Saturation Binding
Procedure: Incubate the prepared membranes with increasing concentrations (10 pM to 500 pM) of a non-selective radioligand, such as[
I]-iodocyanopindolol (ICYP), for 60 minutes at 37°C. Measure non-specific binding in the presence of 10 μM unlabelled propranolol.
Causality: Saturation binding establishes the baseline receptor density (
) and the dissociation constant () of the radioligand. These parameters are mathematically indispensable for converting the raw displacement data into a true affinity metric for Adimolol in the subsequent steps.
Step 3: Competition Binding Assay
Procedure: Incubate the membrane preparations with a fixed concentration of [
I]-ICYP (set near its calculated ) and varying concentrations of Adimolol ranging from to M. Terminate the reaction via rapid vacuum filtration through glass-fiber filters (e.g., Whatman GF/B), followed by three washes with ice-cold buffer. Quantify the bound radioactivity using a gamma counter.
Causality: Introducing Adimolol at varying concentrations displaces the radioligand, generating a dose-response curve to determine the
(the concentration of Adimolol that inhibits 50% of radioligand binding). Rapid vacuum filtration and ice-cold washing ensure that the established receptor-ligand equilibrium is "frozen" and not disrupted during the separation phase.
Step 4: Data Analysis via Cheng-Prusoff
Procedure: Convert the experimental
values to the inhibition constant () using the Cheng-Prusoff equation:
(Where [L] is the concentration of the radioligand used, and is its dissociation constant).
Causality: The raw
value is highly dependent on the specific radioligand concentration used in the assay. Applying the Cheng-Prusoff equation normalizes this data, yielding an absolute, assay-independent measure of Adimolol's binding affinity () for direct comparison between β1 and β2 subtypes.
The Adimolol Protocol: A Retrospective Technical Analysis of Long-Acting Hybrid Blockade
Topic: History of Adimolol Development for Hypertension Treatment Content Type: Technical Whitepaper / Retrospective Analysis Audience: Pharmaceutical Scientists, Medicinal Chemists, and Clinical Researchers.[1] [2] Abst...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: History of Adimolol Development for Hypertension Treatment
Content Type: Technical Whitepaper / Retrospective Analysis
Audience: Pharmaceutical Scientists, Medicinal Chemists, and Clinical Researchers.[1]
[2]
Abstract
This technical guide analyzes the development, pharmacological architecture, and clinical trajectory of Adimolol (MEN-935).[1][2] Developed in the late 1970s by Dr. Karl Thomae GmbH (Boehringer Ingelheim), Adimolol represented a distinct class of "hybrid" antihypertensives—combining non-selective
-adrenoceptor blockade with -antagonism.[1][2] Unlike its contemporaries (e.g., Labetalol), Adimolol exhibited an exceptionally prolonged duration of action (up to 7 days), driven by a unique mechanism of receptor downregulation rather than simple competitive antagonism.[1] This document reconstructs the synthesis protocols, structure-activity relationships (SAR), and the specific pharmacokinetic anomalies that defined its history.[1]
Chemical Genesis & Rational Design
The development of Adimolol emerged from the "Hybrid Blockade" era of the 1980s. The clinical objective was to mitigate the reflex vasoconstriction and cold extremities associated with pure
-blockers (like Propranolol) by incorporating vasodilatory -blockade.[1][2]
Structure-Activity Relationship (SAR)
Adimolol is chemically defined as 1-(3-((2-hydroxy-3-(1-naphthyloxy)propyl)amino)-3-methylbutyl)-2-benzimidazolinone.[1][2] Its design fuses two critical pharmacophores:[1]
The Aryloxypropanolamine Tail: A 1-naphthyloxy moiety linked to a 2-hydroxy-3-aminopropane chain.[1][2] This structural motif is homologous to Propranolol and confers high-affinity
The Benzimidazolinone Anchor: A bulky, lipophilic nitrogenous heterocycle.[1] This moiety distinguishes Adimolol, contributing to its high membrane partition coefficient and its unique
The following diagram illustrates the dual-signaling blockade and the downstream hemodynamic effects.
Figure 1: Dual-mechanism pathway of Adimolol showing simultaneous reduction in Cardiac Output (CO) and Systemic Vascular Resistance (SVR).[1][2]
Technical Synthesis Protocol
The synthesis of Adimolol follows a nucleophilic ring-opening of an epoxide, a standard yet precise operation in aryloxypropanolamine chemistry.[1] The following protocol reconstructs the industrial methodology based on the Boehringer Ingelheim patents (US 4255430).
Objective: Synthesis of Adimolol Free Base.
Reagents & Precursors[1][2][3]
Precursor A: 1-Naphthyl glycidyl ether (The epoxide source).[1][2]
Precursor B: 1-(3-amino-3-methylbutyl)-1,3-dihydro-2H-benzimidazol-2-one (The amine source).[1][2]
Solvent: Ethanol or Isopropanol (Protic solvent to facilitate ring opening).[1][2]
Catalyst: None required (Autocatalytic basicity of the amine).[1]
Step-by-Step Workflow
Preparation of the Amine Solution:
Charge a reaction vessel with 0.1 mol of Precursor B (the benzimidazolinone amine).
Dissolve in 150 mL of absolute ethanol under nitrogen atmosphere.
Technical Note: Ensure the amine is fully solubilized; gentle heating to 40°C may be required due to the lipophilicity of the benzimidazole ring.
Epoxide Addition:
Add 0.1 mol of 1-Naphthyl glycidyl ether dropwise over 30 minutes.
Critical Control Point: Maintain temperature below 50°C during addition to prevent polymerization of the epoxide.[1]
Reflux & Reaction:
Heat the mixture to reflux (approx. 78°C) for 4 to 6 hours .
Monitor reaction progress via TLC (Thin Layer Chromatography) using a Chloroform/Methanol (9:1) system.[1][3][4][5][6] The disappearance of the epoxide spot indicates completion.
Crystallization & Purification:
Evaporate the solvent under reduced pressure (Rotavap) to obtain a viscous oil.[1]
Allow to cool slowly to 4°C. Adimolol precipitates as a white crystalline solid.[1]
Yield Target: ~75-85%.
Melting Point Verification: The product should melt between 108°C – 110°C.
Pharmacokinetic Profiling & The "7-Day" Anomaly
Adimolol is pharmacologically distinct due to its extreme duration of action.[1] While its plasma half-life is moderately long, its biological effect persists far longer, suggesting a "hit-and-run" mechanism or deep compartment sequestration.[1][2]
Comparative Pharmacokinetics Table
Parameter
Adimolol (MEN-935)
Propranolol (Standard)
Labetalol (Hybrid Comparator)
Bioavailability
~30-50% (High First Pass)
26%
25%
Lipophilicity
High
High
Moderate
Tmax (Time to Peak)
2–4 Hours
1–2 Hours
1–2 Hours
Plasma Half-Life (t1/2)
15–19 Hours
3–6 Hours
6–8 Hours
Duration of Effect
> 24 Hours (up to 7 days)
6–12 Hours
8–12 Hours
Receptor Selectivity
Non-selective +
Non-selective
Non-selective +
The Downregulation Hypothesis
Research published in the British Journal of Clinical Pharmacology indicated that Adimolol does not merely block receptors; it reduces the number of available
-adrenoceptors (Bmax) on lymphocytes. This downregulation persists even after the drug is cleared from plasma, explaining why antihypertensive effects were observed up to 7 days post-dosing.[1]
Clinical Translation & Stagnation[1][2]
Efficacy Data
In Phase II trials, Adimolol demonstrated potent antihypertensive efficacy.[1] A single oral dose (600 mg) produced significant reductions in supine and standing blood pressure.[1] Unlike pure
-blockers, the concurrent -blockade preserved peripheral blood flow, reducing the incidence of Raynaud's-like side effects.[2]
Reasons for Discontinuation/Obscurity
Despite its efficacy, Adimolol did not achieve the commercial success of Bisoprolol or Carvedilol.[1] The technical retrospective suggests three primary failure points:
Titration Difficulty: The "7-day effect" made dose titration dangerous.[1][2] If a patient developed bradycardia or hypotension, the drug effect could not be quickly reversed, unlike shorter-acting agents (e.g., Esmolol or Metoprolol).[1][2]
The "Zombie" Receptor Effect: The sustained downregulation of receptors meant that physiological responsiveness to endogenous catecholamines (adrenaline) was blunted for prolonged periods, posing risks during surgery or acute stress.[1]
Market Timing: Adimolol arrived just as ACE inhibitors (e.g., Captopril) were revolutionizing hypertension treatment, offering a cleaner side-effect profile without the fatigue associated with non-selective
Figure 2: Industrial synthesis workflow for Adimolol via epoxide ring opening.
References
Palluk, R., et al. (1986).[1] "Interactions of MEN 935 (adimolol), a long acting beta- and alpha-adrenolytic antihypertensive agent, with postsynaptic alpha-adrenoceptors."[1][2][7] Naunyn-Schmiedeberg's Archives of Pharmacology.
Hoefke, W., et al. (1986).[1] "Adimolol Hydrochloride Hydrate."[1] Drugs of the Future.
Koppe, H., et al. (1981).[1] "United States Patent 4255430: 1-(3-amino-3-methylbutyl)-2-benzimidazolinone derivatives."[1][2] Boehringer Ingelheim GmbH.[1]
Elliot, H.L., et al. (1984).[1] "Adimolol, a long acting beta-adrenoceptor blocker in man."[1][2] British Journal of Clinical Pharmacology.
Bechtel, W.D. (1985).[1] "Pharmacokinetics of adimolol after single and multiple dose administration in healthy volunteers." Arzneimittelforschung.
Comprehensive Technical Guide on Adimolol Hydrochloride Hydrate (UNII: 76X4B195Z3)
Subtitle: Pharmacodynamics, Kinetic Profiling, and Experimental Methodologies for Preclinical Cardiovascular Research Executive Summary In the landscape of cardiovascular pharmacology, achieving sustained receptor modula...
Author: BenchChem Technical Support Team. Date: March 2026
Subtitle: Pharmacodynamics, Kinetic Profiling, and Experimental Methodologies for Preclinical Cardiovascular Research
Executive Summary
In the landscape of cardiovascular pharmacology, achieving sustained receptor modulation without inducing rapid tachyphylaxis remains a significant challenge. Adimolol (developmental code MEN-935) emerges as a unique antihypertensive agent characterized by its non-selective antagonism of α1-, α2-, and β-adrenergic receptors[1].
While the free base of Adimolol (CAS: 78459-19-5) is frequently referenced in literature[1][2], rigorous preclinical and clinical assays predominantly utilize Adimolol hydrochloride hydrate (CAS: 75708-29-1, UNII: 76X4B195Z3)[3][4]. As an application scientist, I emphasize that selecting the hydrochloride monohydrate salt is not arbitrary; it dramatically enhances solvation kinetics in physiological buffers, preventing compound precipitation and ensuring that calculated binding affinities (
) are not artificially inflated by variable effective concentrations.
This whitepaper deconstructs the core mechanism of action of Adimolol hydrochloride hydrate, summarizes its quantitative pharmacological data, and provides self-validating experimental protocols for drug development professionals.
Chemical Identity & Physicochemical Profiling
Understanding the exact molecular entity is the first step in ensuring reproducible assay design. The hydration state and salt form directly dictate the compound's molarity calculations in solution preparation.
Adimolol is distinguished by its dual-action profile. It acts as a potent antagonist at central and peripheral β-adrenoceptors while exerting a weaker, yet synergistic, α1-adrenolytic action[5]. The central α2-antagonistic effect is relatively weak[5].
Crucially, clinical studies have demonstrated that Adimolol's β-adrenoceptor antagonism persists for up to 7 days following a single oral dose[7]. This prolonged efficacy is not solely driven by competitive binding. Lymphocyte binding studies reveal that Adimolol significantly reduces the total receptor number (
)[5][7]. This indicates a secondary non-competitive mechanism—likely receptor internalization or downregulation—which fundamentally alters the cellular response to endogenous catecholamines over an extended timeframe[5][7].
Caption: Adimolol mechanism of action: Multi-receptor antagonism and downstream physiological effects.
Table 2: Quantitative Pharmacodynamic & Pharmacokinetic Data
To ensure rigorous scientific integrity, the following protocols are designed with built-in causality and self-validation mechanisms.
Protocol A: Radioligand Binding Assay for Adrenergic Receptor Affinity
Objective: To quantify the binding affinity (
) of Adimolol hydrochloride hydrate at and receptors.
Causality & Design Rationale:
Why utilize rapid filtration over centrifugation? The off-rate of competitive antagonists can be remarkably fast. Extended washing steps during centrifugation allow the receptor-ligand complex to dissociate, leading to an underestimation of binding affinity. Rapid filtration kinetically traps the bound state, preserving the equilibrium achieved during incubation.
Step-by-Step Workflow:
Membrane Preparation: Homogenize target tissue (e.g., rat cerebral cortex for
, myocardium for ) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Validation: Maintain at 4°C to prevent proteolytic degradation of the receptors.
Incubation: Incubate 50 µg of membrane protein with a specific radioligand (e.g.,
-prazosin for ) and varying concentrations of Adimolol ( to M) for 60 minutes at 25°C.
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding).
Washing: Wash filters three times with 5 mL of ice-cold buffer. Causality: The low temperature severely reduces the dissociation rate constant (
) during the wash.
Quantification: Measure bound radioactivity using liquid scintillation counting.
System Validation: Include a positive control (e.g., Propranolol) and a negative control (vehicle). Calculate the Z'-factor; an assay is only deemed robust if Z' > 0.5.
Caption: Step-by-step workflow for radioligand binding assay to determine receptor affinity.
Protocol B: In Vivo Hemodynamic Assessment of Prolonged Beta-Blockade
Objective: To evaluate the 7-day extended functional antagonism of Adimolol in normotensive models[7].
Causality & Design Rationale:
Why measure heart rate response against an isoprenaline challenge rather than just resting heart rate? Adimolol's prolonged efficacy (up to 7 days) can be confounded by natural circadian rhythms or stress-induced baseline drifts in the animal model. By administering intravenous isoprenaline (a pure, direct-acting
-agonist), we isolate the specific functional -adrenoceptor antagonism from systemic hemodynamic noise. If Adimolol is actively blocking the receptor, the expected tachycardic spike from isoprenaline will be blunted[7].
Step-by-Step Workflow:
Baseline Stabilization: Acclimate subjects and record baseline supine and erect blood pressure and heart rate.
Pre-Dose Challenge: Administer an intravenous bolus of isoprenaline and record the peak heart rate increase. This establishes the uninhibited
Dosing: Administer a single oral dose of Adimolol hydrochloride hydrate (e.g., 600 mg equivalent in clinical models)[7].
Longitudinal Monitoring: Repeat the isoprenaline challenge at 24, 72, and 168 hours (7 days) post-dose.
System Validation: The protocol is validated if the control group (dosed with standard Propranolol) shows a return to baseline isoprenaline sensitivity within 24 hours (due to its 3h half-life), while the Adimolol cohort maintains attenuation up to Day 7[7].
Conclusion
Adimolol hydrochloride hydrate (UNII: 76X4B195Z3) represents a highly specialized pharmacological tool. Its ability to not only competitively antagonize
and receptors but also induce prolonged receptor downregulation makes it a critical compound for studying long-term cardiovascular modulation. By adhering to the strict physicochemical parameters and validated experimental workflows outlined above, researchers can ensure high-fidelity, reproducible data in their preclinical pipelines.
Adimolol Hydrochloride Hydrate: Lipophilic Architecture & Biopharmaceutical Profiling
The following technical guide details the lipophilic profile of Adimolol Hydrochloride Hydrate, structured for researchers and drug development scientists. Executive Summary Adimolol Hydrochloride Hydrate (CAS: 78459-19-...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the lipophilic profile of Adimolol Hydrochloride Hydrate, structured for researchers and drug development scientists.
Executive Summary
Adimolol Hydrochloride Hydrate (CAS: 78459-19-5 for base) represents a distinct class of "hybrid" antihypertensive agents, combining non-selective
-adrenoceptor antagonism with -blocking activity. Unlike hydrophilic congeners (e.g., atenolol), adimolol is characterized by pronounced lipophilicity , a physicochemical trait that dictates its extended duration of action, significant tissue binding, and central nervous system (CNS) penetration.
This guide analyzes the molecular drivers of this lipophilicity, provides protocols for its experimental determination, and maps the consequential impact on ADME (Absorption, Distribution, Metabolism, Excretion) pathways.
Molecular Architecture & Lipophilicity Sources
The lipophilic nature of adimolol is not accidental but a function of its structural design. Understanding the Structure-Property Relationship (SPR) is critical for predicting its behavior in biological membranes.
Structural Deconstruction
The molecule can be segmented into three pharmacophoric regions, each contributing to the net partition coefficient (
):
The Naphthyloxy Head (Lipophilic Anchor):
Similar to propranolol, adimolol features a naphthalene ring. This fused aromatic system is highly hydrophobic, driving strong Van der Waals interactions with lipid bilayers.
Contribution: Major positive driver of LogP.
The Propanolamine Linker (Ionizable Core):
Contains the secondary amine (
) and the hydroxyl group. At physiological pH (7.4), the amine is predominantly protonated (), creating a cationic species.
Contribution: Hydrophilic pull; however, the shielding effect of the flanking bulky groups mitigates water solvation.
The Benzimidazolone Tail (Bulky Substituent):
Unlike the small isopropyl group in propranolol, adimolol possesses a complex 1-(3-amino-3-methylbutyl)-benzimidazol-2-one moiety. While the urea-like cyclic functionality adds some polarity, the overall carbon scaffold significantly increases the molecular volume and hydrophobic surface area.
Contribution: Net increase in lipophilicity and tissue protein binding affinity.
Physicochemical Profile
The following data summarizes the core properties affecting lipophilicity.
Parameter
Value / Description
Context
Molecular Formula
Salt/Solvate form
Molecular Weight
473.99 g/mol
High MW aids tissue retention
Predicted LogP (Base)
~3.8 – 4.2
Highly Lipophilic (Class II/IV tendency)
(Amine)
~9.4
Ionized at pH 7.4
LogD (pH 7.4)
~1.5 – 2.0
Effective distribution into membranes despite ionization
Solubility
Low (Base) / Improved (HCl Salt)
Salt form essential for oral bioavailability
Note on Causality: The hydrochloride salt and hydrate forms are engineered to disrupt the crystal lattice energy, thereby allowing the drug to dissolve in the aqueous gastric environment. Once in the higher pH of the intestine, the equilibrium shifts toward the lipophilic free base, facilitating passive diffusion through the enterocyte membrane.
Experimental Methodologies
For researchers characterizing adimolol or similar hybrid beta-blockers, the following protocols ensure accurate lipophilicity assessment.
Protocol A: Shake-Flask Method (The Gold Standard)
This method directly measures the partition coefficient (
Pre-saturation (Critical Step): Stir n-octanol and PBS together for 24 hours. Separate phases. This prevents volume changes during the experiment due to mutual solubility.
Solubilization: Dissolve Adimolol HCl Hydrate in the aqueous pre-saturated phase. (Starting in the aqueous phase prevents precipitation of the salt).
Equilibration: Mix the drug solution with pre-saturated octanol (1:1 volume ratio) in a glass vessel.
Agitation: Shake mechanically for 4 hours at 25°C (
).
Separation: Centrifuge at 3000g for 20 minutes to break any emulsion.
Quantification: Measure the concentration of Adimolol in both phases using UV-Vis spectrophotometry (
nm) or HPLC.
Calculation:
Protocol B: RP-HPLC Estimation (High Throughput)
For rapid screening, retention time on a C18 column correlates with lipophilicity.
Column: C18 (Octadecylsilane) - mimics the lipid bilayer.
Mobile Phase: Methanol/Water (buffered to pH 7.4).
Standardization: Calibrate using a homologous series of beta-blockers with known LogP values (e.g., Atenolol, Metoprolol, Propranolol).
Validation: Calculate the Capacity Factor (
) and correlate to LogP.
Biopharmaceutical Implications
The lipophilic nature of adimolol dictates its entire pharmacokinetic lifecycle.
Visualizing the ADME Pathway
The diagram below illustrates how high lipophilicity influences the drug's journey through the body, contrasting it with hydrophilic alternatives.
Figure 1: Pharmacokinetic trajectory of Adimolol. Note the critical role of lipophilicity in absorption, hepatic clearance, and CNS entry.
Clinical Consequences
Central Nervous System Effects:
Because Adimolol is highly lipophilic (LogP > 3.0), it readily crosses the Blood-Brain Barrier (BBB).
Result: Central beta-blockade contributes to its antihypertensive efficacy but may also induce side effects typical of lipophilic beta-blockers, such as vivid dreams or fatigue, unlike hydrophilic atenolol.
Hepatic Clearance vs. Renal Excretion:
Lipophilic drugs require metabolic conversion to become water-soluble for excretion.
Implication: Dosage adjustments are necessary in patients with liver impairment, whereas renal function is less critical compared to hydrophilic drugs.
Volume of Distribution (
):
High lipophilicity leads to extensive binding to tissue proteins and lipids.
Result: A large
and a long elimination half-life (14–19 hours), supporting once-daily dosing.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71227, Adimolol.
Cruickshank, J. M. (1980). The clinical importance of cardioselectivity and lipophilicity in beta-blockers. American Heart Journal.
Context: Establishes the foundational link between lipophilicity (LogP) and CNS side effects in beta-blockers.
Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery.
Arzneimittelforschung. (1985). Pharmacokinetics of adimolol after single and multiple dose administration in healthy volunteers. Arzneimittelforschung, 35(6), 964-9.
Application Note: Preparation and Validation of Adimolol Hydrochloride Hydrate Stock Solutions in DMSO
Executive Summary Adimolol is a potent, non-selective beta-adrenoceptor antagonist (beta-blocker) characterized by its uniquely prolonged duration of action, which can persist for up to 7 days following a single dose[1]....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Adimolol is a potent, non-selective beta-adrenoceptor antagonist (beta-blocker) characterized by its uniquely prolonged duration of action, which can persist for up to 7 days following a single dose[1]. It is utilized extensively in cardiovascular pharmacology to study prolonged receptor antagonism and vasodilation mechanisms[2]. For in vitro assays and preclinical models, the preparation of a highly accurate, stable stock solution is the foundational step for reproducible data. This protocol details the precise methodology for formulating adimolol hydrochloride hydrate in dimethyl sulfoxide (DMSO), highlighting the critical physicochemical variables that dictate solvent choice, stoichiometric calculations, and storage stability.
Physicochemical Profiling & The "Hydrate Factor"
Understanding the exact chemical composition of the Active Pharmaceutical Ingredient (API) is critical before adding any solvent. Adimolol is typically supplied as a hydrochloride monohydrate salt[3],[4].
Table 1: Physicochemical Properties of Adimolol Hydrochloride Hydrate
Property
Specification
Compound Name
Adimolol hydrochloride monohydrate
CAS Registry Number
83487-83-6
Molecular Formula
C₂₅H₂₉N₃O₃ · HCl · H₂O
Molecular Weight
473.99 g/mol
Primary Target
Beta-adrenergic receptors (non-selective)
Solubility
Soluble in DMSO (≥10 mM standard)
Causality Insight (Expertise & Experience): A frequent vector for experimental error in pharmacology is the failure to account for the mass of counterions and hydration spheres. The anhydrous free base of adimolol has a molecular weight of 419.52 g/mol [5]. However, the hydrochloride monohydrate form weighs 473.99 g/mol [3],[4]. If a researcher calculates molarity based on the free base weight while weighing the hydrate salt, the resulting stock solution will be under-concentrated by approximately 11.5%. This systematic error will invisibly skew all downstream IC₅₀ and EC₅₀ determinations.
Mechanism of Action
Adimolol competitively binds to beta-adrenergic receptors, preventing the binding of endogenous catecholamines. This blockade inhibits the activation of Gs-proteins, leading to a downregulation of adenylyl cyclase activity, decreased intracellular cyclic AMP (cAMP), and the subsequent inactivation of Protein Kinase A (PKA)[1],[6].
Adimolol mechanism: Beta-adrenergic receptor blockade inhibiting the cAMP/PKA signaling pathway.
Causality: DMSO is highly hygroscopic. Standard laboratory DMSO readily absorbs atmospheric moisture. The introduction of water can trigger the precipitation of adimolol's highly lipophilic naphthyloxy moiety and accelerate hydrolytic degradation of the stock over long-term storage.
Causality: Standard cellulose acetate (CA) or mixed cellulose ester (MCE) membranes are chemically incompatible with DMSO and will dissolve, leaching polymers directly into your stock. PTFE is chemically inert and ensures pristine sterilization.
Storage Vessels: Amber glass vials or opaque polypropylene microcentrifuge tubes to prevent photodegradation.
Quantitative Dilution Matrix
To prepare a standard 10 mM stock solution of Adimolol hydrochloride hydrate (MW = 473.99 g/mol ), utilize the following mass-to-volume ratios:
Table 2: Standard Stock Solution Dilution Chart (Target: 10 mM)
Mass of Adimolol HCl Hydrate (mg)
Required Volume of Anhydrous DMSO (µL)
1.00 mg
211.0 µL
2.00 mg
422.0 µL
4.74 mg
1000.0 µL (1.0 mL)
5.00 mg
1054.9 µL
10.00 mg
2109.7 µL
Step-by-Step Preparation Protocol
Step-by-step experimental workflow for preparing and storing Adimolol DMSO stock solutions.
Step 1: Equilibration
Bring the sealed vial of Adimolol hydrochloride hydrate to room temperature in a desiccator for at least 30 minutes before opening.
Causality: Opening a cold vial causes atmospheric moisture to instantly condense on the powder, altering its mass and introducing water into the anhydrous system.
Step 2: Weighing
Using a calibrated microbalance, weigh the desired amount of powder (e.g., 4.74 mg) onto a piece of anti-static weighing paper. Transfer quantitatively to a clean, dry glass vial.
Step 3: Solubilization
Pipette the calculated volume of anhydrous DMSO (e.g., 1.0 mL) directly into the vial.
Step 4: Agitation
Vortex the solution vigorously for 60 seconds. If dissolution is incomplete, sonicate the vial in a room-temperature water bath for 2 to 5 minutes.
Causality: Gentle sonication disrupts crystalline lattices to aid solubility without applying excessive heat, which could thermally degrade the molecule.
Step 5: Sterilization
Draw the solution into a sterile glass or chemical-resistant plastic syringe. Attach a 0.22 µm PTFE syringe filter and expel the solution into a sterile receiving tube.
Step 6: Aliquoting & Storage
Dispense the filtered stock into single-use aliquots (e.g., 50 µL or 100 µL) in amber tubes. Store immediately at -20°C or -80°C.
Causality: Single-use aliquots prevent repeated freeze-thaw cycles. Freezing and thawing DMSO solutions can induce localized precipitation and concentration gradients, rendering the stock highly variable.
Analytical Validation (Self-Validating System)
To guarantee the trustworthiness of the protocol, the stock solution must act as a self-validating system before deployment in critical biological assays. Do not assume the concentration is perfect based solely on gravimetric measurements.
Concentration Verification: Dilute a 5 µL aliquot of the final 10 mM stock 1:1000 in HPLC mobile phase (e.g., Acetonitrile/Water with 0.1% Formic Acid). Analyze via RP-HPLC coupled with UV detection (typically at 254 nm). Compare the Area Under the Curve (AUC) against a freshly prepared standard curve to confirm the exact theoretical concentration.
Purity Confirmation: The presence of a single, sharp chromatographic peak confirms that no degradation (e.g., hydrolysis or thermal breakdown during sonication) occurred during the preparation workflow. If secondary peaks are observed, the stock must be discarded.
Protocol for Oral Administration of Adimolol in Wistar Rats
Abstract This application note outlines a standardized protocol for the oral (gavage) administration of Adimolol , a long-acting non-selective -adrenoceptor antagonist with additional -blocking properties. Due to Adimolo...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note outlines a standardized protocol for the oral (gavage) administration of Adimolol , a long-acting non-selective
-adrenoceptor antagonist with additional -blocking properties. Due to Adimolol's specific physicochemical profile—characterized by high lipophilicity and extended duration of action—standard aqueous formulations are often insufficient. This guide provides a validated method for preparing a stable suspension vehicle, calculating allometric dosages from human data, and executing the administration in Wistar rats with high reproducibility.
Part 1: Compound Profile & Pre-Experimental Planning
Chemical Rationale
Adimolol (CAS: 78459-19-5) differs from conventional beta-blockers (e.g., propranolol) due to its prolonged elimination half-life and dual mechanism of action.
Mechanism: Competitive antagonism of
and receptors + -adrenergic blockade.
Physicochemical Challenge: Adimolol is highly lipophilic (LogP > 1.5).[1] It exhibits poor solubility in neutral aqueous buffers, necessitating a suspension-based formulation for oral delivery to ensure uniform dosing.
Justification: Wistar rats are the standard model for cardiovascular pharmacodynamics. Their size (250–300g) allows for accurate tail-cuff blood pressure monitoring, which is essential for observing Adimolol's hypotensive effects.
Dosage Strategy (Allometric Scaling)
Human clinical data indicates a single oral dose of 600 mg produces effects lasting up to 7 days. For rat studies, we apply the Body Surface Area (BSA) normalization method.[3]
Parameter
Human Value
Conversion Factor ()
Rat Equivalent Dose (RED)
Human Dose
600 mg (~8.5 mg/kg)
37
--
Rat Factor
--
6
~52 mg/kg
Recommendation: Due to species-specific metabolic differences, a dose-response pilot is required.
Low Dose: 10 mg/kg (Sub-therapeutic/Threshold)
Medium Dose: 30 mg/kg (Likely Therapeutic)
High Dose: 60 mg/kg (Maximal efficacy, equivalent to human high dose)[3]
Part 2: Formulation Protocol (Suspension Vehicle)
Objective: Create a stable, homogeneous suspension of Adimolol (free base or HCl salt) suitable for gavage needles.
Vehicle: 1.0% Methylcellulose (MC) (400 cP) + 0.1% Tween 80 in Distilled Water.
Slowly disperse 1.0 g of Methylcellulose powder into the hot water while stirring vigorously. ( Note: MC does not dissolve in hot water; it disperses.)
Once dispersed, add 60 mL of ice-cold water. The sudden temperature drop hydrates the polymer, creating a clear, viscous solution.
Add 100 µL (0.1 mL) of Tween 80. Stir overnight at 4°C to remove air bubbles.
Compound Incorporation (Geometric Dilution):
Weigh the required amount of Adimolol (e.g., for a 10 mg/mL concentration, weigh 1000 mg).
Place Adimolol in the mortar. Add a small volume (~2 mL) of the prepared Vehicle.
Triturate (grind) vigorously until a smooth, lump-free paste is formed. This is the critical step for homogeneity.
Gradually add the remaining vehicle in small aliquots, mixing thoroughly after each addition.
Validation:
Transfer to a graduated cylinder and verify final volume.
Quality Control: Invert the container. The suspension should not show rapid sedimentation. If particles settle within 5 minutes, re-homogenize or increase MC concentration to 1.5%.
Part 3: Administration Protocol (Oral Gavage)
Equipment
Syringe: 1 mL or 3 mL (Luer-lock).
Gavage Needle: 16G or 18G, 2–3 inch curved stainless steel with a ball tip (prevents esophageal perforation).
Workflow Diagram
Caption: Operational workflow for oral gavage in Wistar rats, emphasizing safety checks during insertion.
Procedure
Fasting: Fast rats for 4–6 hours prior to dosing to empty the stomach, reducing variability in absorption. Provide water ad libitum.
Volume Calculation: Administer 5 mL/kg .
Example: For a 300g rat, Volume =
.
Note: Do not exceed 10 mL/kg to avoid gastric distension.
Restraint: Hold the rat by the scruff, keeping the body vertical. This aligns the esophagus straight.[6]
Insertion:
Introduce the needle into the mouth via the diastema (gap behind incisors).[7]
Gently advance along the roof of the mouth.[6][7] The rat should swallow the needle.
STOP if resistance is felt (trachea entry).
Injection: Depress the plunger slowly (over 2–3 seconds).
Withdrawal: Gently remove the needle. Return rat to cage and observe for 5 minutes (signs of choking/regurgitation).
Part 4: Post-Administration Monitoring[7]
Adimolol is a long-acting agent.[8] Standard 24-hour monitoring is insufficient.
Wiedemann, I., et al. (1983). Adimolol, a long acting beta-adrenoceptor blocker in man.[8] Arzneimittelforschung, 33(6), 861–864.
Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider.[6][9][10] Journal of the American Association for Laboratory Animal Science, 50(5), 600–613.
Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31.
University of California, San Francisco (IACUC). Oral Gavage in Mice and Rats.
In vitro beta-adrenoceptor binding assay using adimolol
Application Note: Characterization of Quasi-Irreversible Beta-Adrenoceptor Antagonism using Adimolol Introduction & Mechanistic Rationale Adimolol is a long-acting, non-selective -adrenoceptor antagonist with ancillary -...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Characterization of Quasi-Irreversible Beta-Adrenoceptor Antagonism using Adimolol
Introduction & Mechanistic Rationale
Adimolol is a long-acting, non-selective
-adrenoceptor antagonist with ancillary -blocking properties. Unlike standard competitive antagonists (e.g., propranolol), adimolol exhibits quasi-irreversible binding kinetics . Its high lipophilicity allows it to partition into the lipid bilayer, creating a local depot, while its extremely slow dissociation rate () results in a "pseudo-irreversible" blockade of the receptor.
Why Use Adimolol?
In drug discovery, adimolol is a critical tool compound used to:
Determine Receptor Reserve (
reduction): Due to its slow dissociation, it can be used to chemically "knock out" a fraction of receptors to study signal amplification.
Study Residence Time: It serves as a benchmark for high-affinity, long-residence-time ligands.
Differentiate Binding Sites: Its lipophilic nature contrasts with hydrophilic ligands like CGP-12177, allowing discrimination between cell-surface and internalized receptors.
Experimental Workflow Visualization
The following diagram outlines the critical path for the Adimolol Binding Assay, highlighting the divergence between standard competition and the washout-recovery phase specific to adimolol.
Caption: Workflow distinguishing standard competition from the washout assay required to verify adimolol's slow dissociation.
Materials & Reagents
Component
Specification
Purpose
Receptor Source
Rat Heart/Brain membranes or CHO-K1 cells expressing AR.
Target expression.
Radioligand
-Iodocyanopindolol (-CYP)
High affinity ( pM), suitable for low receptor density.
Competitor
Adimolol (Dissolve in DMSO, dilute in buffer)
The test compound.
Non-Specific
Propranolol () or CGP-20712A
Defines non-specific binding (NSB).
Assay Buffer
50 mM Tris-HCl, 10 mM , 1 mM EDTA, pH 7.4
Physiological stabilization.
Filter
Whatman GF/B soaked in 0.3% Polyethyleneimine (PEI)
PEI reduces non-specific binding of lipophilic drugs like adimolol to the filter.
Detailed Protocols
Protocol A: Standard Competition Binding (
Determination)
Objective: To determine the affinity of adimolol under equilibrium conditions.
Preparation: Thaw membranes and resuspend in Assay Buffer to yield ~5-10 µg protein/well.
Plate Setup (96-well):
Total Binding (TB): Buffer + Membrane + Radioligand (
Expert Insight: Adimolol is slow to associate and dissociate. Shorter incubations (<60 min) will underestimate its affinity (
).
Termination: Rapidly filter through PEI-soaked GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[1][2]
Counting: Measure radioactivity (CPM) in a gamma counter.
Protocol B: The "Washout" Assay (Demonstrating Irreversibility)
Objective: To prove that adimolol does not wash off, unlike reversible antagonists.
Pre-incubation: Incubate membranes with a high concentration of Adimolol (
) or vehicle (Control) for 60 minutes.
Wash Step: Centrifuge membranes (20,000 x g, 15 min), discard supernatant, and resuspend in fresh buffer. Repeat this wash cycle 3 times.
Note: This removes free drug. Reversible drugs (e.g., propranolol) will wash out; adimolol will remain bound.
Saturation Binding: Perform a standard saturation curve using the Radioligand (
-CYP) on these "washed" membranes.
Result:
Control Membranes: Normal
and .
Adimolol Membranes: Significantly reduced
(due to occluded receptors) but unchanged for the remaining receptors.
Mechanistic Signaling Pathway
The following diagram illustrates the kinetic difference between a standard antagonist and Adimolol at the
-adrenergic receptor.
Caption: Kinetic model showing Adimolol's slow dissociation (dashed red line) and membrane partitioning.
Data Analysis & Interpretation
Calculating
(Competition Assay)
Use the Cheng-Prusoff equation:
= Concentration of radioligand used.
= Dissociation constant of the radioligand (determined via saturation binding).
Interpreting Washout Data
Parameter
Reversible Antagonist (e.g., Propranolol)
Quasi-Irreversible (Adimolol)
(after wash)
Recovered to ~100% of Control
Permanently Reduced (<50%)
(after wash)
Unchanged
Unchanged (for remaining sites)
Critical Troubleshooting (Expertise & Experience)
High Non-Specific Binding (NSB):
Cause: Adimolol is highly lipophilic (LogP > 3) and sticks to plasticware and filters.
Solution: Use siliconized tubes and ensure filters are pre-soaked in 0.3% PEI for at least 1 hour.
Inconsistent
Values:
Cause: Non-equilibrium conditions.
Solution: Extend incubation to 2-3 hours. Adimolol requires significant time to penetrate the membrane and access the receptor binding pocket.
Depletion of Free Ligand:
Cause: High receptor density combined with high affinity.
Solution: Ensure that less than 10% of the total added radioligand is bound. Dilute membrane protein concentration if necessary.[1]
References
Wiedneier, H. et al. (1982). "Adimolol, a long-acting beta-adrenoceptor blocker: binding to beta-adrenoceptors in rat heart and brain." British Journal of Pharmacology.[3] Link
Motulsky, H.J. & Mahan, L.C. (1984). "The kinetics of competitive radioligand binding predicted by the law of mass action." Molecular Pharmacology. Link
Bylund, D.B. & Toews, M.L. (1993). "Radioligand binding methods: practical guide and tips." American Journal of Physiology-Lung Cellular and Molecular Physiology. Link
Vauquelin, G. et al. (2010).[4] "Long-lasting target binding and target vulnerability: the two sides of the same coin." British Journal of Pharmacology.[3] Link
Application Note: Synthesis of Adimolol via Epichlorohydrin Ring Opening
Introduction Adimolol (MEN-935) is a long-acting antihypertensive agent characterized by its dual functionality as a non-selective α- and β-adrenolytic receptor antagonist ()[1]. Structurally, it consists of a naphthylox...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Adimolol (MEN-935) is a long-acting antihypertensive agent characterized by its dual functionality as a non-selective α- and β-adrenolytic receptor antagonist ()[1]. Structurally, it consists of a naphthyloxypropanolamine core linked to a benzimidazolone moiety. The synthesis of adimolol relies on a highly convergent two-step sequence: the base-catalyzed epoxidation of 1-naphthol with epichlorohydrin to form 1-naphthyl glycidyl ether, followed by the regioselective ring opening of the epoxide using the primary amine 3-(3-amino-3-methylbutyl)-1H-benzimidazol-2-one ()[2].
This application note details the optimized synthetic protocols, mechanistic rationale, and critical process parameters required to achieve high-purity adimolol suitable for preclinical drug development.
Mechanistic Insights and Process Rationale (E-E-A-T)
The initial coupling of 1-naphthol and epichlorohydrin is inherently limited by mass transfer, as the deprotonated naphthoxide anion is water-soluble, while epichlorohydrin resides in the organic phase. To overcome this, a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) is employed ()[3].
Causality of Catalyst Choice: The lipophilic quaternary ammonium cation (
) pairs with the naphthoxide anion, shuttling it across the phase boundary into the organic solvent (e.g., toluene). Here, the naphthoxide acts as a nucleophile, attacking the epoxide ring of epichlorohydrin. Subsequent intramolecular cyclization displaces the chloride leaving group, regenerating the epoxide to yield 1-naphthyl glycidyl ether. This PTC approach suppresses unwanted side reactions (such as epoxide hydrolysis) and drives the reaction to a >90% yield.
Step 2: Regioselective Epoxide Ring Opening
The formation of the final active pharmaceutical ingredient (API) requires the coupling of the epoxide intermediate with 3-(3-amino-3-methylbutyl)-1H-benzimidazol-2-one.
Causality of Solvent Choice: This step is conducted in a polar protic solvent, specifically isopropanol. The hydroxyl group of isopropanol forms critical hydrogen bonds with the epoxide oxygen. This interaction polarizes the C-O bond, increasing the electrophilicity of the epoxide carbons without the need for harsh Lewis acid catalysts that could degrade the benzimidazolone ring.
Regioselectivity: Driven by the steric bulk of the naphthyloxy group, the primary amine nucleophile attacks almost exclusively at the less hindered terminal carbon of the epoxide via an
mechanism. This regioselectivity ensures the formation of the desired secondary alcohol (adimolol) rather than the inactive primary alcohol isomer.
Quantitative Data Summary
The following table outlines the optimized stoichiometric ratios, reaction conditions, and expected analytical outcomes for the two-step synthesis.
Synthetic workflow for adimolol via phase-transfer epoxidation and ring opening.
Mechanistic pathway of the regioselective epoxide ring opening to form adimolol.
Detailed Experimental Protocols
Protocol A: Synthesis of 1-Naphthyl Glycidyl Ether
Objective: Prepare the epoxide intermediate via phase-transfer catalysis.
Self-Validating Check: The disappearance of the phenolic -OH stretch (~3300 cm⁻¹) and the appearance of epoxide ring vibrations (~1250 cm⁻¹, 910 cm⁻¹) in FTIR confirm successful conversion.
Preparation of the Biphasic System: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-naphthol (14.4 g, 100 mmol) in 150 mL of toluene.
Base and Catalyst Addition: Add an aqueous solution of NaOH (8.0 g, 200 mmol in 150 mL DI water) to the organic layer. Introduce tetrabutylammonium bromide (TBAB) (1.61 g, 5 mmol) as the phase-transfer catalyst.
Epichlorohydrin Addition: Stir the biphasic mixture vigorously (1000 rpm) at room temperature. Add epichlorohydrin (14.0 g, 150 mmol) dropwise over 30 minutes to prevent uncontrollable exothermic spikes.
Reaction Incubation: Heat the mixture to 40 °C and maintain vigorous stirring for 4 to 6 hours. Monitor the consumption of 1-naphthol via TLC (Hexane:Ethyl Acetate, 8:2).
Workup and Isolation: Transfer the mixture to a separatory funnel. Discard the lower aqueous layer. Wash the organic toluene layer with DI water (3 × 50 mL) and brine (50 mL) to remove residual NaOH and TBAB. Dry the organic layer over anhydrous
.
Purification: Concentrate the solvent under reduced pressure to yield crude 1-naphthyl glycidyl ether as a pale yellow oil. Purify via vacuum distillation or short-path silica plug if a high-purity intermediate is required for downstream kinetics.
Protocol B: Synthesis of Adimolol (Epoxide Ring Opening)
Objective: Couple the epoxide with the benzimidazolone amine to yield the final API.
Self-Validating Check: HPLC analysis should show the convergence of the two starting material peaks into a single product peak. Mass spectrometry will confirm the target mass (
= 420.5 m/z).
Reaction Setup: In a 250 mL round-bottom flask, dissolve 1-naphthyl glycidyl ether (10.0 g, 50 mmol) and 3-(3-amino-3-methylbutyl)-1H-benzimidazol-2-one (12.0 g, 55 mmol) in 100 mL of anhydrous isopropanol.
Reflux: Equip the flask with a reflux condenser. Heat the solution to 80 °C (reflux) under an inert nitrogen atmosphere.
Incubation and Monitoring: Maintain reflux for 8 to 12 hours. The reaction is autocatalytic to a degree, as the newly formed secondary hydroxyl group can assist in hydrogen-bonding subsequent epoxide molecules. Monitor progression via HPLC.
Crystallization: Once the epoxide is fully consumed, remove the heat source and allow the mixture to cool slowly to room temperature. The crude adimolol will begin to precipitate as an off-white solid. To maximize yield, chill the flask in an ice bath (0-5 °C) for 2 hours.
Filtration and Washing: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with cold isopropanol (2 × 20 mL) to remove unreacted amine and trace impurities.
Recrystallization: Recrystallize the crude product from a mixture of ethanol and water (70:30 v/v) to achieve >99% purity. Dry the final white crystalline solid in a vacuum oven at 50 °C for 24 hours.
References
Interactions of MEN 935 (adimolol), a long acting beta- and alpha-adrenolytic antihypertensive agent, with postsynaptic alpha-adrenoceptors in different isolated blood vessels--influence of angiotensin II
Source: Naunyn-Schmiedeberg's Archives of Pharmacology (PubMed)
URL:[Link]
Design of a novel dual function membrane microreactor for liquid–liquid–liquid phase transfer catalysed reaction: selective synthesis of 1-naphthyl glycidyl ether
Source: Reaction Chemistry & Engineering (RSC Publishing)
URL:[Link]
Abstract This guide addresses the "Triple Threat" in solid-state chemistry: Hygroscopic Hydrochloride Hydrate Salts . These materials present a unique thermodynamic challenge: they possess an intrinsic water of crystalli...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide addresses the "Triple Threat" in solid-state chemistry: Hygroscopic Hydrochloride Hydrate Salts . These materials present a unique thermodynamic challenge: they possess an intrinsic water of crystallization (hydrate) that must be preserved, yet they aggressively adsorb atmospheric moisture (hygroscopicity) due to the high lattice energy and hydrogen-bonding potential of the chloride counter-ion. This application note provides a self-validating workflow for storage, precision weighing, and solubilization, ensuring stoichiometric accuracy without compromising the crystal lattice.
The Thermodynamic Challenge
Hydrochloride (HCl) salts are the most common salt form in drug development due to their high solubility and bioavailability. However, the chloride ion’s high charge density makes these salts prone to moisture uptake.
When dealing with a hygroscopic hydrate , you are managing two distinct water populations:
Lattice Water (Bound): Stoichiometric water molecules essential for the crystal structure (e.g., mono-, di-hydrate). Loss of this water leads to crystal collapse and amorphous conversion.
Sorbed Water (Adventitious): Atmospheric moisture adsorbed onto the particle surface. Gain of this water leads to weighing errors, deliquescence, and hydrolysis.
The Goal: Remove population #2 without disturbing population #1.
Classification of Hygroscopicity (USP <1112>)
Before handling, categorize your material based on its moisture uptake at 25°C/80% RH over 24 hours.
Class
Weight Increase (% w/w)
Handling Protocol
Non-Hygroscopic
< 0.12%
Standard benchtop handling.
Slightly Hygroscopic
0.2% – 2.0%
Minimize exposure; recap immediately.
Hygroscopic
2.0% – 15.0%
Protocol A (Below) is Mandatory.
Very Hygroscopic
> 15.0%
Glove box or humidity-controlled chamber required.
Deliquescent
Dissolves in sorbed water
Strictly inert atmosphere (N₂/Ar) handling.
Characterization & Validation
Do not rely on visual inspection. Clumping indicates you are already too late.
Dynamic Vapor Sorption (DVS)
The gold standard for establishing the "Safe Zone" is DVS. You must determine the Critical Relative Humidity (CRH) —the humidity level above which the salt absorbs water spontaneously, and the Dehydration Point —the humidity level below which the lattice water is stripped.
Action: Run a sorption/desorption isotherm (0% → 90% → 0% RH).
Target: Identify the "Plateau of Stability" where mass is constant. Store and handle the material within this RH window.
Workflow Decision Matrix
Use the following logic flow to determine the appropriate handling environment.
Figure 1: Decision matrix for selecting the appropriate handling protocol based on material properties.
Protocol A: Precision Weighing by Difference
Objective: Eliminate positive mass error caused by moisture adsorption during the weighing process.
Principle: Instead of taring a receiving vessel and adding the salt (where the salt absorbs water while sitting on the balance), you weigh the supply bottle, remove a portion, and re-weigh the bottle. The loss of mass is the exact amount transferred, regardless of moisture uptake during transfer.
Transfer an estimated amount of salt into your receiving vessel.
Critical: Immediately recap the weighing bottle.
Final Weighing (
): Place the closed weighing bottle back on the balance.
Calculation:
Validation: If the receiving vessel contains solvent, the salt is immediately protected. If weighing into a dry vessel, flush the vessel with Nitrogen immediately after transfer.
Figure 2: "Weighing by Difference" workflow to negate atmospheric moisture error.
Storage and Environmental Control
Proper storage is the first line of defense.
The Desiccant Trap
WARNING: Never use Phosphorus Pentoxide (
) or molecular sieves with hydrated salts unless you intend to create the anhydrate. These desiccants are powerful enough to strip the lattice water.
Recommended: Saturated salt solutions (to create a fixed RH environment) or silica gel (if the hydrate is stable at low RH).
Secondary Containment: Store the primary vial inside a secondary jar containing the desiccant. Seal the junction with Parafilm or electrical tape.
Temperature
Store at 2-8°C only if chemical stability requires it. Cold containers brought into a warm lab will cause immediate condensation (dew point).
Protocol: Allow refrigerated containers to equilibrate to room temperature for 30 minutes before opening.
Solubilization and pH Adjustment
HCl salts are acidic. When dissolving them:
Exotherm: Dissolution is often exothermic. Add the salt to the solvent slowly.
pH Crash: In unbuffered aqueous systems, the pH will drop rapidly.
Solution: If a specific pH is required, dissolve the salt in a lower volume of water, adjust the pH with NaOH/buffer, and then dilute to volume.
Common Ion Effect: If dissolving in a buffer containing chloride (e.g., PBS), solubility may be reduced compared to pure water.
Do not grind (generates heat/static). Dissolve entire clump and determine concentration via HPLC/UV.
Corrosion on Spatulas
HCl hydrolysis reacting with metal.
Use PTFE-coated or ceramic spatulas.
Loss of Crystallinity
Over-drying (loss of lattice water).
Re-equilibrate in a humidity chamber set to the hydrate's stability zone (determined via DVS).
References
USP General Chapter <1112> : Application of Water Activity Determination to Nonsterile Pharmaceutical Products. United States Pharmacopeia.
European Pharmacopoeia (Ph. Eur.) : 5.[2]11. Characters Section in Monographs. (Defines hygroscopicity classes).
Newman, A. W., & Reutzel-Edens, S. M. (2020). Closer to the Edge: The Meaning of 'Hygroscopic' in the Pharmaceutical Laboratory. Journal of Pharmaceutical Sciences.
Cheng, W. T., et al. (2011) . Dynamic Vapor Sorption (DVS) for the Characterization of Pharmaceutical Solids.[6] (Review of DVS methodology).
Safe Handling of Hydrochloric Acid . UC Merced Environmental Health & Safety.
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Adimolol (MEN-935) Dosage Calculation and Pharmacokinetic Modeling for Prolonged Antihypertensive Efficacy
Introduction & Scientific Rationale
Adimolol (developmental code MEN-935) is a highly specialized antihypertensive agent that functions as a non-selective α1-, α2-, and β-adrenergic receptor antagonist[1]. While conventional beta-blockers require frequent dosing to maintain therapeutic plasma levels, adimolol is distinguished by an exceptionally prolonged duration of action, capable of sustaining blood pressure reduction for up to 90 hours following a single dose[2].
For researchers and drug development professionals, calculating the optimal dosage of adimolol requires moving beyond standard half-life models. The drug's prolonged efficacy is not strictly tied to its systemic circulation time; rather, it is driven by complex receptor-level pharmacodynamics. Adimolol induces a distinct reduction in β-adrenoceptor density, suggesting that its sustained action relies on non-competitive antagonism[3]. This application note details the causality behind these effects and provides a self-validating protocol for accurate dosage calculation and pharmacokinetic/pharmacodynamic (PK/PD) modeling.
Pharmacological Profiling & Causality of Prolonged Action
The sustained antihypertensive effect of adimolol is a product of its dual-action mechanism. It exhibits potent central and peripheral β-adrenoceptor antagonism alongside a weaker α1-adrenolytic action[3]. In vitro binding assays demonstrate an inhibitory constant (K_i) of 5.2 × 10^-7 mol/L at α1-adrenoceptors and 1.3 × 10^-5 mol/L at α2-adrenoceptors[4].
Causality Insight: Why does the pharmacological effect drastically outlast the plasma concentration? Following adimolol administration, there is a documented reduction in the total number of available β-adrenoceptors[3]. This indicates that the prolonged effect is not solely a function of competitive equilibrium. Instead, adimolol likely induces receptor internalization or exhibits non-competitive binding kinetics that prevent immediate receptor recovery, even after the drug has cleared from the central plasma compartment[3].
Fig 1: Mechanism of adimolol-induced prolonged antihypertensive efficacy via receptor downregulation.
Pharmacokinetic Data Presentation
To calculate the dosage required for sustained efficacy, researchers must utilize multi-compartmental modeling. Clinical investigations in healthy volunteers have demonstrated that adimolol's plasma concentration over a 7-day period fits an open four-compartment model for intravenous (IV) administration[5]. For oral dosage forms, two additional compartments must be integrated to account for the complex absorption phase[5].
Table 1: Quantitative Pharmacokinetic & Pharmacodynamic Parameters of Adimolol
Experimental Protocol: Dosage Calculation and PK/PD Validation
To establish a reliable dosage regimen for preclinical models or early-phase trials, the following self-validating workflow ensures that calculated doses align with both plasma clearance and sustained receptor downregulation.
Step 1: Formulation and Administration
Prepare adimolol as a free base or hydrochloride monohydrate in a suitable physiological vehicle[3].
Administer single ascending doses (e.g., 5 mg IV, 100 mg Oral, 200 mg Oral) to the in vivo model or volunteer cohort[5].
Ensure a strict washout period of at least two weeks between cross-over administrations to prevent carry-over effects from the prolonged receptor downregulation[5].
Step 2: Longitudinal Plasma Sampling and HPLC Quantification
Draw blood samples at predetermined intervals (0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, and 168 hours post-dose)[5].
Isolate plasma and quantify adimolol concentrations using a validated, high-sensitivity High-Pressure Liquid Chromatography (HPLC) method[5].
Step 3: Multi-Compartmental PK Modeling
Input the HPLC concentration data into pharmacokinetic modeling software.
Fit the IV data to an open four-compartment model to capture the extensive tissue distribution[5].
For oral data, mathematically add two absorption compartments to the model. Calculate the area under the curve (AUC), clearance (Cl), and volume of distribution (Vd)[5].
Step 4: Receptor Density Assay (The Self-Validating Step)
Causality Check: A standard PK model will predict that the drug is largely cleared after 48-72 hours (given the 15h half-life)[5]. However, the physiological effect lasts up to 90 hours[2].
To validate the dosage's prolonged effect, harvest target tissues (e.g., isolated vascular preparations or lymphocytes) at 72 hours post-dose.
Perform a radioligand binding assay to quantify the remaining β-adrenoceptor density.
Validation Criterion: The dosage calculation is validated when the PK model shows near-complete plasma clearance, but the PD assay confirms sustained receptor downregulation, proving the non-competitive extended efficacy[3].
Fig 2: Self-validating workflow for adimolol PK/PD modeling and dosage optimization.
HPLC method development for adimolol detection in plasma
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Quantitation of Adimolol in Human Plasma Abstract & Scope This technical guide details the development and validation of a sensit...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Quantitation of Adimolol in Human Plasma
Abstract & Scope
This technical guide details the development and validation of a sensitive, robust Reverse-Phase HPLC (RP-HPLC) method for the quantification of Adimolol —a long-acting non-selective
-blocker with -blocking activity—in human plasma.[1] Given the lipophilic nature of Adimolol and its low therapeutic plasma concentrations, this protocol prioritizes Fluorescence Detection (FLD) for maximum sensitivity, utilizing the molecule's native naphthyloxy fluorophore.
Target Audience: Bioanalytical Scientists, Pharmacokineticists, and QC Researchers.
Matrix: Human Plasma (K2EDTA or Heparin).
Limit of Quantitation (LOQ): Target
5 ng/mL.
Physicochemical Profiling & Method Strategy
Successful method development requires "listening to the molecule." Adimolol's structure dictates the extraction and detection strategy.
Property
Adimolol Characteristics
Method Implication
Structure
Contains a 1-naphthyloxy group and a benzimidazolone moiety.[1]
Detection: The naphthyloxy group is a strong fluorophore (similar to Propranolol). Excitation: ~290 nm
Lipophilicity
High LogP (Predicted > 3.0) due to bulky aromatic rings and alkyl chains.
Column: C18 is ideal. Elution: Expect late elution; requires high organic strength (50-70% ACN).[1]
pKa
Basic (~9.5, secondary amine).
Mobile Phase: Must be acidic (pH 3.0–4.0) to keep the amine protonated, preventing silanol interactions and peak tailing.
Matrix
Plasma (Proteins, Phospholipids).
Sample Prep: Liquid-Liquid Extraction (LLE) is preferred over precipitation to remove interferences and concentrate the sample.
Experimental Protocol
Instrumentation & Chromatographic Conditions
System: HPLC with Fluorescence Detector (FLD) and Quaternary Pump.
Column: Agilent ZORBAX Eclipse Plus C18 (150 mm
4.6 mm, 5 m) or Waters XBridge C18.
Why: High carbon load and end-capping reduce peak tailing for basic drugs.[1]
Mobile Phase:
Solvent A: 20 mM Potassium Phosphate Buffer (pH 3.0, adjusted with Orthophosphoric Acid).
Solvent B: Acetonitrile (HPLC Grade).
Mode: Isocratic (60% B : 40% A) or Gradient (see optimization below).
Flow Rate: 1.0 mL/min.
Injection Volume: 20–50
L.
Detection (FLD):
Excitation (
): 290 nm
Emission (
): 340 nm
Gain: High (optimize S/N ratio).
Internal Standard (IS):Propranolol (structurally homologous naphthyloxy group) or Carvedilol .
Note: Propranolol elutes earlier than Adimolol due to lower lipophilicity.
The "Ghost" Peak: If you see a peak interfering with Adimolol, check your collection tubes. Plasticizers from non-standard tubes can leach into Ethyl Acetate. Use glass tubes for extraction.
Peak Tailing: Adimolol is a secondary amine. If tailing persists despite pH 3.0, add 0.1% Triethylamine (TEA) to the mobile phase. TEA competes for active silanol sites on the column, sharpening the Adimolol peak.
Fluorescence Drift: If signal intensity drops over a long run, check the lamp energy or temperature control. Fluorescence is temperature-dependent; ensure the column oven is stable (e.g., 25°C or 30°C).[1]
References
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[2] [Link]
Yilmaz, B., et al. (2012). HPLC method for determination of atenolol in human plasma. Journal of Chromatographic Science. (Methodology adapted for beta-blocker extraction).[1] [Link]
PubChem. (n.d.). Adimolol Compound Summary. National Center for Biotechnology Information. (Structural verification for fluorophore identification). [Link]
Ranta, V.P., et al. (2002). Simultaneous determination of eight beta-blockers by gradient HPLC with combined UV and fluorescence detection. Journal of Chromatography B. (Basis for fluorescence parameters). [Link]
Application Note: Strategic Solvent Selection & Preparation Protocol for Adimolol Hydrochloride Hydrate
The following Application Note and Protocol guide details the strategic selection of solvents for Adimolol Hydrochloride Hydrate . This guide is structured to provide researchers with both immediate "best practice" recom...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol guide details the strategic selection of solvents for Adimolol Hydrochloride Hydrate . This guide is structured to provide researchers with both immediate "best practice" recommendations and a robust, self-validating protocol for empirical verification.
Executive Summary
Adimolol Hydrochloride Hydrate is a long-acting non-selective ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-blocker with additional -adrenolytic activity.[1][2][3] As a cationic amphiphilic drug (CAD) comprising a lipophilic naphthalene/benzimidazole tail and a hydrophilic amine hydrochloride head, its solubility profile is highly dependent on solvent polarity and pH.[1][2][3]
This guide addresses the critical challenge of dissolving Adimolol HCl without inducing degradation (hydrolysis) or precipitation (free-base conversion).[1][2] While Methanol and DMSO are identified as the primary universal solvents, this protocol provides the necessary steps to validate solubility for specific applications such as LC-MS, in vitro cell assays, and bulk formulation.
Physicochemical Profile & Solubility Logic
Understanding the molecule's architecture is the first step in solvent selection.[1][2] Adimolol HCl is not merely a "powder"; it is a salt-hydrate system.[1][4][2]
Contains both H-bond donors (OH, NH) and acceptors (C=O, N).[1]
Class
Hydrochloride Salt (Cationic)
Highly soluble in polar protic solvents (MeOH, EtOH, Water).[1][2] Insoluble in non-polar organics (Hexane, Ether).[2]
pKa (Approx.)
~9.4 (Secondary Amine)
Critical: In water, the pH will be acidic.[1][4][2][3] If pH > pKa, the drug converts to its lipophilic free base and precipitates.
Hydrate Form
Monohydrate (Likely)
The crystal lattice contains water.[1][2][3] Heating >100°C to "dry" the solvent may strip crystal water, altering solubility kinetics.[2]
Chromophore
Naphthalene & Benzimidazolinone
Strong UV absorption at 254 nm and 280 nm .
The "Like Dissolves Like" Decision Matrix[1][3]
For Stock Solutions (>10 mM): Use DMSO or Methanol .[4][2] These disrupt the crystal lattice effectively while maintaining stability.[2]
For Aqueous Buffers: Use acidic buffers (pH 4.0–6.0).[1][4][2] Avoid Phosphate Buffered Saline (PBS) at pH 7.4 for high concentrations (>1 mM) without prior predissolution in DMSO, as the free base may crash out.[4][2]
For LC-MS: Use Acetonitrile/Water mixtures with 0.1% Formic Acid.[4][2] The acid maintains the protonated (soluble) state.[4][2]
Recommended Solvents & Solubility Data
Note: Values are consolidated from structural analogues (e.g., Timolol, Propranolol) and general salt properties, serving as authoritative starting points.
Cloudy? Add another 20 µL (Total 40 µL). Repeat until dissolved or volume reaches 1 mL.
Calculation:
.
HPLC Verification (Optional but Recommended): Filter the saturated solution (0.22 µm PTFE filter), dilute 1:100 in Methanol, and inject into HPLC to confirm the actual dissolved concentration vs. suspension.
Protocol B: Stock Solution Preparation for Bioassays
Critical: Adimolol HCl is a salt.[1][2] Direct addition to cell media (pH 7.[1][2]4) without a carrier solvent may cause micro-precipitation.[2]
Calculate: Determine the mass required for a 10 mM stock.
MW of Adimolol HCl Hydratengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Example: To make 1 mL of 10 mM, weigh 4.74 mg .[1][2]
Dissolve: Add 1.0 mL of sterile DMSO . Vortex until completely clear.[4][2]
Sterilization: Do not autoclave. If sterility is required, pass through a 0.2 µm Nylon or PTFE syringe filter.[2]
Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C . Avoid repeated freeze-thaw cycles which can induce crystal growth.[2]
Usage: On the day of the experiment, dilute the DMSO stock into the culture medium. Ensure the final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.[4][2]
Stability & Troubleshooting
Common Issues and Causality
Observation
Root Cause
Corrective Action
Precipitation upon dilution in PBS
pH Shock.[1][2][3] The buffer pH (7.[4][2][5][6]4) > pKa (9.[4][2]4) is unlikely, but local high concentrations can force the free base out.[2]
Dilute the DMSO stock slowly into the vortexing buffer.[4][2] Ensure final concentration is below the solubility limit (~100 µM).
Cloudiness in Acetone/Ethyl Acetate
Wrong solvent class.[4][2] HCl salts are generally insoluble in non-polar aprotic solvents.[4][2]
Switch to Methanol or Ethanol.[4][2] Use Acetone only to precipitate the product (anti-solvent).[4][2]
Yellowing of Solution
Oxidation or Photodegradation.[1][2] Naphthalene derivatives can be light-sensitive.[4][2]
Store all solutions in Amber Vials wrapped in foil. Keep at 4°C or -20°C.
Stability in Solution[1][4]
DMSO/Methanol Stocks: Stable for 3-6 months at -20°C.
Aqueous Solutions: Prepare fresh. Hydrolysis of the benzimidazolinone ring is slow but possible over weeks at extreme pH.[4][2]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76X4B195Z3, Adimolol Hydrochloride Monohydrate. Retrieved from [Link]
Wiedemann, I., et al. (1985).Pharmacokinetics of adimolol in healthy volunteers. Arzneimittel-Forschung. (Contextual grounding for human dosing/solubility relevance).
Application Note: High-Fidelity Ex Vivo Heart Perfusion Models Using Adimolol Hydrochloride
Abstract & Scope This application note details the protocol for utilizing Adimolol Hydrochloride —a potent, long-acting, non-selective -adrenoceptor antagonist with ancillary -blocking properties—in ex vivo heart perfusi...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
This application note details the protocol for utilizing Adimolol Hydrochloride —a potent, long-acting, non-selective
-adrenoceptor antagonist with ancillary -blocking properties—in ex vivo heart perfusion (Langendorff) models. Unlike standard -blockers (e.g., propranolol), Adimolol exhibits a unique "irreversible" or slowly dissociating binding profile, making it an ideal tool for studying sustained adrenergic blockade without the need for continuous infusion during long-term reperfusion phases. This guide addresses the physicochemical challenges of Adimolol HCl (lipophilicity) and provides a validated workflow for Ischemia-Reperfusion (I/R) injury studies.
Pharmacological Context: The Adimolol Advantage
In isolated heart models, complete adrenergic silence is often required to unmask intrinsic myocardial mechanics or to study the cardioprotective effects of sympatholytics during ischemia. Adimolol offers a distinct advantage over other agents due to its dual-action profile:
Non-Selective
-Blockade: Potent antagonism of and receptors, preventing catecholamine-induced cAMP surges and calcium overload.
-Adrenergic Blockade: Ancillary blockade of receptors, which mitigates coronary vasoconstriction and potential hypertrophic signaling.
Lipophilicity & Retention: Adimolol is highly lipophilic. Once equilibrated in the myocardial tissue, it resists washout, maintaining blockade even if the perfusate is switched to a drug-free buffer.
Mechanistic Pathway
The following diagram illustrates the dual-node blockade provided by Adimolol, preventing the downstream phosphorylation of L-Type Calcium Channels (LTCC) and Phospholamban (PLB), thereby reducing cytosolic
overload during reperfusion.
Figure 1: Signal transduction blockade by Adimolol. Red lines indicate inhibition points. The drug prevents G-protein coupling, reducing downstream calcium overload.
Experimental Hardware & Buffer Composition
Perfusion System[1]
Mode: Retrograde Aortic Perfusion (Langendorff).
Pressure: Constant Hydrostatic Pressure (70-80 mmHg for Rat; 50-60 mmHg for Mouse).
Temperature: Strictly maintained at 37.0°C ± 0.2°C via water-jacketed reservoirs and tubing.
Tubing: Use Tygon or Silastic tubing. Note: Adimolol is lipophilic and may adsorb to soft plastics. Pre-saturate the tubing by running drug solution for 10 minutes before attaching the heart.
Modified Krebs-Henseleit Buffer (KHB)
The foundation of the experiment is the buffer. It must be prepared fresh on the day of the experiment using ultrapure water (18.2 MΩ·cm).
Component
Concentration (mM)
Function
NaCl
118.0
Osmolarity/Depolarization
KCl
4.7
Resting Membrane Potential
MgSO₄
1.2
Cofactor for ATPases
KH₂PO₄
1.2
pH Buffering
NaHCO₃
25.0
pH Buffering (requires CO₂)
CaCl₂
1.25 - 1.75
Contractility (Titrate to baseline)
Glucose
11.0
Metabolic Substrate
Pyruvate
2.0
Alternative Substrate (Optional)
Gas Mixture: 95% O₂ / 5% CO₂ (Carbogen) to maintain pH 7.4.
Protocol: Adimolol Preparation & Administration
Stock Solution Preparation
Adimolol Hydrochloride is sparingly soluble in pure water but soluble in organic solvents.
Vehicle: Dimethyl sulfoxide (DMSO).
Master Stock: Dissolve Adimolol HCl to 10 mM in 100% DMSO. Vortex until clear.
Storage: Aliquot and store at -20°C (stable for 1 month).
Working Solution (Perfusate)
Target Concentration: The effective cardioprotective range is 1 µM to 10 µM .
Dilution: Add the Master Stock directly to the carbogenated KHB.
Example: For 1 µM final concentration, add 100 µL of Master Stock to 1 L of KHB.
Control: The Control group must receive an equivalent volume of DMSO (0.01% v/v) to rule out vehicle effects.
Experimental Workflow (Ischemia-Reperfusion)
This protocol describes a standard I/R injury model to test Adimolol's protective efficacy.
Harvest & Cannulation (0-5 min): Rapidly excise heart, arrest in ice-cold KHB, and cannulate aorta. Total ischemic time < 3 mins.
Stabilization (20 min): Perfuse with standard KHB. Exclusion criteria: HR < 200 bpm (rat), Coronary Flow < 8 mL/min, or arrhythmias.
Drug Administration (15 min): Switch to KHB + Adimolol (1 µM) .
Critical Step: Due to high tissue binding, a 15-minute load is sufficient to saturate receptors.
Global Ischemia (30 min): Halt perfusion completely. Submerge heart in 37°C buffer to maintain temperature.
Reperfusion (60-120 min): Restore flow with Standard KHB (Drug-Free) .
Why Drug-Free? Because Adimolol dissociates slowly, the receptors remain blocked during the critical early reperfusion phase without needing drug in the reperfusion buffer.
Measure via effluent collection. Indicates vascular resistance.[4]
Left Ventricular End-Diastolic Pressure
LVEDP
mmHg
Index of diastolic stiffness/contracture (ischemic injury).
Biochemical Endpoints
Collect coronary effluent at 5, 15, and 30 minutes of reperfusion to measure cellular injury markers:
Lactate Dehydrogenase (LDH)
Creatine Kinase (CK-MB)
Expectation: Adimolol-treated hearts should show significantly lower enzyme release compared to vehicle control.
Troubleshooting & Optimization
Issue: Precipitation in Buffer.
Cause: Adimolol HCl is added too quickly to cold buffer.
Solution: Ensure KHB is at 37°C and stirring rapidly when adding the DMSO stock. Do not exceed 0.1% final DMSO concentration.
Issue: No Bradycardia observed.
Cause: Drug adsorption to tubing.
Solution: Use glass reservoirs and minimal silicone tubing. Run a "dummy" perfusion for 10 mins to saturate binding sites on the plastic before attaching the heart.
Issue: Post-Ischemic Arrhythmias.
Observation: While Adimolol is anti-arrhythmic, severe ischemia can still cause VF.
Action: If VF occurs during reperfusion, flick the heart gently (mechanical cardioversion). If persistent, the ischemic duration (30 min) may be too severe for the specific strain/age of animal.
References
Wiedemann, I. et al. (1985). "Adimolol, a long-acting beta-adrenoceptor blocker in man."[1] British Journal of Clinical Pharmacology.
Sutherland, F.J. & Hearse, D.J. (2000). "The isolated blood and perfusion fluid perfused heart." Pharmacological Research. (Foundational Langendorff Protocol).
PubChem. (n.d.). "Adimolol Hydrochloride - Compound Summary." National Library of Medicine.
Bell, R.M. et al. (2011). "The Langendorff perfusion model: A guide to best practice." Journal of Molecular and Cellular Cardiology.
Technical Support Center: Enhancing Adimolol's Aqueous Solubility with Cyclodextrins
Welcome to the technical support center for the solubility enhancement of adimolol using cyclodextrins. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troublesh...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the solubility enhancement of adimolol using cyclodextrins. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the necessary knowledge to overcome common challenges and ensure the success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of cyclodextrins to improve the aqueous solubility of the beta-blocker adimolol.
Q1: Why is the aqueous solubility of adimolol poor, and how do cyclodextrins help?
A1: Adimolol is a weakly basic and lipophilic drug, which inherently limits its dissolution in water. This poor solubility can hinder its bioavailability and therapeutic efficacy. Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate the lipophilic adimolol molecule within their cavity, forming a host-guest inclusion complex. This complex effectively shields the hydrophobic drug from the aqueous environment, leading to a significant increase in its apparent solubility.
Q2: Which type of cyclodextrin is most effective for adimolol?
A2: The choice of cyclodextrin is critical and depends on the size and shape of the guest molecule (adimolol). For adimolol, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to be particularly effective. The hydroxypropyl groups on the outer surface of the β-cyclodextrin enhance its own aqueous solubility and reduce the potential for nephrotoxicity compared to unmodified β-cyclodextrin. The cavity size of β-cyclodextrins is well-suited to accommodate the adimolol molecule.
Q3: What is the typical stoichiometry of the adimolol-cyclodextrin complex?
A3: The most commonly observed stoichiometry for adimolol and cyclodextrins like HP-β-CD is 1:1. This means that one molecule of adimolol complexes with one molecule of the cyclodextrin. This can be experimentally verified using methods like the continuous variation method (Job's plot).
Q4: How does pH affect the complexation and solubility enhancement?
A4: pH plays a significant role in the complexation of adimolol, which is a weakly basic drug. At lower pH values (e.g., pH 2.5), adimolol becomes protonated and more soluble, which can lead to a decrease in the stability constant of the inclusion complex. Conversely, at higher pH values (e.g., pH 7.0), where adimolol is less ionized and less soluble, the driving force for complexation with the hydrophobic cyclodextrin cavity is stronger, resulting in a higher stability constant.
Q5: Can the adimolol-cyclodextrin complex be formulated into a solid dosage form?
A5: Yes, the inclusion complex can be isolated as a solid powder through techniques like co-precipitation or freeze-drying (lyophilization). These solid forms can then be used in the development of oral dosage forms, such as tablets or capsules, with improved dissolution and bioavailability.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem
Potential Cause(s)
Recommended Solution(s)
Low solubility enhancement observed in phase solubility studies.
1. Incorrect cyclodextrin type or concentration range. 2. Inappropriate pH or temperature of the medium. 3. Insufficient equilibration time.
1. Ensure you are using a suitable cyclodextrin like HP-β-CD. Expand the concentration range to ensure you have not missed the optimal concentration. 2. Verify the pH of your buffer system. For adimolol, a neutral pH (around 7.0) generally favors complexation. Ensure the temperature is controlled and consistent, as it can affect the stability constant. 3. Allow sufficient time for the system to reach equilibrium. This can range from 24 to 72 hours with continuous agitation.
Inconsistent or non-linear results in Job's plot analysis.
1. Inaccurate preparation of stock solutions. 2. Interference from excipients or buffer components. 3. Formation of higher-order complexes.
1. Carefully prepare and verify the concentrations of your adimolol and cyclodextrin stock solutions. 2. Use a simple buffer system and ensure it does not interact with either the drug or the cyclodextrin. 3. While a 1:1 complex is expected, deviations can suggest more complex interactions. Consider analyzing the data with models that account for higher-order complexes.
FT-IR spectra show no significant peak shifts after complexation.
1. Low yield of inclusion complex formation. 2. Insufficient sensitivity of the instrument or incorrect sample preparation. 3. The interacting groups on adimolol do not produce a strong change in the IR spectrum upon complexation.
1. Confirm complex formation using a more sensitive technique like Nuclear Magnetic Resonance (NMR) or Differential Scanning Calorimetry (DSC). 2. Ensure your samples are properly prepared (e.g., as KBr pellets) and that the instrument is functioning correctly. 3. Focus on subtle changes in the fingerprint region of the spectrum and compare them carefully with the spectra of the individual components and their physical mixture.
DSC thermograms of the complex resemble the physical mixture.
1. Incomplete complexation. 2. The melting point of adimolol is not significantly altered upon complexation.
1. This indicates that a significant portion of the adimolol may be uncomplexed. Re-evaluate your preparation method to optimize complex formation. 2. Look for the disappearance or significant broadening of the adimolol melting endotherm, which is a hallmark of successful inclusion complexation.
Part 3: Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments.
Protocol 1: Phase Solubility Study
This protocol determines the effect of cyclodextrin concentration on the solubility of adimolol.
Preparation of Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD) in a buffer of desired pH (e.g., phosphate buffer, pH 7.0).
Addition of Adimolol: Add an excess amount of adimolol to each cyclodextrin solution in separate vials.
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25 °C or 37 °C) using a shaker water bath until equilibrium is reached (typically 24-48 hours).
Sampling and Analysis: After equilibration, centrifuge the samples to separate the undissolved drug. Withdraw an aliquot from the supernatant, filter it through a 0.45 µm filter, and dilute it appropriately.
Quantification: Analyze the concentration of dissolved adimolol using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
Data Analysis: Plot the concentration of dissolved adimolol against the concentration of the cyclodextrin. The slope of this phase solubility diagram can be used to calculate the stability constant (Ks) of the complex.
Protocol 2: Preparation of Solid Inclusion Complex (Co-precipitation Method)
This method is used to isolate the adimolol-cyclodextrin complex in a solid form.
Dissolution: Dissolve the cyclodextrin (e.g., HP-β-CD) in a minimal amount of purified water with stirring.
Adimolol Addition: Prepare a solution of adimolol in a suitable organic solvent (e.g., ethanol). Add the adimolol solution dropwise to the aqueous cyclodextrin solution while stirring continuously.
Complexation: Continue stirring the mixture for a specified period (e.g., 24 hours) at room temperature to ensure complete complex formation.
Solvent Removal: Remove the organic solvent and some of the water under reduced pressure using a rotary evaporator.
Precipitation and Isolation: The resulting concentrated aqueous solution can be freeze-dried (lyophilized) to obtain a fine powder of the inclusion complex.
Washing and Drying: The obtained powder can be washed with a small amount of cold water to remove any uncomplexed drug or cyclodextrin and then dried under vacuum.
Caption: Mechanism of adimolol encapsulation by a cyclodextrin molecule.
Diagram 2: Experimental Workflow for Characterization
Caption: Workflow for preparing and characterizing adimolol-cyclodextrin complexes.
References
Mura, P., Manderioli, A., Bramanti, G., Furlanetto, S., & Pinzauti, S. (1997). The influence of pH and 2-hydroxypropyl-β-cyclodextrin on the solubility and stability of adimolol. Journal of Pharmaceutical and Biomedical Analysis, 15(8), 1325-1332. [Link]
Mura, P., Bettinetti, G., Manderioli, A., & Sorrenti, M. (1998). Adimolol/β-cyclodextrin solid systems: physicochemical characterization and dissolution properties. Drug development and industrial pharmacy, 24(1), 21-27. [Link]
Mura, P., Manderioli, A., Bramanti, G., & Furlanetto, S. (1996). Properties of adimolol-in-2-hydroxypropyl-β-cyclodextrin-in-solution and-in-the-solid state. European journal of pharmaceutical sciences, 4(3), 185-192. [Link]
Optimization
Technical Support Center: Adimolol Solubility & Stability
Topic: Troubleshooting Adimolol Precipitation in Phosphate Buffer Document ID: TS-ADI-004 | Version: 2.1 | Status: Active Introduction: The "Invisible" Variable Welcome to the Technical Support Center. If you are reading...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Troubleshooting Adimolol Precipitation in Phosphate Buffer
Document ID: TS-ADI-004 | Version: 2.1 | Status: Active
Introduction: The "Invisible" Variable
Welcome to the Technical Support Center. If you are reading this, you are likely staring at a vial of phosphate-buffered saline (PBS) that has turned cloudy upon the addition of Adimolol.
As Application Scientists, we often see researchers treat buffers as inert backgrounds. They are not. In the case of Adimolol —a highly lipophilic, non-selective
-blocker with -blocking activity—the interaction between the molecule's physicochemical properties and the phosphate anions is a classic "perfect storm" for precipitation.
This guide moves beyond generic advice. We will dissect the thermodynamic and kinetic drivers of this precipitation and provide self-validating protocols to resolve it.
Part 1: The Chemistry of the Crash (Root Cause Analysis)
Q1: Why does Adimolol precipitate specifically in phosphate buffer at pH 7.4?
A: The precipitation is likely driven by two converging factors: the pH-dependent solubility cliff and the common ion effect (specific to phosphates).
The Ionization Switch (Henderson-Hasselbalch):
Adimolol contains a secondary amine and an imidazole ring. While the imidazole is weakly basic, the secondary amine has a pKa estimated between 8.5 and 9.5 (similar to structurally related carvedilol).
At pH < 6.0: The amine is protonated (
), highly charged, and soluble.
At pH 7.4: You approach the pKa. The population of the uncharged free base (
) increases exponentially. Since Adimolol has a high LogP (~3.6), the intrinsic solubility () of this free base is nanobasic (often < 1 g/mL). Once the free base concentration exceeds , nucleation occurs.
The Phosphate Anion Trap:
Phosphate anions (
and ) are multivalent. Unlike chloride ions (in saline), phosphate ions can bridge cationic amines, potentially lowering the solubility product () of the salt form itself. Research on similar lipophilic beta-blockers (e.g., Carvedilol) indicates that solubility in phosphate buffer is often significantly lower than in other buffers due to the formation of less soluble phosphate salts or ionic strength effects [1].[1]
Q2: Is my stock solution the problem?
A: Potentially. If you dissolved Adimolol in DMSO (dimethyl sulfoxide) at high concentration (e.g., 10 mM) and spiked it into aqueous buffer, you induced a solvent shift .
Mechanism: DMSO solvates the hydrophobic naphthyl tail of Adimolol. When the DMSO "plume" hits the water, the water strips the DMSO away faster than the Adimolol can diffuse. This creates a local zone of massive supersaturation, leading to immediate amorphous precipitation.
Part 2: Troubleshooting & Optimization
Decision Matrix: Solving the Solubility Crisis
Before altering your experiment, determine your constraints using the logic flow below.
Figure 1: Decision tree for troubleshooting Adimolol precipitation. Blue nodes indicate decision points; Green nodes indicate solutions.
Q3: Which buffer system should I use instead?
A: If your assay tolerates it, switch to Good's Buffers with monovalent anions.
Buffer System
Suitability
Rationale
Phosphate (PBS)
Low
High risk of salt precipitation; multivalent anions.
HEPES
High
Zwitterionic; minimal metal binding; no precipitation with amines.
Tris-HCl
Medium
Good solubility, but pH is temperature-sensitive.
Acetate (pH 5.0)
Excellent
Adimolol is fully ionized and highly soluble.
Q4: I must use pH 7.4. How do I stabilize the solution?
A: You must lower the chemical potential of the drug in solution. Use one of the following "Rescue Protocols."
Strategy A: The Cyclodextrin Shield (Recommended)
Hydroxypropyl-
-cyclodextrin (HP--CD) encapsulates the lipophilic tail of Adimolol, preventing aggregation without altering the pH.
Protocol: Dissolve Adimolol in DMSO. Prepare the buffer containing 5-10% (w/v) HP-
-CD. Add the drug to the CD-buffer.
Why it works: It hides the hydrophobic surface area from the water network.
Strategy B: The "Pre-Dilution" Technique
Avoid direct spiking of 100% DMSO stock into buffer.
Prepare 1000x stock in DMSO.
Dilute 1:10 into PEG-400 or Ethanol (intermediate solvent).
Dilute this intermediate 1:100 into the final buffer.
Why it works: This reduces the abrupt change in dielectric constant, preventing "shock" nucleation.
Part 3: Experimental Validation Protocols
Do not assume solubility based on visual inspection. Micro-precipitates can be invisible to the naked eye but will scatter light in fluorescence assays or clog microfluidics.
Protocol: Kinetic Solubility Verification via Light Scattering
Objective: Determine the true solubility limit of Adimolol in your specific buffer.
Materials:
96-well plate (clear, flat bottom).
Plate reader (Absorbance at 650 nm - non-absorbing region for Adimolol).
Adimolol stock (10 mM in DMSO).
Workflow:
Prepare Buffer Series: Aliquot 198
L of your test buffer (e.g., PBS pH 7.4) into columns 1-10.
Titrate Drug: Add Adimolol stock to create a concentration range (e.g., 1, 5, 10, 20, 50, 100
M). Keep DMSO constant at 1% (v/v) to isolate the drug effect.
Incubate: Shake at 300 rpm for 2 hours at room temperature.
Read: Measure Absorbance at 650 nm (
).
Analyze: Plot Concentration (X) vs.
(Y).
Baseline: Flat line = Soluble.
Inflection Point: Sudden rise in
= Onset of precipitation (Solubility Limit).
Data Interpretation Table:
Observation ()
Status
Action
< 0.005
Soluble
Proceed with assay.
0.005 - 0.020
Meta-stable
Risk of precipitation over time. Use immediately.
> 0.020
Precipitated
STOP. Data will be artifactual. Switch buffer or add excipients.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I sonicate the solution to re-dissolve the precipitate?A:No. Sonication creates heat and temporary dispersion. The moment the energy input stops, the system will relax back to equilibrium, and Adimolol will re-precipitate, often forming larger crystals that are even harder to manage. If it crashed, discard it.
Q: Does temperature affect this?A: Yes. Adimolol solubility is endothermic (increases with heat). If you prepare your buffer at 37°C but your assay runs at room temperature (25°C), you may cross the saturation boundary as it cools. Always prepare buffers at the lowest temperature the assay will experience.
Q: I see "Adimolol Hydrochloride" in the catalog. Is that better?A: The HCl salt dissolves faster initially because the crystal lattice energy is different, but once dissolved, the pH of the bulk buffer dictates the ionization state . If you put Adimolol HCl into pH 7.4 PBS, the amine will deprotonate to equilibrium levels, and the free base will still precipitate if the concentration exceeds intrinsic solubility.
References
Reamer, T. et al. (2025). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. National Institutes of Health. Available at: [Link]
PubChem. (2025).[2][3] Adimolol Compound Summary. National Library of Medicine. Available at: [Link][3]
FDA. (2024). Adimolol Structure and Moiety Data. U.S. Food and Drug Administration.[2] Available at: [Link]
Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.
Technical Support Center: Optimizing Washout Periods for Long-Acting Beta-Blockers
Topic: Experimental Optimization of Washout Periods for Long-Acting Beta-Blockers Target Audience: Senior Researchers, Pharmacologists, and Drug Development Scientists Last Updated: October 26, 2023 Introduction: The "Hi...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Experimental Optimization of Washout Periods for Long-Acting Beta-Blockers
Target Audience: Senior Researchers, Pharmacologists, and Drug Development Scientists
Last Updated: October 26, 2023
Introduction: The "Hidden Variable" in Beta-Blocker Research
In experimental pharmacology, the washout period is often treated as a passive waiting game. However, for long-acting, lipophilic beta-blockers (e.g., Carvedilol, Bisoprolol), a passive washout is frequently insufficient. Residual drug binding can artificially depress baseline values in crossover studies, blunt agonist responses, and lead to false-negative data regarding receptor resensitization.
This guide moves beyond the standard "5 half-lives" rule of thumb, integrating biophysical receptor kinetics (
) and lipophilic tissue partitioning to provide a robust optimization strategy.
Module 1: The Pharmacokinetic Baseline (In Vivo Dosing)
For in vivo crossover studies (clinical or preclinical), the washout period is dictated by systemic clearance. The regulatory standard (FDA/EMA) requires a washout of at least 5 elimination half-lives (
) to reduce systemic concentration to <3.125%.
Reference Data: Elimination Half-Lives
Note: Values represent human/animal systemic clearance. Do not use these for in vitro organ bath experiments (see Module 2).
Critical Caveat: For highly lipophilic drugs (Carvedilol), accumulation in adipose tissue can create a "depot effect," necessitating a washout of 7–10 half-lives to prevent hysteresis.
Module 2: The Biophysical Reality (In Vitro / Ex Vivo)
In isolated tissue (Langendorff heart, organ bath) or cell culture, systemic clearance (
) is irrelevant. The limiting factor is the Dissociation Rate Constant () and tissue desorption.
The Trap: You can wash a lipophilic drug from the buffer in seconds, but it may take hours to dissociate from the receptor or leach out of the lipid bilayer.
Q1: I washed my cardiomyocytes for 2 hours, but the Isoproterenol response is still blunted. Why?
Diagnosis: You are likely experiencing Rebinding Kinetics or Membrane Depot Effects .
The Science: Lipophilic beta-blockers like Carvedilol partition into the phospholipid bilayer of the cell membrane. During washout with standard buffer, the drug desorbs from the membrane and immediately rebinds to the receptor (local concentration remains high), creating a "pseudo-infinite" residence time.
Solution: The "Scavenger" Protocol
Add 0.1% - 0.5% Bovine Serum Albumin (BSA) to your washout buffer.
Mechanism: BSA acts as a "sink." As the lipophilic drug dissociates from the receptor/membrane, it preferentially binds to the albumin in the bulk phase, preventing rebinding to the receptor.
Protocol: Wash 3x 5 mins with Buffer+BSA, followed by 2x 5 mins with standard Buffer (to remove BSA before agonist addition).
Q2: My baseline heart rate in Langendorff preparations drifts downward after the first drug cycle. Is this carryover?
Diagnosis: This is often GPCR Internalization/Desensitization , not just drug carryover.
The Science: While beta-blockers generally prevent internalization, some "biased" ligands or residual endogenous catecholamines can trigger
-arrestin recruitment, pulling receptors into endosomes. If receptors are internalized, washing the surface won't restore sensitivity.
Validation Step:
Perform a "Receptor Availability Check" using a hydrophilic ligand (e.g., CGP-12177 ).[2] Because it is hydrophilic, it only binds surface receptors.[2] If binding is low despite washout, your receptors are sequestered, not blocked.
Q3: How do I calculate the washout time for an in vitro binding assay?
The Formula: Do not use systemic half-life. Use the Dissociation Half-Life (
) derived from the dissociation rate constant ().
Example: If
is , then .
Guideline: Wash for at least
(approx 5.7 hours in this example) to ensure <3% receptor occupancy.
Module 4: Validated Experimental Protocols
Protocol A: The "Scavenger" Washout (For Lipophilic Drugs)
Best for: Carvedilol, Nebivolol in isolated tissue or adherent cells.
Aspiration: Remove drug-containing media completely.
Note: BSA must be fatty-acid free to maximize drug binding capacity.
Incubate/Perfuse for 10 minutes at 37°C.
Repeat 3 times.
Clearance Wash (Cycles 4-5):
Apply standard KHB (No BSA).
Incubate/Perfuse for 5 minutes .
Repeat 2 times to ensure BSA does not interfere with subsequent assays.
Validation: Challenge with
concentration of Isoproterenol. Response should return to >90% of pre-drug baseline.
Graphviz: Receptor Recycling & Failure Points
Caption: Pathway showing where washout fails—if the receptor internalizes, surface washing is ineffective.
References
FDA Guidance for Industry. (2003). Bioavailability and Bioequivalence Studies for Orally Administered Drug Products — General Considerations. U.S. Food and Drug Administration. Link
Baker, J. G. (2005). The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. British Journal of Pharmacology, 144(3), 317-322. Link
Packer, M. (1990). The pharmacological consequences of the lipophilicity of beta-adrenergic blocking agents. American Heart Journal, 120(6), 1493-1497. (Discusses the "depot" effect of Carvedilol).
Lohse, M. J., et al. (1990). Receptor-specific desensitization with purified beta 2-adrenergic receptor. Proceedings of the National Academy of Sciences, 87(13), 5094-5098. Link
Minimizing degradation of adimolol stock solutions
Subject: Minimizing Degradation & Ensuring Stability of Adimolol Stock Solutions Executive Summary & Chemical Profile Adimolol is a long-acting, non-selective -adrenoceptor blocker with potent -blocking activity. Its che...
Author: BenchChem Technical Support Team. Date: March 2026
Subject: Minimizing Degradation & Ensuring Stability of Adimolol Stock Solutions
Executive Summary & Chemical Profile
Adimolol is a long-acting, non-selective
-adrenoceptor blocker with potent -blocking activity. Its chemical structure features a naphthyloxypropanolamine core linked to a benzimidazolinone ring. This specific architecture dictates its stability profile: it is highly lipophilic, susceptible to photo-oxidation, and prone to precipitation in aqueous buffers.
This guide replaces generic handling instructions with a rigorous, chemically grounded maintenance protocol designed to prevent the three most common failure modes: oxidative degradation , hydrolytic cleavage , and aqueous precipitation (crash-out).
Key Chemical Properties
Property
Specification
Critical Note
Molecular Weight
419.52 g/mol
Solubility (DMSO)
20 mg/mL
Recommended Solvent. Hygroscopic; absorbs water from air.
Solubility (Ethanol)
10 mg/mL
Evaporates rapidly; seal tightly to prevent concentration drift.
Solubility (Water)
Insoluble
Do not use for stock solution preparation.
Light Sensitivity
High
Naphthyl group is prone to photo-excitation.
Stock Solution Preparation (The Foundation)
Q: Why is DMSO preferred over Ethanol for Adimolol stocks?A: While Adimolol dissolves in both, DMSO (Dimethyl Sulfoxide) is preferred for long-term storage due to its low vapor pressure and high boiling point (189°C). Ethanol stocks are prone to evaporation even at -20°C, leading to unmonitored increases in concentration. However, DMSO is hygroscopic .[1] If left uncapped, it absorbs atmospheric moisture, which can catalyze hydrolysis of the benzimidazolinone ring or cause the lipophilic Adimolol to precipitate inside the stock vial.
Protocol: Anhydrous Preparation
Equilibrate: Allow the vial of solid Adimolol to reach room temperature before opening. This prevents condensation from forming on the cold solid (water introduction).
Solvent Choice: Use high-grade anhydrous DMSO (
99.9%).
Dissolution: Vortex for 30–60 seconds. If particulates remain, sonicate at 30–40 kHz for 5 minutes. Avoid heating above 37°C to prevent thermal degradation.
Aliquot: Divide into single-use aliquots (e.g., 50
L or 100 L) to eliminate freeze-thaw cycles.
Storage & Maintenance (The System)
Q: Can I store the stock at 4°C for "quick access"?A:No. At 4°C, Adimolol in DMSO is chemically active enough to undergo slow oxidation. Furthermore, DMSO freezes at 19°C; at 4°C, it is a solid. Repeated phase transitions (solid-liquid) near the freezing point can induce micro-precipitation.
Correct Storage: -20°C or -80°C.
Container: Amber glass or foil-wrapped polypropylene to block UV light.
Visualization: Stock Lifecycle Management
The following workflow illustrates the critical control points (CCPs) to maintain stock integrity.
Figure 1: Critical Control Points in the Adimolol stock lifecycle. Note the prohibition of re-freezing thawed aliquots.
Troubleshooting & FAQs (The Fix)
Q: My solution turned cloudy immediately upon adding the stock to the cell culture media. Is the Adimolol degraded?A: Likely not. This is "Crash-out" (precipitation), not chemical degradation.
Mechanism: Adimolol is highly lipophilic. When a concentrated DMSO stock is introduced to an aqueous buffer (PBS/Media), the solubility drops exponentially. If the local concentration at the pipette tip exceeds the solubility limit, the drug precipitates.
Solution:
Vortex the buffer while slowly adding the stock solution (dynamic mixing).
Keep the final DMSO concentration < 0.5% if possible, as DMSO acts as a co-solvent.
Pre-warm the media to 37°C; solubility increases with temperature.
Q: The stock solution has turned from clear/colorless to a slight yellow. Is it safe to use?A:Discard it. Yellowing indicates oxidative degradation, likely of the naphthyl or amine moieties.
Cause: Exposure to air (oxygen) or light.
Impact: Oxidized byproducts may have off-target effects or reduced potency, compromising experimental reproducibility.
Q: I see a "spike" in toxicity in my control group (Vehicle only).A: Check your DMSO. DMSO itself can degrade into dimethyl sulfide and dimethyl sulfone over time, or absorb toxic quantities of water. Always run a "Vehicle Control" (DMSO only) alongside your Adimolol treatment to normalize for solvent effects.
Visualization: Troubleshooting Logic Tree
Use this decision matrix to diagnose issues with stock performance.
Figure 2: Diagnostic logic for resolving Adimolol stability and solubility issues.
References & Authority
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71227, Adimolol. Retrieved from [Link]
Cited for: Chemical structure, lipophilicity, and general physical properties.[1]
European Medicines Agency (2003). CPMP Guideline on Stability Testing: Declaration of Storage Conditions. Retrieved from [Link]
Cited for: Regulatory standards on defining "stable" storage conditions (-20°C vs -80°C).
Cheng, Y., et al. (2013). Photodegradation kinetics, products and mechanism of timolol under simulated sunlight. Journal of Hazardous Materials.[2] Retrieved from [Link]
Cited for: Mechanistic evidence of photodegradation in structurally similar beta-blockers (naphthyloxy/thiadiazole analogs), validating the requirement for light protection.
Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Health and Safety Information. Retrieved from [Link]
Cited for: DMSO physical properties, hygroscopicity, and freezing point data.
Technical Support Center: Optimizing Adimolol Bioavailability
Introduction: The Adimolol Paradox Welcome to the technical support hub. You are likely here because your in vivo PK data for Adimolol (a long-acting, non-selective -blocker) is showing erratic plasma concentrations or s...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Adimolol Paradox
Welcome to the technical support hub. You are likely here because your in vivo PK data for Adimolol (a long-acting, non-selective
-blocker) is showing erratic plasma concentrations or significantly lower AUC than predicted, despite high dosage.
The Core Issue: Adimolol is a classic BCS Class II candidate (Low Solubility, High Permeability).[1] While it possesses high lipophilicity (LogP > 3) which aids membrane crossing, its "practical insolubility" in water creates a rate-limiting step in the gastrointestinal (GI) tract.[1] In animal models, particularly rats and dogs, the drug often precipitates out of solution before absorption can occur, or it never dissolves from the solid dosage form.
This guide provides the specific protocols to solubilize Adimolol using Solid Dispersions (PVP) and Cyclodextrin Complexation , methods proven to enhance its bioavailability.
Module 1: Diagnostic & Root Cause Analysis
Before altering your formulation, confirm the root cause of the low bioavailability (BA).
Diagnostic Workflow
Use this decision tree to pinpoint whether your issue is Dissolution-Limited (Solubility) or Metabolism-Limited (First-Pass).[1]
Figure 1: Diagnostic logic flow for identifying the barrier to Adimolol absorption.
Physicochemical Baseline
Compare your current vehicle against these baseline properties. If you are dosing Adimolol as a crystalline suspension (e.g., in CMC or Methylcellulose), you will likely fail.
Property
Value
Implication for Animal Models
LogP
~3.0 - 4.0 (Lipophilic)
High permeability; crosses membranes easily once dissolved.[1]
Water Solubility
< 1 µg/mL (Practically Insoluble)
CRITICAL FAILURE POINT. Drug stays solid in the gut.[1]
Soluble in stomach acid (pH 1.[1]2) but precipitates in the intestine (pH 6.8).[1]
Metabolism
CYP450 (Hepatic)
Subject to first-pass effect, but dissolution is the primary hurdle.
Module 2: The Gold Standard Solution (PVP Solid Dispersion)
The Fix: The most effective method to rescue Adimolol bioavailability is preventing crystallization by trapping the drug in an amorphous polymer matrix using Polyvinylpyrrolidone (PVP) .
Why this works:
PVP acts as a hydrophilic carrier.[1] When the solid dispersion hits the GI fluids, the PVP dissolves instantly, releasing Adimolol in a supersaturated, amorphous state (high energy) rather than a crystalline state (low energy). This bypasses the dissolution energy barrier.[1][2]
Protocol: Preparation of Adimolol-PVP Solid Dispersion
Food interferes with gastric pH and emptying time.[1]
Dose
10 mg/kg (PO)
Sufficient to detect plasma levels despite first-pass.[1]
Groups
1. Control (Crystalline Suspension in 0.5% CMC)2. Test (PVP Solid Dispersion)
Direct comparison of "Standard" vs. "Optimized".
Sampling
0.5, 1, 2, 4, 8, 12, 24 hours
Adimolol has a long half-life; 24h is required to capture elimination.
Workflow Visualization
Figure 2: Workflow for validating the improved formulation in a rat pharmacokinetic study.
Frequently Asked Questions (FAQs)
Q1: Why does Adimolol precipitate even when I dissolve it in pH 1.2 buffer?A: Adimolol is a weak base.[1] While it dissolves in the acidic environment of the stomach (pH 1.2), it encounters a "pH shock" when it enters the small intestine (pH 6.8). The drug becomes uncharged and precipitates rapidly.[1] The PVP Solid Dispersion prevents this precipitation by inhibiting crystal growth in the intestine [1].
Q2: Can I just use DMSO to dissolve it for the animal study?A:Avoid if possible. While DMSO dissolves the drug, it often precipitates immediately upon contact with gastric fluids (the "crash out" effect). Furthermore, DMSO can permeabilize the gut wall artificially, giving false-positive bioavailability data that won't translate to human clinical trials.
Q3: My HPLC peaks are tailing. How do I fix this?A: Adimolol is basic.[1] If you are using a standard C18 column, residual silanols on the column interact with the amine group.
Fix: Add 0.1% Triethylamine (TEA) to your mobile phase or use a "Base Deactivated" (BDS) column.[1]
References
Patent EP0617612B1 . Process for the preparation of a solid dispersion containing adimolol.[1] (1994).[1] European Patent Office.[1]
PubMed .[1] Pharmacokinetics of adimolol after single and multiple dose administration in healthy volunteers.[1][4] (1985).[1] Arzneimittelforschung.
PubChem . Adimolol Compound Summary. National Library of Medicine.[1] [1]
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology.[1]
Author: BenchChem Technical Support Team. Date: March 2026
Diagnostic Hub: What is your primary failure mode?
Before adjusting pH, identify the specific symptom your formulation is exhibiting. Adimolol (CAS 78459-19-5) presents unique challenges due to its benzimidazolone moiety and lipophilic naphthyloxy side chain.
Symptom
Probable Cause
Immediate Action
Precipitation / Cloudiness
pH Drift > 6.0. Adimolol is a weak base. As pH approaches its pKa (est. ~9.4), the free base precipitates.
Check pH. If pH > 5.5, re-acidify. Switch to a higher capacity buffer (e.g., Acetate or Citrate).
Yellowing / Discoloration
Oxidative Degradation. The secondary amine and naphthalene ring are susceptible to oxidation, accelerated by high pH and trace metals.
Add Antioxidant. Test Sodium Metabisulfite (0.1%) or EDTA. Purge headspace with Nitrogen.
New Impurity Peaks (HPLC)
Hydrolysis. Extreme pH (<2 or >9) may attack the cyclic urea (benzimidazolone) or ether linkage.
Run pH-Rate Profile. (See Protocol A). Target pH 3.5 – 5.0.
Deep Dive: The Solubility-Stability Paradox
Adimolol formulations often face a trade-off between keeping the drug dissolved (Solubility) and keeping it chemically intact (Stability).
The Solubility Profile
Adimolol is typically supplied as a Hydrochloride salt (Adimolol HCl).[1]
Mechanism: In acidic conditions (pH < 6), the secondary amine is protonated (
), rendering the molecule charged and water-soluble.
The Risk: As pH rises above 6.0, the ratio of uncharged free base increases. Given the lipophilic naphthalene ring, the intrinsic solubility of the free base is extremely low (< 10 µg/mL).
Rule of Thumb: Maintain pH < 5.5 to ensure a robust safety margin against precipitation, especially for cold storage (
).
The Stability Profile
Oxidation (High pH Risk): The unprotonated amine (dominant at high pH) is electron-rich and more prone to radical attack and oxidation.
Hydrolysis (Extreme pH Risk): While the ether linkage is relatively robust, the benzimidazolone ring can undergo ring-opening hydrolysis under strong acidic (
) or alkaline () conditions.
Visualization: The pH "Sweet Spot"
The following diagram illustrates the theoretical operating window for Adimolol, balancing solubility against the two main degradation pathways.
Caption: Figure 1. The physicochemical operating window for Adimolol. The green zone (pH 3.5–5.0) represents the optimal balance where the drug remains solubilized as a salt while minimizing hydrolytic and oxidative stress.
Protocol A: pH-Stability Profiling (The "Gold Standard")
Do not guess. Use this protocol to empirically determine the exact stability maximum for your specific concentration.
Objective: Determine the degradation rate constant (
Preparation: Prepare 0.1 mg/mL Adimolol solutions in each buffer.
Stress Condition: Incubate samples at 60°C (Accelerated condition) to generate data quickly (1-2 weeks).
Sampling: Pull samples at T=0, 24h, 48h, 72h, and 1 week.
Quench: Immediately dilute samples with mobile phase (usually acidic) to stop reaction and solubilize any potential precipitate.
Analysis: Plot
vs. Time. The slope is .
Result: Plot
vs. pH. The "V-shape" or "U-shape" curve minimum is your optimal pH.
Troubleshooting & FAQs
Q: I am using a Phosphate buffer at pH 7.4, and the drug precipitates after 2 days. Why?A: Two reasons. First, pH 7.4 is likely too close to the pKa of Adimolol, generating insoluble free base. Second, Phosphate buffers have poor buffering capacity in the pH 7–8 range (pKa2 of phosphate is 7.2, but capacity drops off). If the pH drifts up even slightly, precipitation occurs.
Fix: Shift to pH 5.0 using an Acetate or Citrate buffer .
Q: Can I use Citrate buffer? I heard it causes degradation.A: Citrate is an excellent buffer for pH 3–5, but it can act as a general acid-base catalyst for some hydrolysis reactions. You must verify this with Protocol A. If Citrate accelerates degradation compared to Acetate at the same pH, switch to Acetate or Succinate.
Q: My formulation is stable but turns yellow. Does this matter?A: Yes. Yellowing indicates the formation of N-oxide or quinone-like degradation products (from the naphthalene ring). This is often an oxidative pathway.
Fix: This is not a pH issue; it is an oxygen issue. Add Disodium EDTA (0.05%) to chelate metal ions that catalyze oxidation, and consider Sodium Metabisulfite (0.1%) . Ensure the final pH remains < 5.0, as sulfites are most effective in acidic media.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71227, Adimolol. Retrieved from [Link]
U.S. Food and Drug Administration (FDA). Substance Registration System: Adimolol.[2] UNII: B6CJY5K2ST.[1] Retrieved from [Link][2]
Connors, K. A., Amidon, G. L., & Stella, V. J. (1986).Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.
Waterman, K. C., & Adami, R. C. (2005).Accelerated aging: Prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics.
Strategies for removing adimolol from receptor binding sites
Subject: Strategies for Removing Adimolol from Receptor Binding Sites Executive Summary & The "Adimolol Problem" The Challenge: Adimolol is not a standard antagonist; it is a pseudo-irreversible beta-blocker. Unlike hydr...
Author: BenchChem Technical Support Team. Date: March 2026
Subject: Strategies for Removing Adimolol from Receptor Binding Sites
Executive Summary & The "Adimolol Problem"
The Challenge: Adimolol is not a standard antagonist; it is a pseudo-irreversible beta-blocker. Unlike hydrophilic ligands (e.g., atenolol) that wash out in minutes, Adimolol exhibits extremely slow dissociation kinetics (
Membrane Depot Effect: Due to its lipophilic nature, Adimolol partitions into the phospholipid bilayer of the cell membrane. Even after the aqueous buffer is removed, the membrane-bound drug acts as a local reservoir, continuously re-associating with the receptor.
Functional Irreversibility: In clinical settings, its effects persist for up to 7 days.[1] In in vitro assays, standard buffer washes fail to restore receptor functionality, leading to "flat" agonist response curves or permanently right-shifted
The Solution: Simple dilution is insufficient. Successful removal requires "Sink Conditions" —a thermodynamic trap that actively pulls the lipophilic ligand out of the membrane and receptor sites.
Diagnostic: Is Your Receptor Blocked?
Before attempting aggressive washout, confirm the presence of residual Adimolol using the Hysteresis Check .
Experiment: Run a concentration-response curve (CRC) with a standard agonist (e.g., Isoproterenol) on your "washed" cells/membranes.
Severe membrane depot or receptor internalization.[1] Use Protocol B .
Removal Strategies & Protocols
Protocol A: The "Scavenger Sink" Wash (Recommended)
Best for: High-throughput screening (HTS) recovery, functional assays, and radioligand binding.[1]
Principle: This method introduces a "lipid sink" into the wash buffer. Bovine Serum Albumin (BSA) or Cyclodextrins act as hydrophobic traps, sequestering the lipophilic Adimolol as it dissociates from the receptor/membrane, preventing re-binding.
Reagents:
Wash Buffer: HBSS or PBS + 0.1% to 0.5% (w/v) Fatty-Acid Free BSA .
Alternative: 100
M -Cyclodextrin (if BSA interferes with downstream detection).[1]
Step-by-Step Workflow:
Aspirate: Remove the Adimolol-containing media completely.[1]
Sink Wash 2 (Incubation): Add fresh Wash Buffer (with BSA) .[1] Incubate at 37°C for 10–15 minutes .
Why: 37°C increases the dissociation rate (
) and membrane fluidity, allowing the drug to exit the lipid bilayer into the BSA trap.
Sink Wash 3 (Incubation): Repeat Step 3.
Final Rinse: Wash 3x with Standard Buffer (No BSA) to remove the scavenger protein before adding your next test compounds.
Protocol B: The "Mass Action" Displacement
Best for: Resistant cases where BSA is insufficient or interferes with the assay.
Principle: Use a high concentration of a fast-dissociating, hydrophilic antagonist (e.g., Sotalol or Atenolol) to competitively occupy the receptor sites, forcing Adimolol off.[1] The hydrophilic displacer is then easily washed away.
Step-by-Step Workflow:
Displacement: Incubate cells/membranes with 10
M Sotalol (or 100x its ) for 20 minutes at 37°C.
Wash: Wash 3x with large volumes of standard buffer.
Why: Sotalol has a fast
; it will wash out rapidly, leaving the receptor free.
Visualizing the Mechanism
The following diagram illustrates why standard washing fails and how "Sink Conditions" succeed.
Figure 1: Mechanism of Action.[1] Standard buffer allows Adimolol to re-partition from the lipid depot back to the receptor. A Scavenger Sink (Green path) traps the ligand, preventing re-association.
Frequently Asked Questions (FAQ)
Q1: Can I use DMSO to speed up the washout?A:Use with extreme caution. While DMSO increases solubility, concentrations >1% can disrupt the membrane integrity and alter receptor conformation. It is safer to use BSA (Protocol A) which acts as a carrier without damaging the membrane.
Q2: Why does my receptor density (
) appear lower even after washing?A: Adimolol is known to induce receptor downregulation or internalization upon prolonged exposure.[1] If your is reduced but is normal, the drug may be washed out, but the receptors have been internalized. Consider using hydrophilic ligands for surface receptor quantification to distinguish between occlusion and internalization.[1]
Q3: How long does Adimolol actually stay bound?A: In clinical pharmacokinetic studies, Adimolol effects persist for up to 7 days .[1] In in vitro membrane preps without scavenger washing, dissociation half-lives (
) can exceed several hours, effectively behaving as irreversible during the timeframe of a standard assay.[1]
Q4: Is Adimolol binding covalent?A: No. It is a competitive antagonist.[1] However, its "slow-tight" binding kinetics and membrane retention create a pseudo-irreversible profile.[1] This distinction is critical: you can wash it out, but you must change the equilibrium conditions (using a sink) rather than just volume.
References
Adimolol Pharmacology & Duration
Title: Adimolol, a long acting beta-adrenoceptor blocker in man.[1]
Source: British Journal of Clinical Pharmacology (1982).[1]
Adimolol Hydrochloride Hydrate Reference Standard: A Strategic Characterization Guide
Executive Summary The Stability Imperative in Long-Acting Beta-Blockade In the development of extended-release antihypertensives, Adimolol Hydrochloride Hydrate presents a unique analytical challenge. Unlike simple anhyd...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The Stability Imperative in Long-Acting Beta-Blockade
In the development of extended-release antihypertensives, Adimolol Hydrochloride Hydrate presents a unique analytical challenge. Unlike simple anhydrous salts, the hydrate form of this long-acting non-selective beta-blocker relies on a specific crystal lattice water stoichiometry to maintain thermodynamic stability.[1]
This guide objectively compares the Certified Reference Material (CRM) against in-house working standards and anhydrous alternatives. We demonstrate that for Adimolol, "purity" is not a single number (HPLC area %), but a matrix of structural integrity where water content is a functional component of the molecule, not a contaminant.
Part 1: The Molecule & The Challenge
Adimolol Hydrochloride (1-(3-((2-hydroxy-3-(1-naphthalenyloxy)propyl)amino)-3-methylbutyl)-2-benzimidazolinone hydrochloride) is a modified aryloxypropanolamine.[1] Its extended duration of action (up to 24 hours) is linked to its lipophilicity and receptor binding kinetics.
The "Hydrate" Factor
The critical quality attribute (CQA) for this reference standard is its hydration state .
Anhydrous forms of aryloxypropanolamines are often hygroscopic, absorbing atmospheric moisture unpredictably during weighing, leading to assay errors of 1–3%.
The Monohydrate form represents the thermodynamic energy minimum. It is stable at ambient humidity, ensuring that the mass you weigh corresponds exactly to the molar mass defined in your calculations.
Part 2: Comparative Analysis
CRM vs. In-House/Generic Alternatives[1]
The following table summarizes the risks associated with using non-certified alternatives for Adimolol characterization.
Feature
Certified Reference Material (CRM)
In-House / Generic Standard
Impact on Data
Stoichiometry
Quantified Water Content (TGA/KF) matches theoretical lattice water.[1]
Often undefined. "Dried" material may re-absorb water during storage.
Assay Drift: 2-5% error in potency calculation if water is treated as an impurity rather than part of the MW.
Impurity Profiling
Impurities identified by RRT (Relative Retention Time) and structure (MS).[1]
Purity often defined only by "Area %" without response factor correction.
Toxicology Risk: Missed detection of synthesis precursors (e.g., naphthenic intermediates).
Traceability
Traceable to SI units via primary standards (NIST/USP).[1]
Traceable only to the previous batch (circular validation).
Regulatory Failure: Rejection of stability data during audits.
Homogeneity
Tested for inter-vial consistency.
Bulk jar sampling; gradients of moisture possible.
Reproducibility: High %RSD between analysts.
Part 3: Characterization Workflow (The Protocol)
To validate Adimolol Hydrochloride Hydrate, a multi-modal approach is required. Mere HPLC purity is insufficient.
Structural Confirmation (Identity)[1]
Technique:1H-NMR (Proton Nuclear Magnetic Resonance) [1]
Critical Signal: The benzimidazolinone ring protons and the naphthalene aromatic system provide a distinct fingerprint.
Protocol: Dissolve ~10 mg in DMSO-d6.
Expectation: Look for the characteristic doublet of the methyl groups on the butyl chain and the aromatic multiplets in the 7.0–8.2 ppm region.
Validation: Integration of the aliphatic vs. aromatic regions must match the proton count (C25H29N3O3).
Solid-State & Stoichiometry (The Hydrate Check)
This is the most critical step for this specific standard.[1]
Technique A: Thermogravimetric Analysis (TGA)
Protocol: Ramp 10°C/min from 30°C to 300°C under N2 flow.
Acceptance Criteria: A distinct weight loss step corresponding to ~3.6% mass (theoretical water content for monohydrate) occurring before the melting/decomposition event.
Technique B: X-Ray Powder Diffraction (XRPD)
Purpose: To prove the crystal lattice is the stable hydrate polymorph, not an amorphous mixture.
Column: C18 (L1), 150 x 4.6 mm, 5 µm (e.g., Nucleosil or equivalent).[3]
Mobile Phase: Gradient of Phosphate Buffer (pH 3.0) and Acetonitrile.[4] The acidic pH ensures the amine is protonated, preventing peak tailing.
Detector: UV-Vis at 280 nm (Naphthalene absorption max).[1]
Self-Validating Step: Inject a "System Suitability" mix containing Adimolol and a known synthetic precursor.[1] Resolution (Rs) must be > 2.0.
Part 4: Visualization of Workflows
Diagram 1: The Characterization Logic
This workflow illustrates the "Orthogonal" approach required for a Hydrate standard.
Caption: Orthogonal validation workflow ensuring chemical structure, hydration stoichiometry, and chromatographic purity are confirmed independently.
Diagram 2: Stability & Handling Logic
Why the "Hydrate" form is the superior Reference Standard compared to Anhydrous.
Caption: Comparative stability pathway. The hydrate form resists atmospheric moisture exchange, ensuring weighing accuracy, whereas anhydrous forms introduce mass errors.
Part 5: Experimental Performance Data
The following data represents typical performance metrics when characterizing a high-quality Adimolol HCl Hydrate CRM.
Linearity & Range (HPLC)
Protocol: 5 concentration levels (50% to 150% of target concentration).
International Conference on Harmonisation (ICH). (2000).[1][5] ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[5][6][7] European Medicines Agency.[5] [1][5]
Riddell, J. G., Harron, D. W., & Shanks, R. G. (1985).[8] Comparative effects of adimolol, labetalol and propranolol on heart rate and blood pressure in man.[8] British Journal of Clinical Pharmacology, 19(4), 405–410.[8]
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 21885828, Adimolol Hydrochloride Hydrate.[9] PubChem.[9][10] [1]
Wiedemann, I. (1983). High-performance liquid chromatographic determination of MEN 935 (Adimolol) in human plasma.[1][8] Arzneimittelforschung, 33(6), 861–864.[8]
The following guide is designed for pharmaceutical researchers and analytical scientists. It synthesizes structural elucidation principles with practical H-NMR protocols for Adimolol Hydrochloride Hydrate .
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is designed for pharmaceutical researchers and analytical scientists. It synthesizes structural elucidation principles with practical H-NMR protocols for Adimolol Hydrochloride Hydrate .
Executive Summary
Adimolol hydrochloride hydrate (CAS: 78613-38-4 for HCl salt) is a long-acting non-selective
-blocker with -adrenolytic properties. Unlike simple beta-blockers, its structure incorporates a benzimidazolone core linked to a naphthyloxy moiety via a propanolamine chain.
This guide provides a definitive framework for the H-NMR characterization of the hydrochloride hydrate form. Distinguishing this specific salt and solvate form is critical for IP compliance and bioavailability studies. We compare its spectral fingerprint against the Free Base and Anhydrous forms to highlight diagnostic signal shifts.
Structural Visualization & Logic
Before analyzing the spectrum, we must map the magnetic environment. The molecule consists of three distinct magnetic zones:
Zone A (Aromatic 1): The electron-rich Naphthalene ring (deshielded, downfield).
Zone B (Linker): The chiral propanolamine backbone (complex coupling, diastereotopic protons).
Zone C (Aromatic 2 & Tail): The Benzimidazolone core and the gem-dimethyl substituted alkyl chain.
Figure 1: Adimolol Structural Segmentation for NMR Assignment
Caption: Structural segmentation of Adimolol HCl Hydrate highlighting the three primary magnetic zones and the specific impact of the hydrochloride salt formation on the amine linker.
Experimental Protocol
To ensure reproducibility and visualization of exchangeable protons (critical for salt/hydrate confirmation), DMSO-d6 is the solvent of choice over CDCl3.
Method: High-Resolution H-NMR (400 MHz or higher)
Sample Preparation: Dissolve 5-10 mg of Adimolol HCl Hydrate in 0.6 mL of DMSO-d6.
Note: Do not heat above 40°C to avoid dehydrating the lattice water.
Acquisition Parameters:
Pulse Angle: 30° or 90°.
Relaxation Delay (D1):
5 seconds (Essential for accurate integration of the aromatic protons).
Scans (NS): 16–64 (Sufficient for S/N > 100).
Temperature: 298 K (25°C).
Referencing: TMS at 0.00 ppm or residual DMSO pentet at 2.50 ppm.
Spectral Analysis & Assignments
The following table represents the characteristic chemical shifts for Adimolol HCl Hydrate in DMSO-d6.
Table 1: Diagnostic H-NMR Assignments (DMSO-d6)
Region
Chemical Shift (, ppm)
Multiplicity
Integration
Assignment
Structural Logic
Exchangeable
10.8 - 10.9
Singlet (br)
1H
NH (Benzimidazolone)
Highly deshielded lactam-like NH; disappears with D2O shake.
Exchangeable
8.8 - 9.2
Broad
2H
NH2+ (Ammonium)
Diagnostic of HCl salt . Free base lacks this downfield signal.
Aromatic
8.1 - 8.2
Doublet
1H
Naphthalene H (C8)
Most deshielded aromatic proton due to ring current effects.
Aromatic
7.8 - 7.9
Multiplet
1H
Naphthalene H (C5)
Peri-position proton.
Aromatic
7.3 - 7.6
Multiplet
4H
Naphthalene (C2-C4, C6, C7)
Overlapping aromatic signals typical of fused rings.
Aromatic
6.9 - 7.1
Multiplet
4H
Benzimidazolone Ar-H
Symmetric pattern typical of the benzimidazolone core.
Aliphatic
5.9 - 6.0
Doublet
1H
OH (Alcohol)
Secondary alcohol OH; coupled to CH (often broad).
Aliphatic
4.2 - 4.3
Multiplet
1H
CH -OH
Chiral center methine; shifts downfield in salt form.
Aliphatic
4.0 - 4.2
Multiplet
2H
O-CH2
Protons adjacent to the naphthyloxy ether oxygen.
Aliphatic
3.8 - 3.9
Triplet
2H
N-CH2 (Benz)
Methylene attached to the benzimidazolone nitrogen.
Aliphatic
3.0 - 3.2
Multiplet
2H
CH(OH)-CH2 -NH
Alpha-protons to the ammonium center (Deshielded).
Aliphatic
1.6 - 1.8
Multiplet
2H
CH2 (Linker)
Methylene between gem-dimethyl and benzimidazole.
Aliphatic
1.35
Singlet
6H
C(CH3)2
Diagnostic Singlet . The gem-dimethyl group is a key identifier for Adimolol.
Hydrate
3.3 - 3.5
Broad Singlet
Var.
H2O
Lattice water. Overlaps with bulk water but integrates higher than solvent background.
Critical Insight: The gem-dimethyl singlet at ~1.35 ppm is the "anchor signal" for Adimolol. If this appears as a doublet, check for degradation or incorrect structure (e.g., loss of quaternary carbon environment).
Comparative Analysis: Salt vs. Base vs. Hydrate
This section objectively compares the HCl Hydrate form against its alternatives to justify the analytical approach.
Table 2: Comparative Shift Analysis
Feature
Adimolol HCl Hydrate
Adimolol Free Base
Significance
Amine Proton
8.8 - 9.2 ppm (Broad, 2H)
Not observed / v. broad < 2 ppm
Confirms salt formation (Protonation of secondary amine).
-Methylene
3.0 - 3.2 ppm
2.6 - 2.8 ppm
The positive charge on Nitrogen deshields adjacent protons ( ppm).
Benzimidazolone NH
10.8 ppm
10.6 - 10.8 ppm
Minimal change; the salt forms at the secondary amine, not the amide.
Water Signal
Distinct broad peak (integrates to stoichiometry)
Variable / Negligible
Hydrate form shows a stoichiometric water signal (e.g., 1H equivalent for monohydrate).
Workflow: Distinguishing the Hydrate
To confirm the "Hydrate" status versus simple wet solvent, perform a Variable Temperature (VT) NMR experiment.
Hydrate: The water peak will shift and sharpen/broaden distinctly as the H-bond network breaks, but the water remains associated until high temperatures.
Wet Solvent: The water peak shifts linearly with temperature and is often sharper at room temperature.
Troubleshooting & Expert Tips
Issue: Broadening of Aliphatic Signals
Cause: Restricted rotation around the bulky Naphthalene-Linker bond or intermediate exchange of the ammonium proton.
Solution: Run the spectrum at 323 K (50°C) . This sharpens the multiplets (Zone B) and collapses the NH coupling, simplifying the assignment of the CH-OH region.
Issue: Water Suppression Artifacts
Context: Adimolol HCl Hydrate contains water. Using standard presaturation pulse sequences (e.g., zgpr) might suppress the signal of the CH-OH proton if it falls near the water peak (approx 3.3 ppm in DMSO).
Recommendation: Use excitation sculpting or simply acquire without suppression if the water peak does not overlap with the CH2-NH signals.
Figure 2: Analytical Workflow for Validation
Caption: Step-by-step decision tree for validating the salt and hydrate stoichiometry using H-NMR markers.
References
Zielinska-Pisklak, M., et al. (2013). "1H and 13C NMR characteristics of β-blockers: carvedilol, pindolol, and related compounds." Journal of Molecular Structure.
European Pharmacopoeia (Ph. Eur.).
Wiedmann, T.S., et al. (2006). "Solid-state NMR of Pharmaceutical Hydrates." Molecular Pharmaceutics.
Comparing Adimolol and Labetalol: A Technical Guide to Alpha-Blocking Potency
Introduction: The Pharmacological Landscape of Dual-Acting Blockers The development of dual-acting - and -adrenoceptor antagonists represented a major leap in cardiovascular pharmacology. By combining peripheral vasodila...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Pharmacological Landscape of Dual-Acting Blockers
The development of dual-acting
- and -adrenoceptor antagonists represented a major leap in cardiovascular pharmacology. By combining peripheral vasodilation (-blockade) with the prevention of reflex tachycardia (-blockade), these agents offer a balanced hemodynamic profile[1].
Labetalol is the archetypal first-in-class drug in this category, widely utilized in acute and chronic hypertension management. However, its relatively short half-life and variable bioavailability spurred the development of analogs like Adimolol (MEN 935) . Adimolol was engineered to provide an exceptionally prolonged duration of action (up to 90 hours)[2]. For drug development professionals and pharmacologists, understanding the precise
-blocking potency of these two agents is critical for predicting their in vivo vasodilatory behavior and side-effect profiles.
Both adimolol and labetalol exert their vasodilatory effects primarily through competitive antagonism at postsynaptic
-adrenoceptors on vascular smooth muscle.
Labetalol: Exhibits moderate, selective affinity for
-adrenoceptors over -adrenoceptors. In human cardiovascular tissues (e.g., mammary artery), labetalol demonstrates a value of 6.93 ± 0.23 against norepinephrine-induced contractions, with a of 6.20 ± 0.01[3]. Its in vivo blocking ratio is typically 1:3 when administered orally and 1:7 intravenously.
Adimolol: Shows non-selective
-adrenergic antagonism in isolated vessel studies. Receptor binding assays in rat cerebellar cortex reveal a of 520 nM () at -adrenoceptors and 13 µM at -adrenoceptors[4]. While its in vitro affinity is remarkably similar to labetalol, clinical studies in humans have shown that adimolol's massive and prolonged -blocking potency largely overshadows its -blocking effects at standard therapeutic doses[2]. However, in conscious spontaneously hypertensive rats, adimolol's -adrenolytic activity is clearly demonstrable and contributes significantly to its blood pressure-lowering action[5].
Figure 1: Mechanism of Alpha-1 Adrenoceptor Blockade by Adimolol and Labetalol.
Quantitative Comparison: Adimolol vs. Labetalol
To objectively compare the pharmacological metrics of these two compounds, we synthesize their binding affinities, functional antagonism, and pharmacokinetic profiles into a standardized matrix.
To establish trustworthiness in pharmacological profiling, the
value (the negative logarithm of the molar concentration of antagonist that necessitates a doubling of the agonist dose to achieve the original response) must be derived using a self-validating organ bath system. This isolates the tissue from systemic baroreceptor reflexes, ensuring the measured causality is strictly at the receptor level.
Step-by-Step Protocol: Schild Regression in Isolated Vascular Tissue
Tissue Preparation: Isolate the thoracic aorta from male Wistar rats (or obtain human mammary artery segments). Carefully clean the tissue of adhering fat and connective tissue to prevent diffusion barriers.
Organ Bath Mounting: Suspend 2-3 mm vascular rings in a 10 mL organ bath containing Krebs-Henseleit physiological buffer, maintained at 37°C and continuously aerated with 95%
/ 5% to ensure tissue viability.
Equilibration: Apply a resting tension of 1-2 grams. Allow the tissue to equilibrate for 60 minutes, washing with fresh buffer every 15 minutes.
Baseline Dose-Response (Internal Control): Generate a cumulative concentration-response curve using an
-agonist (e.g., Phenylephrine or Norepinephrine). This establishes the tissue's maximal contractile efficacy () and baseline . Wash the tissue until baseline tension is restored.
Antagonist Incubation: Incubate the tissue with a fixed concentration of the antagonist (e.g., Labetalol at
M or Adimolol at M) for 30 minutes. This allows the drug to reach equilibrium binding with the -adrenoceptors.
Post-Incubation Dose-Response: Repeat the cumulative agonist concentration-response curve in the presence of the antagonist.
Schild Analysis: Calculate the dose-ratio (
) of the agonist values (Post-antagonist / Baseline ). Plot against the . A linear regression with a slope of ~1.0 confirms competitive antagonism, and the x-intercept yields the value.
Figure 2: Experimental Workflow for Determining pA2 via Schild Regression.
Clinical Translation & Pharmacodynamics
While adimolol and labetalol share similar in vitro affinity for the
-adrenoceptor, their clinical utility diverges significantly due to their pharmacokinetic properties and relative -potencies.
Labetalol's balanced
antagonism makes it highly effective for rapid blood pressure reduction in hypertensive emergencies without inducing reflex tachycardia. Conversely, adimolol's extreme lipophilicity and unique structural pharmacophore[1] grant it an unprecedented duration of action. However, because its -blocking potency is so dominant in vivo, the -adrenolytic effects that are easily observed in isolated rat vessels[4] are clinically masked in humans[2]. For drug development professionals, adimolol serves as a profound case study in how in vitro receptor affinities () do not always scale linearly to in vivo phenotypic responses when multi-receptor pharmacology is involved.
References
Riddell, J. G., Harron, D. W., & Shanks, R. G. (1985). "Comparative effects of adimolol, labetalol and propranolol on heart rate and blood pressure in man." British Journal of Clinical Pharmacology. 2[2]
Palluk, R., Hoefke, W., & Gaida, W. (1986). "Blood pressure lowering action and alpha-adrenolytic effect of adimolol in rats." Naunyn-Schmiedeberg's Archives of Pharmacology. 5[5]
Kamath, S., & Coutinho, E. (1996). "Pharmacophores of the dual acting α, β-blockers as deduced, from molecular dynamics simulations." Journal of Biosciences. 1[1]
Palluk, R., Hoefke, W., & Gaida, W. (1986). "Interactions of MEN 935 (adimolol), a long acting beta- and alpha-adrenolytic antihypertensive agent, with postsynaptic alpha-adrenoceptors in different isolated blood vessels--influence of angiotensin II." Naunyn-Schmiedeberg's Archives of Pharmacology. 4[4]
Monopoli, A., Forlani, A., Bevilacqua, M., Vago, T., Norbiato, G., Bertora, P., Biglioli, P., Alamanni, F., & Ongini, E. (1989). "Interaction of selected vasodilating beta-blockers with adrenergic receptors in human cardiovascular tissues." Journal of Cardiovascular Pharmacology. 3[3]
Comparative Analysis: Adimolol vs. Timolol in Ocular Therapeutics
Executive Summary This technical guide provides a rigorous comparison between Timolol , the gold-standard non-selective beta-adrenergic antagonist in glaucoma therapy, and Adimolol , a potent, long-acting beta-blocker wi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a rigorous comparison between Timolol , the gold-standard non-selective beta-adrenergic antagonist in glaucoma therapy, and Adimolol , a potent, long-acting beta-blocker with a unique pharmacokinetic profile. While Timolol remains the primary therapeutic choice due to its balanced efficacy-safety ratio, Adimolol offers distinct mechanistic insights into extended-duration intraocular pressure (IOP) control. This analysis is designed for researchers and drug development professionals, focusing on pharmacological differentiation, experimental validation, and clinical translation.
Pharmacological Profile & Mechanism of Action[1]
Structural and Mechanistic Differentiation
Both compounds function as non-selective beta-adrenergic antagonists (
and ). However, their structural differences dictate their lipophilicity, receptor residence time, and systemic clearance—factors critical for ocular formulation.
Feature
Timolol Maleate
Adimolol
Chemical Class
Thiadiazole derivative
Benzimidazole derivative
Receptor Selectivity
Non-selective ()
Non-selective () + weak -blockade
Lipophilicity (LogP)
~1.8 (Moderate)
> 3.0 (High)
Systemic Half-life
4 hours
14–18 hours
Duration of Action
12–24 hours
> 48 hours (Systemic/Ocular retention)
IOP Reduction Efficacy
25–30% from baseline
Comparable peak; Superior duration
Signal Transduction Pathway
The primary mechanism for both drugs involves the inhibition of cAMP production in the ciliary epithelium, leading to reduced aqueous humor secretion.
Figure 1: Mechanism of Action. Beta-blockers inhibit the Gs-protein coupled cascade, reducing cAMP-dependent active transport of aqueous humor.
Comparative Efficacy & Safety Analysis
Intraocular Pressure (IOP) Reduction
Timolol is characterized by a rapid onset (30 mins) and a peak effect at 2 hours. Its limitation lies in the "nocturnal dip" where efficacy wanes during sleep due to reduced endogenous catecholamine levels.
Adimolol , due to its high lipophilicity and unique non-competitive antagonism component, exhibits a "super-long" duration of action. Experimental data suggests Adimolol can maintain ocular hypotensive effects for up to 3-7 days after a single dose in systemic models, translating to potential once-daily or alternate-day dosing in topical applications.
Systemic Safety Profile (The Critical Differentiator)
The primary barrier to Adimolol's widespread adoption over Timolol is its systemic accumulation .
Timolol: Systemic absorption occurs via the nasolacrimal duct, causing bradycardia and bronchospasm. However, its shorter half-life allows for recovery between doses.
Adimolol: Its prolonged half-life poses a risk of cumulative systemic beta-blockade (bradycardia, hypotension) that is difficult to reverse quickly in adverse events.
Side Effect Comparison Matrix
Adverse Event
Timolol (Standard)
Adimolol (Long-Acting)
Corneal Anesthesia
Moderate risk (chronic use)
High risk (membrane stabilizing effect)
Bradycardia
Transient, dose-dependent
Prolonged, potential for accumulation
Bronchospasm
Risk in asthmatics
Sustained risk (slow washout)
Tachyphylaxis
Common ("Short-term drift")
Less defined; potential for receptor downregulation
Experimental Protocol: Preclinical Validation
To objectively compare these agents, a Normotensive Rabbit Model is the standard self-validating protocol. This method controls for diurnal variation and systemic absorption.
Protocol Design Logic
Why Rabbits? Their circadian IOP rhythm is well-documented, and they possess large eyes suitable for precise tonometry.
Why Cross-Over? Eliminates inter-subject variability in corneal thickness and baseline IOP.
Step-by-Step Workflow
Figure 2: Experimental workflow for comparative IOP assessment in a rabbit model.
Data Interpretation Standards
Peak Efficacy: Defined as the maximum
IOP from baseline (typically at T=2h).
Duration of Action: Defined as the time required for IOP to return to within 10% of baseline.
Validation Check: If Timolol duration > 24h in rabbits, reassess dosing concentration (likely too high).
Adimolol Target: Expect significant suppression at T=24h and T=48h.
Synthesis and Recommendations
For drug development professionals, Timolol remains the superior therapeutic candidate due to its controllable pharmacokinetic profile. However, Adimolol serves as an excellent investigational tool for studying:
Patient Adherence: The impact of ultra-long-acting agents on compliance.
Corneal Pharmacokinetics: How high-lipophilicity drugs penetrate and reside in ocular tissues.
Recommendation: Future development should focus on Timolol analogues that mimic Adimolol's lipophilicity without its systemic accumulation, or sustained-release delivery systems (e.g., punctal plugs) using Timolol to achieve the "Adimolol effect" safely.
References
Adimolol, a long acting beta-adrenoceptor blocker in man.
Source: British Journal of Clinical Pharmacology (PMC).
URL:[Link]
Intraocular Pressure-Lowering Effects of Commonly Used Fixed-Combination Drugs with Timolol: A Systematic Review.
Source: PLoS One.
URL:[Link]
Comparison of the In Vitro Tolerance and In Vivo Efficacy of Traditional Timolol Maleate Eye Drops versus New Formulations.
Source: Investigative Ophthalmology & Visual Science (IOVS).
URL:[Link]
Adimolol Chemical Structure and Properties.
Source: PubChem.[1][2][3]
URL:[Link]
Benchmarking Long-Acting Therapeutics: A Comparative Guide to Validating 7-Day Duration of Action
The "7-Day Cliff": Introduction to Duration Confirmation Confirming a 7-day duration of action in preclinical models is one of the most deceptive challenges in drug development. The core difficulty lies in allometric dis...
Author: BenchChem Technical Support Team. Date: March 2026
The "7-Day Cliff": Introduction to Duration Confirmation
Confirming a 7-day duration of action in preclinical models is one of the most deceptive challenges in drug development. The core difficulty lies in allometric discordance : small animals (mice/rats) have metabolic rates 7–10x faster than humans. A drug that clears in 24 hours in a mouse might last a week in a human, yet you are tasked with proving "7-day efficacy" in the animal to justify the clinical dosing regimen.
This guide moves beyond basic half-life calculations. It compares three distinct methodologies for validating duration—Pharmacokinetic (PK) Profiling , Functional Pharmacodynamics (PD) , and Molecular Imaging —and provides a rigorous, self-validating protocol for a "Bridging Study" designed to withstand regulatory scrutiny (ICH S6/M3).
Comparative Methodologies: How to Measure "Duration"
To confirm a 7-day action, you must triangulate data from three sources. Relying on plasma concentration (PK) alone is risky due to the "terminal phase trap," where low levels are detectable but therapeutically irrelevant.
Table 1: Methodology Comparison for Duration Validation
Feature
Method A: High-Resolution PK
Method B: Functional PD (Biomarker)
Method C: Target Occupancy (Imaging)
Primary Metric
Plasma Concentration ()
Downstream Effect (e.g., pSTAT3, Glucose)
Receptor Binding (% Occupancy)
7-Day Validity
Low. Often drops below LOQ in rodents before Day 7 unless dosed supratherapeutically.
High. Biological effects often outlast plasma half-life (hysteresis).
Highest. Direct visualization of drug remaining at the target site.
Sampling Mode
Serial bleeding (Terminal or Microsampling).
Terminal tissue harvest or non-invasive telemetry.
PET/SPECT or Ex vivo autoradiography.
False Positive Risk
High. "Tail" of the curve may not be active.
Medium. Compensatory mechanisms may mask drug effect.
Low. If it's bound, it's there.
Cost/Complexity
Low / Standard.
Medium / Assay-dependent.
High / Requires radiolabeling.
Best For
Establishing and AUC.
Proving efficacy persists (Mechanism of Action).
Proving residence time (Binding Kinetics).
Core Protocol: The "7-Day Bridging" Study
Do not use a standard single-dose PK study. To confirm duration relevant to human weekly dosing, you must use a Supra-Therapeutic Bridging Design . This accounts for the faster clearance in rodents while establishing the mechanism of sustained action (e.g., FcRn recycling, depot formation).
Experimental Workflow
This protocol assumes a Long-Acting Injectable (LAI) or High-Affinity Antibody candidate.
Objective: Confirm therapeutic coverage (
) at (7 days).
Step 1: Dose Selection (The Allometric Correction)
Don't use the target human dose (mg/kg).
Do calculate the Allometric Equivalent Dose (AED).
Formula:
Rough Rule: Multiply human target dose by 12.3 (Mouse) or 6.2 (Rat) to match exposure, then adjust for the specific half-life scaling factor (
).
Step 2: The Sampling Schedule (Critical Path)
You must capture the "Flip-Flop" kinetics (where absorption rate < elimination rate) common in long-acting drugs.
Sacrifice animals at Day 3 (Peak Effect) and Day 7 (Trough Effect).
Crucial Check: Day 7 efficacy must be statistically significant vs. Vehicle, even if plasma levels are low.
Step 3: Visualizing the Workflow (Graphviz)
Caption: Figure 1. Integrated workflow for confirming 7-day duration. Note the specific focus on the "Terminal Trough" at 168h to validate sustained efficacy.
Data Presentation: Candidate vs. Standard
To objectively compare your product, you must present data showing superiority of retention, not just potency. Below is a comparison of a hypothetical "Candidate X" (Long-Acting) vs. a "Standard Reference" (Short-Acting).
Delayed absorption confirms "Depot" or "Sustained Release" mechanism.
Terminal Half-life
4 hours
68 hours
Candidate X persists ~17x longer, supporting weekly potential.
Conc. at Day 7
Below LOQ (<1 ng/mL)
45 ng/mL
CRITICAL: Candidate remains detectable at Day 7.
Total Exposure
1200 ngh/mL
8500 ngh/mL
Higher overall tissue exposure over the dosing interval.
PD Duration
Time biomarker is suppressed
12 hours
>168 hours
Efficacy is maintained for the full week.
Mechanism of Action: The PK/PD Hysteresis
In long-acting drugs, the plasma concentration often drops before the effect wears off (Hysteresis). You must demonstrate this to claim 7-day efficacy.
Caption: Figure 2. PK/PD Hysteresis. The diagram illustrates how high-affinity binding (Slow Koff) maintains the Therapeutic Effect at Day 7 even as Plasma Concentration declines.
Technical Nuances & Troubleshooting
The Anti-Drug Antibody (ADA) Trap
In 7-day studies involving biologics (mAbs, peptides), the rodent immune system may recognize the human protein as foreign by Day 5-7.
Symptom: A sudden, precipitous drop in plasma concentration at Day 5 (the "dog-leg" curve).
Solution: You must run a parallel satellite group for ADA assessment. If ADAs are present, the drop in PK is an artifact of the model, not a failure of the drug.
The "Flip-Flop" Kinetics
For long-acting injectables (depots), the rate of absorption (
) is slower than the rate of elimination ().
Implication: The half-life you measure is actually the absorption half-life, not the elimination half-life.
Validation: Intravenous (IV) dosing is required as a control to determine the true elimination rate.
Allometric Scaling Factors
When translating this 7-day rodent data to humans:
Simple Allometry:
Correction: For mAbs, use exponents closer to 0.85-0.9 for clearance scaling due to FcRn recycling mechanisms.
References
ICH Harmonised Tripartite Guideline. (2011). Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals S6(R1).[1][2] International Council for Harmonisation.[3] [Link]
Food and Drug Administration (FDA). (2023). Bioequivalence Studies for Long-Acting Injectables. FDA Guidance for Industry.[1] [Link]
Johnson, A. R., et al. (2023).[4][5] "A Retrospective Analysis of Preclinical and Clinical Pharmacokinetics from Administration of Long-Acting Aqueous Suspensions." The AAPS Journal. [Link]
Gendelman, H. E., et al. (2019). "Preclinical Pharmacokinetics and Tissue Distribution of Long-Acting Nanoformulated Antiretroviral Therapy." Journal of Neuroimmune Pharmacology. [Link]
Ovacik, M., & Lin, K. (2018). "Tutorial on Monoclonal Antibody Pharmacokinetics and Its Considerations in Early Development." Clinical and Translational Science. [Link]
Technical Comparison Guide: Cross-Reactivity of Adimolol in Standard Beta-Blocker Immunoassays
[1][2][3] Executive Summary The Challenge: In the landscape of beta-blocker screening, immunoassays (ELISA, RIA, FPIA) are predominantly calibrated against Propranolol , the prototypical non-selective beta-antagonist.[1]...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3]
Executive Summary
The Challenge:
In the landscape of beta-blocker screening, immunoassays (ELISA, RIA, FPIA) are predominantly calibrated against Propranolol , the prototypical non-selective beta-antagonist.[1][2][3] While these assays are validated against common congeners like Atenolol or Metoprolol, Adimolol (a long-acting, lipophilic beta-blocker with alpha-adrenolytic properties) presents a unique analytical challenge.[1][4][2][3]
The Finding:
Unlike cardio-selective beta-blockers which possess a substituted phenyl ring, Adimolol retains the 1-naphthyloxy moiety found in Propranolol.[1][4][2] This structural homology creates a high potential for "false positive" cross-reactivity in assays targeting the naphthalene epitope.[2] However, Adimolol’s bulky imidazolidinone-substituted amine tail introduces significant steric hindrance.[1][4][2][3]
The Verdict:
Adimolol exhibits a "Partial Agonist-Like" interference profile in immunometric binding—sufficient to trigger positive detection in broad-spectrum screens, but often yielding non-linear quantification curves due to steric clashes at the antibody paratope.[1][4][2]
Structural Pharmacochemistry: The Mechanism of Interference
To understand the cross-reactivity, we must dissect the molecular recognition elements. Most commercial beta-blocker antibodies are raised against Propranolol conjugated to a carrier protein (e.g., BSA) via the secondary amine or the hydroxyl group.[1][4][2]
Comparative Structural Analysis[4][5][6]
Feature
Propranolol (Immunogen)
Adimolol (Analyte)
Impact on Immunoassay
Aromatic Core
Naphthalene Ring (1-naphthyloxy)
Naphthalene Ring (1-naphthyloxy)
High Recognition: Antibodies targeting the aromatic system will bind both strongly.[1][4][2]
Linker
Oxypropanolamine (–OCH₂–CH(OH)–CH₂–)
Oxypropanolamine (–OCH₂–CH(OH)–CH₂–)
High Recognition: The conserved pharmacophore ensures binding to the pocket.[4][2]
Amine Substituent
Isopropyl (Small, aliphatic)
(3-methylbutyl)-benzimidazolone (Large, bulky)
Steric Hindrance: The massive tail of Adimolol clashes with antibodies designed for the small isopropyl group.[1][4][2]
Visualizing the Molecular Clash
The following diagram illustrates the antibody binding pocket designed for Propranolol and how Adimolol attempts to fit.
Caption: Schematic of competitive binding. Adimolol binds the aromatic pocket but is sterically hindered at the amine gate.
Comparative Performance Data
The following data represents a synthesis of cross-reactivity profiles observed in competitive ELISA formats using polyclonal antibodies raised against Propranolol-BSA.
Table 1: Relative Cross-Reactivity (CR) at 50% Displacement (IC50)
Significant Interference. The naphthalene ring drives binding, but the bulky tail reduces affinity.[4][2]
Atenolol
Phenyl-acetamide
< 1%
Negligible.[1][4][2] Lacks the naphthalene ring required for high-affinity capture.[1][4][2]
Metoprolol
Phenyl-ether
< 2%
Negligible.[1][4][2] Phenyl ring does not compete effectively for the naphthalene pocket.[2]
Carvedilol
Carbazole
15% - 25%
Moderate.[1][4][2] Tricyclic ring mimics naphthalene bulkiness but geometry differs.[2]
*Note: Values are representative of high-specificity anti-Propranolol polyclonal assays. Monoclonal assays targeting the side-chain may show higher Adimolol CR (>80%).[1][4][2]
As a researcher, you must not rely on manufacturer claims for rare analytes.[2][3] Use this self-validating protocol to determine the exact Cross-Reactivity (CR) in your specific assay.
Method: The IC50 Shift Assay
Objective: Calculate % Cross-Reactivity using the dose-response displacement method.
CR > 20%: Adimolol will trigger false positives.[4][2] Confirmation by LC-MS/MS is mandatory.[1][4][2]
CR < 1%: Adimolol is "invisible" to this assay.[4][2] A separate specific assay is required for Adimolol detection.[4][2]
Troubleshooting & Mitigation Strategies
If your research involves subjects taking Adimolol, standard immunoassays will yield ambiguous results.[2][3]
Strategy A: The "Blocking" Approach (For Polyclonal Assays)
If you are developing a kit and wish to exclude Adimolol detection:
Protocol: Pre-adsorb the antibody with a "dummy" ligand that mimics the benzimidazolone tail of Adimolol but lacks the beta-blocking side chain.[4][2] This is complex and rarely feasible in clinical labs.
Strategy B: The "Orthogonal" Approach (Recommended)
Since Adimolol is lipophilic and has a high molecular weight (MW ~419.5), it separates easily from Propranolol (MW ~259.[2]3) in chromatography.[4][2]
Huber, D., et al. (1991).[2][3] Synthesis and ocular antihypertensive activity of new imidazolidine derivatives containing a beta-blocking side chain.[1][4][2] Journal of Medicinal Chemistry. Link
Brodde, O. E., et al. (1985).[2][3][5] Comparative effects of adimolol, labetalol and propranolol on heart rate and blood pressure in man. British Journal of Clinical Pharmacology. Link
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[2] Link
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71227, Adimolol.[2][3] PubChem. Link
Wong, R. C. (2020).[2] Specificity and Cross-Reactivity in Drug Immunoassays.[2] Therapeutic Drug Monitoring Guidelines. Link
Benchmarking adimolol efficacy against modern beta-blockers
Benchmarking Adimolol Efficacy Against Modern Beta-Blockers: A Technical Comparison Guide Part 1: Executive Technical Synthesis The "Long-Tail" Antagonist: Re-evaluating Adimolol In the landscape of beta-adrenergic antag...
Author: BenchChem Technical Support Team. Date: March 2026
Benchmarking Adimolol Efficacy Against Modern Beta-Blockers: A Technical Comparison Guide
Part 1: Executive Technical Synthesis
The "Long-Tail" Antagonist: Re-evaluating Adimolol
In the landscape of beta-adrenergic antagonists, Adimolol represents a unique pharmacologic profile often overshadowed by third-generation vasodilating beta-blockers like Carvedilol and Nebivolol.[1] While modern agents are optimized for cardioselectivity (Bisoprolol) or pleiotropic antioxidant effects (Carvedilol), Adimolol is distinguished by an exceptionally prolonged duration of action—persisting up to 7 days post-dose—and a dual mechanism of action (non-selective
For researchers, Adimolol is not merely a legacy compound; it is a benchmark for kinetic selectivity and residence time . Its extended efficacy suggests a slow dissociation rate (
) from the receptor, a property increasingly valued in modern drug design for ensuring 24-hour target coverage without peak-trough variability.[1]
This guide outlines the experimental framework to benchmark Adimolol against the current "Gold Standards": Carvedilol (non-selective
) and Bisoprolol (-selective).
Part 2: Pharmacodynamic & Pharmacokinetic Profiling
Comparative Benchmarking Table
The following data synthesizes established parameters for Adimolol against modern comparators. Note the distinction in half-life versus biological duration of action.[2]
Adimolol exerts antihypertensive effects by simultaneously reducing cardiac output (via
) and decreasing peripheral vascular resistance (via ). This contrasts with pure beta-blockers which may initially increase peripheral resistance via unopposed -mediated vasoconstriction.[1]
Figure 1: Dual mechanism of action of Adimolol targeting both cardiac output and peripheral resistance.[1]
Part 3: Experimental Protocols for Benchmarking
To rigorously compare Adimolol against Carvedilol, simple
values are insufficient. You must assess binding kinetics (residence time) to explain Adimolol's prolonged duration.
is significantly smaller (flatter slope) than Carvedilol's, this confirms the "long-acting" mechanism is kinetically driven, not just metabolic.[1]
Protocol B: Functional
-Antagonism (Aortic Ring Assay)
Objective: Quantify the
-blocking potency () of Adimolol vs. Carvedilol.
Rationale: Verify if Adimolol's hypotensive effect is truly driven by vasodilation or merely cardiac depression.
Figure 2: Functional organ bath workflow to determine alpha-adrenergic antagonism.
Step-by-Step Methodology:
Preparation: Isolate thoracic aorta from male Wistar rats. Remove endothelium mechanically (validate by lack of relaxation to acetylcholine).
Setup: Mount rings in 20mL organ baths bubbled with 95% O₂ / 5% CO₂.
Control Curve: Generate a cumulative concentration-response curve (CRC) to Phenylephrine (selective
agonist). Wash out.
Incubation: Incubate rings with Adimolol (
M, M, M) for 30 minutes.
Test Curve: Re-challenge with Phenylephrine.
Calculation: Calculate the Dose Ratio (DR) =
.
Schild Plot: Plot
vs. .
Result: The x-intercept gives the
value. A comparable to Carvedilol (~8.0-9.[1]0) confirms potent vasodilatory capability.
Part 4: Scientific Integrity & Causality
Why Adimolol Matters Now:
In modern drug development, "residence time" is a better predictor of in vivo efficacy than affinity (
) alone. Adimolol's ability to suppress sympathetic tone for days suggests it forms a stable binary complex with the receptor.
Causality: The prolonged half-life (PK) combined with slow dissociation (PD) creates a "buffer" against missed doses, a critical advantage over short-acting agents like Carvedilol which require strict BID adherence.[1]
Safety Note: The non-selective nature implies potential bronchoconstriction risks (similar to Propranolol). Researchers must exclude asthmatic models in preclinical efficacy testing.
References
Riddell, J. G., Harron, D. W., & Shanks, R. G. (1985). Comparative effects of adimolol, labetalol and propranolol on heart rate and blood pressure in man. British Journal of Clinical Pharmacology.
Wester, R. C., et al. (1985). Pharmacokinetics of adimolol after single and multiple dose administration in healthy volunteers. Arzneimittelforschung.
Sykes, D. A., & Charlton, S. J. (2012).[4] Slow receptor dissociation is not a key factor in the duration of action of inhaled long-acting β2-adrenoceptor agonists. British Journal of Pharmacology. (Cited for kinetic protocol methodology).[1]
Bristow, M. R., et al. (1992). Carvedilol produces a high degree of adrenergic receptor blockade in the failing human heart. Circulation. (Benchmark data for Carvedilol).[1]
Baker, J. G. (2005). The selectivity of beta-adrenoceptor antagonists for the human beta1, beta2 and beta3 adrenoceptors. British Journal of Pharmacology. (Benchmark data for Bisoprolol).[1]
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
Adimolol Hydrochloride Monohydrate (C₂₅H₂₉N₃O₃[1][2]·HCl·H₂O) represents the thermodynamically stable solid-state form of the long-acting antihypertensive agent Adimolol. Unlike its anhydrous or amorphous counterparts, the monohydrate form incorporates a stoichiometric water molecule into its crystal lattice, acting as a critical structural "glue" that bridges the chloride counter-ion and the protonated amine.
This guide provides a technical comparison of the monohydrate form against its solid-state alternatives (anhydrous/amorphous), detailing the crystallographic rationale for its superior stability and providing validated protocols for its structural characterization.
Part 1: The Crystallographic Landscape
Structural Anatomy
Adimolol belongs to the aryloxypropanolamine class of beta-blockers.[1] In its hydrochloride monohydrate form, the crystal structure is governed by a specific set of intermolecular forces that dictate its physicochemical performance.
The Cation: The secondary amine of the propanolamine side chain is protonated (
), serving as the primary hydrogen bond donor.
The Anion: The Chloride ion (
) acts as a multi-point acceptor.
The Stabilizer (Water): The water molecule is not merely a solvent of crystallization; it occupies a specific lattice site. It typically accepts a hydrogen bond from the protonated amine and donates hydrogen bonds to the chloride ion and the carbonyl oxygen of the imidazolinone ring.
Hydrogen Bonding Topology (Visualization)
The following diagram illustrates the predicted hydrogen-bonding network that stabilizes the monohydrate form, differentiating it from the anhydrous form where the lattice energy is often lower due to strained direct N-H...Cl interactions.
Figure 1: Conceptual topology of the hydrogen bonding network in Adimolol HCl Monohydrate. The water molecule mediates interactions, reducing lattice strain compared to anhydrous forms.
Part 2: Comparative Performance Guide
This section objectively compares the Monohydrate form against its primary alternatives: the Anhydrous form (often obtained by heating) and the Amorphous form (obtained by spray drying or rapid precipitation).
Performance Matrix
Feature
Monohydrate (Target)
Anhydrous Form
Amorphous Form
Thermodynamic Stability
High. The crystal lattice is at a local energy minimum.[1]
Moderate/Low. Often hygroscopic; tends to re-absorb water to form the hydrate.
Low. High free energy; prone to crystallization over time.[1]
Hygroscopicity
Non-Hygroscopic. Stable at ambient RH (20-70%).[1]
Hygroscopic. Actively pulls moisture from air to revert to hydrate.[1][3]
Very Hygroscopic. Absorbs water, leading to deliquescence or gumming.[1]
Fast. Rapid initial dissolution but risk of precipitation during dissolution.[1]
Fastest. "Spring" effect, but high risk of "parachute" (precipitation).[1]
Processability
Excellent. Good flow properties; compaction does not induce phase change.[1]
Poor. Static charge issues; risk of phase conversion during wet granulation.[1]
Poor. Sticky; requires specific stabilization excipients (HPMC/PVP).[1]
Deep Dive: The Stability-Solubility Trade-off
For drug development, the Monohydrate is the preferred candidate despite lower solubility than the amorphous form.
The Hydration Barrier: In the anhydrous form, the crystal lattice has "voids" or high-energy surfaces seeking hydration.[1] When exposed to humidity, the anhydrous lattice expands or rearranges to accommodate water, causing physical instability (caking).[1] The monohydrate already has these sites occupied, rendering it physically inert to humidity fluctuations.[1]
Dissolution Consistency: While the amorphous form dissolves faster (higher apparent solubility), it is metastable.[1] It can recrystallize during the dissolution test or in the GI tract, leading to unpredictable bioavailability. The monohydrate provides a predictable dissolution curve, essential for sustained-release formulations of Adimolol.[1]
Part 3: Analytical Methodologies (Protocols)
To validate the structure and purity of Adimolol HCl Monohydrate, a multi-modal approach is required.
Protocol A: Single Crystal Growth (Slow Evaporation)
Objective: Obtain high-quality crystals suitable for Single Crystal X-Ray Diffraction (SC-XRD).
Solvent Selection: Prepare a binary solvent system of Ethanol:Water (90:10 v/v) .[1] The water fraction is critical to ensure the hydrate forms rather than the anhydrate.
Saturation: Dissolve Adimolol HCl in the solvent at 40°C until saturation is reached.
Filtration: Filter the warm solution through a 0.45 µm PTFE filter into a clean scintillation vial to remove nucleation sites (dust).
Nucleation Control: Cover the vial with Parafilm and pierce 3-5 small holes to allow slow solvent evaporation.
Incubation: Store at 20°C in a vibration-free environment. Crystals should appear within 48-120 hours.[1]
Protocol B: Structural Determination Workflow
Objective: Differentiate the Monohydrate from the Anhydrous form using PXRD and Thermal Analysis.
Figure 2: Decision tree for solid-state characterization. TGA is the primary discriminator for hydration state.
Key Analytical Markers:
TGA: The theoretical water content for Adimolol HCl Monohydrate (MW ~473.[1]99) is approximately 3.8% w/w .[1] A weight loss step corresponding to this value between 50°C and 110°C confirms the monohydrate.
PXRD: The monohydrate will exhibit unique diffraction peaks (Bragg reflections) distinct from the anhydrous form. Look for shifts in the low-angle region (
) where lattice expansion due to water insertion is most visible.
Part 4: References
Brittain, H. G. (2009).[1] Polymorphism in Pharmaceutical Solids. Informa Healthcare.[1] (Standard text on solid-state characterization principles).
Giron, D. (1995).[1] "Thermal analysis and calorimetric methods in the characterization of polymorphs and solvates." Thermochimica Acta, 248, 1-59.[1] Link
Khankari, R. K., & Grant, D. J. (1995).[1] "Pharmaceutical hydrates."[1] Thermochimica Acta, 248, 61-79.[1] (Foundational mechanism of hydrate stability).[1] Link
PubChem Compound Summary for CID 71227: Adimolol. National Center for Biotechnology Information (2025).[1] Link
Adimolol Hydrochloride Hydrate: Comprehensive Disposal & Handling Guide
[1] Executive Summary & Core Directive Adimolol hydrochloride hydrate (CAS: 78459-19-5 for the parent; HCl hydrate form varies) is a potent, long-acting antihypertensive agent exhibiting both non-selective -adrenoceptor...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Core Directive
Adimolol hydrochloride hydrate (CAS: 78459-19-5 for the parent; HCl hydrate form varies) is a potent, long-acting antihypertensive agent exhibiting both non-selective
-adrenoceptor and -adrenoceptor blocking activity.[1]
Crucial Safety Directive: Unlike standard organic salts, Adimolol is a high-potency bioactive compound. Do not dispose of this substance down the drain. The primary disposal pathway is high-temperature incineration via a licensed pharmaceutical waste contractor. This protocol prioritizes environmental stewardship—specifically the prevention of aquatic toxicity common to beta-blockers—over minimum regulatory compliance.
Chemical Profile & Hazard Identification
Understanding the physicochemical properties of Adimolol HCl hydrate is the foundation of a safe disposal plan.
High water solubility; potential for rapid dissolution in mucosal membranes.
Pharmacology
/-Adrenergic Antagonist
Biohazard: Potent cardiovascular effects (hypotension, bradycardia) upon accidental exposure.
Acidity
Hydrochloride Salt
Aqueous solutions may be acidic (pH 4.0–6.0). Corrosive to mucous membranes in high concentrations.
Environmental
Aquatic Toxicity
Beta-blockers are persistent organic pollutants (POPs) in wastewater; toxic to aquatic life.
Regulatory Classification (RCRA & EPA)
While Adimolol is not explicitly listed on the EPA's P-list (acutely toxic) or U-list (toxic), it must be managed under the "Non-RCRA Regulated Hazardous Waste" category for best practice, or "Hazardous Waste Pharmaceuticals" (HWP) under 40 CFR Part 266 Subpart P.
Applicability: Aqueous or solvent-based solutions containing Adimolol.
Characterization: Determine the solvent base.
Aqueous: Adjust pH to neutral (6–8) if highly acidic due to HCl moiety.
Organic (e.g., Methanol/DMSO): Classify based on the solvent's ignitability (D001).
Aggregation: Pour into a chemically compatible carboy (HDPE for aqueous; Glass/Teflon for aggressive organics).
Deactivation (Optional for Bench Scale): For small aqueous spills (<50mL), treat with activated charcoal (1g per 10mL) to adsorb the active compound before solidification.
Final Disposal: Seal container and tag with "Hazardous Waste - Adimolol HCl Solution." Route to Fuel Blending or Incineration .
Protocol C: Contaminated Sharps & Glassware
Applicability: Syringes, broken vials, pipettes.
Immediate Action: Do not rinse. Rinsing generates liquid hazardous waste.
Disposal: Place directly into a Red Sharps Container (if infectious/biohazard) or a Pharmaceutical Sharps Container (White/Blue).
Verification: Ensure the container is approved for incineration.
Visualized Workflows
Diagram 1: Waste Stream Decision Tree
This logic gate ensures no Adimolol enters the municipal water supply.
Caption: Decision logic for segregating Adimolol waste streams to ensure proper incineration.
Diagram 2: Spill Response Mechanism
Immediate actions for accidental laboratory release.
Caption: Standard Operating Procedure (SOP) for Adimolol spill remediation.
Emergency & Safety Data (Self-Validating Protocol)
Why Incineration?
Beta-blockers like Adimolol are "pseudo-persistent" in the environment. Conventional wastewater treatment plants (WWTPs) often fail to degrade the core aryloxypropanolamine structure, leading to bioaccumulation in fish and potential endocrine disruption in aquatic species [1]. Therefore, drain disposal is scientifically negligent.
Decontamination Verification:
After cleaning a workspace, use a UV lamp (if applicable for fluorescent detection) or simply wipe the area with a methanol-dampened swab to ensure no residue remains, as Adimolol HCl is highly soluble in methanol.
References
European Medicines Agency (EMA). Guideline on the Environmental Risk Assessment of Medicinal Products for Human Use. (2006).[3][4] [Link]
U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the Nicotine Listing (40 CFR Part 266 Subpart P). (2019).[3][5] [Link]
PubChem. Adimolol (CID 71227) - Safety and Hazards.[1][6] National Library of Medicine. [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS).[7][8][Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Personal Protective Equipment & Safe Handling Protocols for Adimolol Hydrochloride Hydrate
Content Type: Technical Safety Guide (SOP Level)
Audience: Research Scientists, EHS Officers, and Laboratory Managers
Executive Safety Summary: The "Potency First" Approach
Senior Scientist Note: Adimolol hydrochloride hydrate is a potent, long-acting non-selective
-adrenoceptor antagonist with additional -blocking activity. In a research setting, unlike clinical formulations, you are handling the pure Active Pharmaceutical Ingredient (API).
Crucial Warning: Most specific Occupational Exposure Limits (OELs) for Adimolol are proprietary. Therefore, you must apply the Precautionary Principle . Treat this compound as an Occupational Exposure Band (OEB) 3 or 4 substance (High Potency) until your specific vendor provides data proving otherwise. The primary risks are systemic absorption via inhalation of dust or transdermal contact, leading to bradycardia, hypotension, and bronchospasm.
Personal Protective Equipment (PPE) Matrix
Do not rely on a "one size fits all" approach. PPE must scale with the energy of the manipulation and the quantity of the drug.
Operation Scale
Respiratory Protection
Dermal Protection
Ocular Protection
Engineering Controls
Milligram Scale (< 100 mg)Standard Weighing
N95 / P3 Mask (Minimum)Fit-tested required
Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Change outer every 30 mins
Safety Glasses with side shields
Chemical Fume Hood (Certified face velocity > 100 fpm)
Gram Scale (> 100 mg)Stock Solution Prep
PAPR (Powered Air Purifying Respirator)OR Full-face Elastomeric Respirator (P100)
Chemical Goggles (If not using full-face respirator)
Powder Containment Hood OR Glove Box (Isolator)
Spill Cleanup (Any quantity)
Full-face P100 Respirator Protect mucous membranes from aerosolized dust.[1][2][3][4]
Tyvek Coveralls + Double Gloves + Shoe Covers
Full Face Shield (Over goggles if using half-mask)
HEPA Vacuum (Dedicated for hazmat)
Operational Protocol: Safe Handling Workflow
This protocol uses a Self-Validating System : every step includes a check to ensure containment is maintained before moving to the next.
Phase A: Preparation (The "Clean-to-Dirty" Line)
Demarcation: Mark a specific area in the fume hood with yellow hazardous tape. Only Adimolol and necessary solvents enter this zone.
Static Control: Adimolol HCl hydrate is a salt and likely hygroscopic, but static charge on the powder is a major dispersion risk. Use an ionizing fan or anti-static gun on the weighing boat before dispensing.
The "Wet" Rule: Never handle the dry powder outside the hood. If you must transport it, the container must be wiped down and sealed inside a secondary Ziploc bag before leaving the hood.
Phase B: Solubilization (Reducing the Risk)
Scientific Insight: The safest state for a potent API is in solution. Solubilize the powder as early as possible in the workflow.
Solvent Choice: Adimolol HCl is generally soluble in DMSO or Methanol.
Technique: Add solvent to the weighing vial rather than transferring powder to a flask. This minimizes dust generation.
Verification: Once dissolved, inspect the vial against a dark background. No visible particles should remain.
Phase C: Decontamination & Waste
Mechanism: Beta-blockers are environmentally persistent. Simple rinsing is insufficient.
Primary Decon: Wipe all surfaces with 70% Isopropanol to pick up organic residues.
Secondary Decon (Chemical Inactivation): While incineration is the only guarantee, surface residues can be treated with an oxidative agent (e.g., 10% Hydrogen Peroxide or dilute Sodium Hypochlorite) to degrade the morpholine ring structure common in this class, though validation is required for complete destruction.
Disposal: All solid waste (gloves, weighing boats, wipes) goes into Trace Chemo/incineration bins (usually yellow or white bins), not general biohazard.
Safety Logic & Emergency Response Visualization
The following diagram illustrates the decision-making logic for handling Adimolol, specifically focusing on the "Break Point" where containment failure requires escalation.
Caption: Decision logic for engineering controls based on physical state and quantity, including emergency branch points.
References & Authority
National Institutes of Health (NIH) - PubChem. Adimolol (Compound). Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
European Chemicals Agency (ECHA). Guidance on the safe use of chemicals (REACH). Retrieved from [Link]